Aquacobalamin
Descripción
aquacob(III)alamin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Propiedades
Fórmula molecular |
C72H105CoN16O20PS-2 |
|---|---|
Peso molecular |
1636.7 g/mol |
Nombre IUPAC |
2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropane-1-thiolate;cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate |
InChI |
InChI=1S/C62H90N13O14P.C10H17N3O6S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/p-2 |
Clave InChI |
RUTKOEWIGKCXDX-UHFFFAOYSA-L |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Aquacobalamin: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquacobalamin (B1421323), also known as Vitamin B12a, is a vital naturally occurring form of cobalamin. It serves as a crucial precursor to the metabolically active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin, which are essential for fundamental cellular processes, including DNA synthesis and cellular energy production. This document provides a comprehensive technical overview of this compound, detailing its intricate chemical structure, physicochemical properties, and its central role in human metabolism. Furthermore, it outlines key experimental protocols for its analysis and synthesis, offering a valuable resource for professionals in research and drug development.
Chemical Structure
This compound possesses a complex organometallic structure centered around a cobalt (III) ion coordinated within a corrin (B1236194) macrocycle.[1] Its structure is analogous to a porphyrin ring but is more flexible and less conjugated.
The key structural features are:
-
Corrin Ring: A macrocyclic ring system that chelates the central cobalt ion.
-
Cobalt (III) Ion: The reactive center of the molecule.
-
Axial Ligands: The cobalt ion is further coordinated to two axial ligands, which define the specific form of cobalamin.
-
Alpha (α) Axial Ligand: In biologically active forms, this position is occupied by a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, which is attached to the corrin ring via a phosphoribosyl linkage.[2]
-
Beta (β) Axial Ligand: In this compound, this position is occupied by a water molecule (H₂O).[1][3]
-
This coordination of a water molecule in the beta-axial position is the defining characteristic of this compound.[1] It exists in a pH-dependent equilibrium with hydroxocobalamin (B81358) (where the ligand is OH⁻), with a pKa of approximately 7.8.[4] Below this pH, the aqua form (H₂OCbl⁺) predominates.
Figure 1. Relationship of this compound to other Cobalamins.
Physicochemical Properties
This compound is a dark red crystalline powder.[1] Its polar nature, conferred by the coordinated water molecule and the numerous amide groups on the corrin ring, makes it highly soluble in water.[1]
Data Summary
The quantitative properties of this compound are summarized in the tables below.
| Property | Value | Reference(s) |
| IUPAC Name | cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate;hydrochloride | [1] |
| Molecular Formula | C₆₂H₉₁ClCoN₁₃O₁₅P | [1] |
| Molecular Weight | 1383.8 g/mol | [1] |
| CAS Number | 13422-52-1 | [1][5] |
| Appearance | Dark red crystals or powder | [1] |
| Solubility | Highly soluble in water | [1] |
Table 1: General Properties of this compound
| Property | Details | Reference(s) |
| pH Stability | Stable in acidic conditions (optimum pH 4-6.5).[6][7] It is known to degrade in neutral and alkaline solutions, especially when exposed to light. | [1][6][7] |
| Thermal Stability | Degrades at high temperatures. | [1] |
| Light Sensitivity | Like other cobalamins, it is sensitive to light. Aqueous solutions are photolabile.[6] | [6] |
| Reactivity | The cobalt center can participate in redox reactions. The aqua ligand is labile and can be readily substituted by other ligands, such as cyanide, sulfite (B76179), or the imidazole (B134444) side chain of histidine in proteins.[3][8] This reactivity is central to its biological processing. | [1][3][8] |
Table 2: Stability and Reactivity Profile
Spectroscopic Properties
The UV-Vis absorption spectrum of this compound is characteristic of cobalamins, showing distinct peaks that are useful for its identification and quantification.
| Wavelength (λmax) | Molar Absorptivity (ε) | Notes | Reference(s) |
| ~353 nm | - | Corresponds to the γ-band, characteristic of the corrin ring. | [9] |
| ~505 nm | - | Corresponds to the α/β-bands. | [9] |
| ~528 nm | - | Corresponds to the α/β-bands. The exact positions and intensities of these peaks can be sensitive to pH and solvent conditions.[9] | [9] |
Table 3: UV-Vis Absorption Maxima in Aqueous Solution
Biochemical Role and Signaling Pathways
This compound, along with hydroxocobalamin, is a key physiological form of Vitamin B12. After cellular uptake, it must be converted into its two active coenzyme forms: methylcobalamin (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl). This intracellular processing is a multi-step enzymatic pathway.
-
Reduction: this compound (Cbl(III)) is reduced to cob(II)alamin (Cbl(II)) and subsequently to cob(I)alamin (Cbl(I)) by cellular reductases.
-
Cytosolic Pathway: In the cytosol, Cbl(I) acts as a nucleophile, accepting a methyl group from 5-methyltetrahydrofolate in a reaction catalyzed by methionine synthase. This regenerates tetrahydrofolate and forms methylcobalamin (MeCbl). MeCbl is then used by methionine synthase to convert homocysteine to methionine, a crucial step in one-carbon metabolism.[8]
-
Mitochondrial Pathway: In the mitochondria, Cbl(II) is converted to AdoCbl by cobalamin adenosyltransferase. AdoCbl serves as the cofactor for methylmalonyl-CoA mutase, which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key reaction in the catabolism of odd-chain fatty acids and certain amino acids.[8]
Figure 2. Intracellular Conversion and Function of Cobalamins.
Experimental Protocols
Protocol for Quantification by Reverse-Phase HPLC (RP-HPLC)
This protocol is adapted from established methods for cobalamin analysis and allows for the separation and quantification of this compound in solution.[10][11]
Objective: To determine the concentration of this compound in an aqueous sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., Phenomenex Luna® 5 μm C18, 150 x 4.6 mm).[10]
-
This compound standard of known purity.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Methanol.
-
Volumetric flasks, pipettes, and syringes with 0.22 µm filters.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water. Protect from light using an amber flask.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Dilute the unknown sample with deionized water to fall within the concentration range of the calibration curve.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 35:65 (v/v) Methanol: 0.1% Phosphoric Acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 353 nm (or 528 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
Figure 3. Experimental Workflow for HPLC Quantification.
Protocol for Chemical Conversion of Cyanocobalamin (B1173554) to this compound
This protocol describes a method for preparing this compound from the more common and stable cyanocobalamin.[1]
Objective: To synthesize this compound from cyanocobalamin.
Materials:
-
Cyanocobalamin (CNCbl).
-
Sodium sulfite (Na₂SO₃).
-
Sodium nitrite (B80452) (NaNO₂).
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment.
-
pH meter.
-
Stir plate and stir bar.
-
Beakers and other standard laboratory glassware.
Methodology:
-
Formation of Sulfitocobalamin (B1253759):
-
Dissolve cyanocobalamin in an aqueous solution.
-
Add sodium sulfite. The sulfite ions will displace the cyanide ligand to form sulfitocobalamin.
-
-
Conversion to Nitritocobalamin (B58072):
-
Adjust the pH of the sulfitocobalamin solution to be acidic (pH 1-4) using HCl. This pH range is crucial for product stability.[1]
-
Add sodium nitrite to the solution. The nitrite ions will displace the sulfite ligand, forming nitritocobalamin.
-
-
Generation of this compound:
-
The nitritocobalamin intermediate is then treated with compounds that release nitrous acid under the acidic conditions. This step facilitates the displacement of the nitro group by a water molecule, yielding this compound.
-
-
Purification:
-
The final product can be purified using techniques such as column chromatography to separate the this compound from any remaining reactants or byproducts.
-
Note: All steps should be performed with protection from direct light to prevent photodegradation of the cobalamins.
Conclusion
This compound is a structurally complex and biochemically significant form of Vitamin B12. Its unique properties, including high water solubility and a labile aqua ligand, are central to its role as a direct precursor to the essential coenzymes methylcobalamin and adenosylcobalamin. A thorough understanding of its structure, stability, and reactivity is indispensable for researchers in nutrition, biochemistry, and pharmacology, as well as for professionals involved in the development and quality control of vitamin supplements and therapeutic formulations. The experimental protocols provided herein offer standardized methods for its reliable quantification and synthesis, facilitating further research into its multifaceted biological functions.
References
- 1. Buy Aquocobalamin (EVT-444453) | 13422-52-1 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for this compound Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Intricate Role of Aquacobalamin in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aquacobalamin (B1421323), a natural form of vitamin B12, is a critical player in fundamental cellular processes. Its significance extends from DNA synthesis and repair to the intricate network of metabolic reactions essential for cellular homeostasis. This technical guide provides an in-depth exploration of the biological role of this compound, focusing on its function as a precursor to the active coenzymes, its involvement in key metabolic pathways, and the experimental methodologies used to elucidate its function.
Cellular Uptake and Transformation of this compound
This compound (hydroxocobalamin, HOCbl) is one of the forms of vitamin B12 transported in the bloodstream bound to the protein transcobalamin (TC). The TC-aquacobalamin complex binds to a specific cell surface receptor, leading to its internalization. Once inside the cell, this compound undergoes a series of processing steps to be converted into the two biologically active coenzymes: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl).[1]
Studies comparing the cellular uptake and conversion of this compound to the synthetic form, cyanocobalamin (B1173554) (CNCbl), have revealed significant differences. Research in HeLa cells has shown that while both forms are taken up by cells, the intracellular processing of this compound is significantly faster.[1][2] Specifically, the "activating" intracellular processing of internalized HOCbl was found to be six-fold faster than that of CNCbl.[1][2] This faster conversion suggests a more rapid onset of its metabolic functions.
Core Metabolic Functions
The metabolic importance of this compound lies in its role as the precursor to the cofactors for two essential enzymes in human metabolism: methionine synthase (MS) and methylmalonyl-CoA mutase (MMUT).[3]
Methionine Synthase and the Methionine Cycle
In the cytoplasm, methylcobalamin serves as the cofactor for methionine synthase. This enzyme catalyzes the remethylation of homocysteine to methionine, a crucial step in the methionine cycle.[3] This reaction is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. A deficiency in methylcobalamin leads to the accumulation of homocysteine, a known risk factor for cardiovascular disease.[4]
References
- 1. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. cmaj.ca [cmaj.ca]
Aquacobalamin vs. Hydroxocobalamin: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Nomenclature, Comparative Efficacy, and Experimental Analysis of Aquacobalamin (B1421323) and Hydroxocobalamin (B81358) for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound and hydroxocobalamin, two critical forms of vitamin B12, with a focus on their nomenclature, physicochemical properties, and practical applications in a research setting. This document aims to clarify the often interchangeable use of these terms and to provide researchers with the necessary data and methodologies to effectively utilize and analyze these compounds.
Nomenclature and Chemical Structure: A Subtle Distinction
This compound and hydroxocobalamin are two closely related forms of vitamin B12 that exist in a pH-dependent equilibrium. The core of their structure is the corrin (B1236194) ring with a central cobalt atom. The distinction between the two lies in the axial ligand attached to the cobalt ion.
-
This compound ([Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-aquacobamide]) features a water molecule (H₂O) as the β-ligand.
-
Hydroxocobalamin ([Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-hydroxocobamide]), also known as vitamin B12b, has a hydroxyl group (-OH) as the β-ligand.
This compound is the conjugate acid of hydroxocobalamin. The transition between these two forms is governed by the pKa of the coordinated water molecule, which is approximately 7.8[1].
-
At pH < 7.8 , the equilibrium favors the This compound form.
-
At pH > 7.8 , the hydroxocobalamin form predominates.
In physiological systems and most research contexts (pH ~7.4), both species are present, leading to the common use of the combined term aquo/hydroxocobalamin (HOCbl) in scientific literature. For the remainder of this guide, "hydroxocobalamin" will be used to refer to this equilibrium mixture unless a specific distinction is necessary.
Comparative Analysis: Physicochemical and Biological Properties
While direct comparative studies between this compound and hydroxocobalamin are limited due to their rapid interconversion, extensive research has been conducted comparing hydroxocobalamin to cyanocobalamin (B1173554), the most common commercially available form of vitamin B12. These studies provide valuable insights into the superior bioavailability and metabolic efficiency of the hydroxo/aquo form.
| Property | Hydroxocobalamin/Aquacobalamin | Cyanocobalamin | Reference |
| Cellular Uptake | Faster cellular accumulation. | Slower cellular accumulation. | [2][3] |
| Intracellular Processing | Six-fold faster "activating" intracellular processing. | Slower intracellular processing. | [2][3] |
| Cellular Retention | Higher retention within cells. | Lower retention, with a 4:1 detachment rate from the cell surface compared to HOCbl. | [2][3] |
| Conversion to Active Coenzymes | More readily converted to methylcobalamin (B1676134) and adenosylcobalamin. | Requires an additional enzymatic step for decyanation before conversion. | [4] |
| Plasma Protein Binding | Higher affinity for transcobalamin II. | Lower affinity for transcobalamin II. |
These data strongly suggest that for research applications requiring cellular delivery and metabolic activity of vitamin B12, hydroxocobalamin is a more efficient precursor than cyanocobalamin.
Experimental Protocols
Quantification and Differentiation of this compound and Hydroxocobalamin
A. Derivative Spectrophotometry
This method allows for the direct determination of hydroxocobalamin and cyanocobalamin in biological media without prior extraction[5].
-
Principle: The first derivative of the absorption spectrum is used to resolve overlapping spectra of the two compounds. At the zero-crossing point of one compound, the derivative value is directly proportional to the concentration of the other.
-
Methodology:
-
Dilute 200 µL of the sample (e.g., plasma, urine) or standard with 1.8 mL of a pH 6.0 buffer (e.g., boric acid, potassium dihydrogen orthophosphate, and potassium hydroxide)[5].
-
Record the first-derivative spectra of the diluted samples between 320 and 400 nm[5].
-
Determine the concentration of cyanocobalamin at the zero-crossing point of hydroxocobalamin and vice versa[5].
-
Construct calibration curves using standards of known concentrations (linear range typically 5-100 µM)[5].
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of various cobalamins, including this compound and hydroxocobalamin, from complex mixtures[6][7][8][9].
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Different cobalamins will have distinct retention times.
-
Typical Methodology:
-
Column: A C18 or other suitable reversed-phase column (e.g., Ascentis® RP-Amide)[8].
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., acetate (B1210297) buffer pH 6.0 or water with 0.1% formic acid)[6][8].
-
Detection: UV-Vis detection at multiple wavelengths (e.g., 254 nm, 361 nm, and 450 nm) to detect different cobalamin species and potential degradation products[8][9].
-
Sample Preparation: Samples should be protected from light. Solutions can be prepared in methanol or an appropriate buffer and filtered through a 0.45 µm filter before injection[6].
-
Cellular Uptake and Trafficking Studies
Radiolabeling Assay
This protocol is used to quantify the uptake and intracellular conversion of hydroxocobalamin.
-
Principle: Cells are incubated with radiolabeled hydroxocobalamin (e.g., [⁵⁷Co]HOCbl), and the amount of radioactivity inside the cells is measured over time.
-
Methodology:
Signaling Pathways and Cellular Metabolism
Upon entering the cell, hydroxocobalamin undergoes a series of transformations to become the active coenzymes, methylcobalamin and adenosylcobalamin. These coenzymes are essential for two critical metabolic pathways.
The Methionine Cycle (Cytosol)
Caption: Cytosolic conversion of hydroxocobalamin and its role in the methionine cycle.
The Methylmalonyl-CoA to Succinyl-CoA Pathway (Mitochondria)
Caption: Mitochondrial trafficking and function of cobalamin derivatives.
Cellular Uptake and Processing Workflow
Caption: Cellular uptake and lysosomal processing of hydroxocobalamin.
Conclusion
References
- 1. Kinetic and mechanistic studies on the reaction of the vitamin B12 complex this compound with the HNO donor Angeli's salt: Angeli's salt and HNO react with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of hydroxocobalamin and cyanocobalamin by derivative spectrophotometry in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 10. giffordbioscience.com [giffordbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cellular Uptake and Transport of Aquacobalamin (B1421323)
This document provides a comprehensive technical overview of the molecular mechanisms governing the cellular uptake, transport, and metabolic activation of this compound (also known as hydroxocobalamin, HOCbl), a vital form of Vitamin B12. Understanding this intricate pathway is critical for research into metabolic disorders and for the development of novel drug delivery systems that leverage this natural transport machinery.
Extracellular Transport: The Role of Transcobalamin II
This compound, once in the bloodstream, is bound by the transport protein Transcobalamin II (TCII), a 43 kDa non-glycoprotein.[1][2] This binding is a crucial first step, as cellular uptake is mediated by a receptor that specifically recognizes the TCII-cobalamin complex (holo-TC), not free cobalamin.[3][4] Approximately 20-30% of circulating cobalamin is bound to TCII, representing the fraction that is readily available for cellular uptake.[5]
The binding of this compound to TCII is a unique two-step process. It involves an initial rapid binding followed by a slower conformational change where a histidine residue from the protein displaces the axial water ligand of the cobalamin.[6] This contrasts with the single-step binding of cyanocobalamin.[7] This structural alteration may play a role in receptor recognition and subsequent intracellular processing.
Cellular Uptake and Intracellular Trafficking
The cellular journey of this compound is a highly orchestrated process involving receptor-mediated endocytosis and a series of trafficking and enzymatic modification steps.
Receptor-Mediated Endocytosis
The holo-TC complex is recognized and bound by the Transcobalamin II Receptor (TCII-R), also known as CD320, a 62 kDa protein expressed on the surface of all cells.[1][2][8] This interaction triggers clathrin-mediated endocytosis, engulfing the receptor-ligand complex into an endosome.[5][9] This process is dependent on divalent cations like Ca++.[5]
Lysosomal Processing and Cytoplasmic Entry
The endosome subsequently fuses with a lysosome. Inside the acidic environment of the lysosome, the TCII protein is proteolytically degraded, liberating the this compound molecule.[10][11] The free cobalamin is then exported from the lysosome into the cytoplasm by the lysosomal membrane transporter LMBD1.[12][13]
Cytoplasmic Activation and Coenzyme Synthesis
Once in the cytoplasm, this compound undergoes reductive processing by the MMACHC protein (also known as CblC).[14][15] This enzyme removes the upper axial ligand (the hydroxyl group in this compound), yielding cob(II)alamin.[14] This is a critical activation step.
From this point, the cobalamin pathway bifurcates:
-
Cytosolic Pathway : A portion of cob(II)alamin remains in the cytoplasm, where it is converted to methylcobalamin (B1676134) (MeCbl). MeCbl serves as the essential coenzyme for methionine synthase, which catalyzes the conversion of homocysteine to methionine.[10][14]
-
Mitochondrial Pathway : The remaining cob(II)alamin is transported into the mitochondria. Inside the mitochondrial matrix, it is converted to 5'-deoxyadenosylcobalamin (AdoCbl).[14] AdoCbl is the coenzyme for methylmalonyl-CoA mutase, an enzyme crucial for the metabolism of odd-chain fatty acids and certain amino acids.[12]
Cellular Efflux
Cells maintain cobalamin homeostasis via an efflux system. Excess intracellular cobalamin can be exported from the cell by the ATP-binding cassette (ABC) transporter ABCC1 (also known as MRP1).[5][13]
Quantitative Data
The transport of this compound is characterized by high-affinity interactions and distinct kinetics compared to other cobalamin forms.
Table 1: Binding Affinities and Molecular Weights
| Interacting Molecules | Dissociation Constant (Kd) | Method/System | Molecular Weight |
|---|---|---|---|
| This compound to Transcobalamin II | pM - low nM range[6] | Various | TCII: 43 kDa[1] |
| Holo-TC to TCII-Receptor (CD320) | ~0.9 - 3.8 nM[5] | Placental Membranes | TCII-R: 62 kDa[1] |
| Bovine Holo-TC to Megalin-like Receptor | 13 nM[16][17] | Caco-2 Cells | - |
Table 2: Kinetic Comparison of this compound (HOCbl) vs. Cyanocobalamin (CNCbl) Uptake
| Kinetic Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Cellular Accumulation | HOCbl accumulation is ~2-fold faster. | More rapid delivery of the active vitamin form into the cell. | [18] |
| Intracellular Processing | HOCbl processing is ~6-fold faster. | Quicker conversion to the usable cob(II)alamin intermediate. | [18] |
| Surface Detachment Rate | Detachment for CNCbl is 4-fold higher than for HOCbl. | HOCbl, once bound, is more efficiently retained and internalized. | [18] |
| Coenzyme Synthesis | MeCbl is the initially synthesized coenzyme, exceeding AdoCbl levels within 48h. | Suggests an initial response to treatment would be a decrease in homocysteine. |[18] |
Table 3: Physiological Concentrations
| Analyte | Concentration Range | Specimen/Context | Reference |
|---|---|---|---|
| Total Cobalamin | 30 - 700 nM | Human Plasma | [12] |
| Holo-Transcobalamin II | > 70 pmol/L | Human Plasma (Replete Status) | [19] |
| Red Blood Cell B12 | 180 - 355 pg/mL | Packed Erythrocytes (Controls) |[20] |
Experimental Protocols
Studying the this compound transport pathway requires specific methodologies to quantify uptake and binding events.
Protocol: Cellular Cobalamin Uptake Assay
This protocol is adapted from methods used to study TCII-receptor mediated endocytosis in cell culture.[5] It utilizes radiolabeled cobalamin to track its movement into the cell.
Objective: To quantify the cell surface binding and internalization of the TCII-Cobalamin complex.
Materials:
-
Adherent cells (e.g., HUVEC, HeLa)
-
6-well culture plates
-
Culture medium (e.g., DMEM)
-
Purified Transcobalamin II (TCII)
-
Radiolabeled Cobalamin (e.g., [⁵⁷Co]Cobalamin)
-
Wash Buffer (e.g., cold PBS)
-
Detachment Solution: 0.05% Trypsin / EDTA
-
Gamma counter
Methodology:
-
Cell Seeding: Seed cells at a density of 0.2-0.5 x 10⁶ cells/well in 6-well plates and incubate overnight to allow for adherence.
-
Preparation of Holo-TC: Prepare the [⁵⁷Co]Cobalamin-TCII complex by incubating the components according to established procedures.
-
Uptake Incubation: Remove culture medium from wells. Add the [⁵⁷Co]Cbl-TCII complex in fresh medium.
-
To measure total uptake (binding + internalization) , incubate plates at 37°C for a defined period (e.g., 1-4 hours).
-
To measure surface binding primarily , incubate plates at 4°C.
-
-
Washing: Remove the incubation medium and wash the cells three times with cold wash buffer to remove unbound radioligand.
-
Separation of Bound vs. Internalized Cbl:
-
Add 0.5 mL of Trypsin/EDTA solution to each well and incubate at 37°C for 5 minutes. This detaches the cells and releases the surface-bound receptor-ligand complexes.
-
Collect the Trypsin/EDTA solution (contains the surface-bound fraction).
-
Wash the well with buffer to collect any remaining detached cells. The radioactivity remaining in the cell pellet after centrifugation represents the internalized fraction.
-
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions separately using a gamma counter.
-
Analysis: Express results as fmol or pg of cobalamin taken up per million cells or per mg of cell protein.
Protocol Principles: Measuring Binding Affinity
Determining the binding affinity (Kd) between Holo-TC and its receptor is crucial for characterizing the interaction. Several biophysical methods can be employed.
-
Surface Plasmon Resonance (SPR): This is a label-free technique for real-time monitoring of biomolecular interactions.[21]
-
Principle: One interactant (e.g., the CD320 receptor) is immobilized on a sensor chip. The other interactant (Holo-TC) is flowed over the surface at various concentrations. Binding causes a change in the refractive index at the surface, which is detected by a laser and measured in resonance units (RU).
-
Data Output: Provides kinetic data (association rate, k_on; dissociation rate, k_off) from which the equilibrium dissociation constant (Kd = k_off / k_on) can be calculated.
-
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event.[21]
-
Principle: A solution of the ligand (Holo-TC) is titrated into a solution of the macromolecule (CD320 receptor) in a sample cell. The heat change upon binding is measured relative to a reference cell.
-
Data Output: Provides a complete thermodynamic profile of the interaction, including Kd, binding stoichiometry (n), and enthalpy (ΔH).
-
Other Receptor Systems: Cubilin and Megalin
While the TCII/CD320 system is responsible for the uptake of cobalamin from plasma into most tissues, other receptors are critical in specific physiological contexts.
-
Cubilin and Amnionless (AMN): Cubilin is the receptor in the terminal ileum responsible for absorbing the dietary vitamin B12-Intrinsic Factor complex.[8][22] It is a peripheral membrane protein that requires the transmembrane protein AMN for its proper localization and function.[23]
-
Megalin (LRP-2): This large endocytic receptor is highly expressed in the kidney proximal tubules.[24][25] It plays a crucial role in reabsorbing filtered TCII-cobalamin from the urine, thus preventing the loss of this vital nutrient.[25][26] Megalin can also act as a co-receptor that facilitates the internalization of cubilin and its ligands.[23]
References
- 1. Transcobalamin II and its cell surface receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcobalamin - Wikipedia [en.wikipedia.org]
- 3. Transcobalamin II and the membrane receptor for the transcobalamin II-cobalamin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for this compound Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. Cobalamin transport proteins and their cell-surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake of cobalamin: transcobalamin and the TCblR/CD320 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The tinker, tailor, soldier in intracellular B12 trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. The human B12 trafficking protein CblC processes nitrocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic analysis of transcellular passage of the cobalamin-transcobalamin complex in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of transcellular passage of the cobalamin–transcobalamin complex in Caco-2 monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Why And How Should Vitamin B12 Be Measured? | Synnovis [synnovis.co.uk]
- 20. Measurement of red blood cell-vitamin B12: a study of the correlation between intracellular B12 content and concentrations of plasma holotranscobalamin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 22. Cubilin, the intrinsic factor-vitamin B12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cubilin Is Essential for Albumin Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Megalin and cubilin in proximal tubule protein reabsorption: from experimental models to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. journals.physiology.org [journals.physiology.org]
The Microbial Synthesis of Aquacobalamin: A Technical Guide to Its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Aquacobalamin (B1421323), a natural form of vitamin B12, plays a crucial role in various metabolic processes. Unlike the more commercially prevalent cyanocobalamin (B1173554), this compound is a direct physiological precursor to the coenzyme forms of vitamin B12. This technical guide provides an in-depth exploration of the natural occurrence and microbial synthesis of this compound. It details the intricate biosynthetic pathways in key microorganisms, presents comprehensive experimental protocols for its extraction, purification, and quantification, and summarizes key production data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the microbial production and therapeutic applications of this essential vitamin.
Introduction
Vitamin B12, or cobalamin, is a complex organometallic cofactor essential for the metabolism of all domains of life, with the notable exceptions of plants and fungi.[1] Its biosynthesis is exclusively performed by certain bacteria and archaea.[2] While cyanocobalamin is the most common commercially available form due to its stability, natural forms such as adenosylcobalamin, methylcobalamin (B1676134), and hydroxocobalamin (B81358) (which exists as this compound in acidic solutions) are the metabolically relevant variants.[3] this compound, in particular, is of significant interest due to its role as a direct precursor to the active coenzymes and its therapeutic applications, including the treatment of cyanide poisoning.[4]
This guide delves into the microbial world of this compound, exploring its natural distribution and the biochemical pathways that lead to its formation.
Natural Occurrence of this compound in Microorganisms
This compound is a naturally occurring form of cobalamin in various microorganisms. However, the predominant forms synthesized de novo are typically adenosylcobalamin and methylcobalamin, which serve as cofactors for enzymatic reactions.[5] this compound can arise from the conversion of these primary forms. For instance, adenosylcobalamin and methylcobalamin are sensitive to light and can undergo photolysis to yield this compound.[6][7]
Key microorganisms known for their significant production of cobalamins, and therefore potential sources of this compound, include:
-
Pseudomonas denitrificans : This gram-negative bacterium is a major industrial producer of vitamin B12 and is known to synthesize cobalamin under aerobic conditions.[8][9]
-
Propionibacterium shermanii and other Propionibacterium species : These bacteria are also extensively used for the commercial fermentation of vitamin B12.[4][10]
-
Sinorhizobium meliloti : This nitrogen-fixing bacterium is another notable producer of vitamin B12.[4]
-
Various species from genera such as Bacillus, Clostridium, Salmonella, and Streptomyces have also been identified as cobalamin producers.[2]
While comprehensive quantitative data on the specific natural abundance of this compound across a wide range of microorganisms is not extensively documented, the total vitamin B12 yields from key industrial strains provide an indication of their potential as sources.
Microbial Biosynthesis of Cobalamin
The biosynthesis of cobalamin is a complex process involving approximately 30 enzymatic steps.[2] There are two primary, distinct pathways for the de novo synthesis of the corrin (B1236194) ring structure of cobalamin: the aerobic and anaerobic pathways. The key difference between them lies in the timing of cobalt insertion into the precursor molecule.[2]
Aerobic Pathway
The aerobic pathway, predominantly studied in Pseudomonas denitrificans, involves the late insertion of cobalt into the corrin ring. This pathway requires molecular oxygen for one of the ring contraction steps.
Anaerobic Pathway
The anaerobic pathway, characterized in organisms like Salmonella typhimurium and Propionibacterium shermanii, features an early insertion of cobalt into a precursor molecule called precorrin-2.
Formation of this compound
The direct end-products of both the aerobic and anaerobic biosynthesis pathways are typically adenosylcobalamin and methylcobalamin. This compound is believed to be primarily formed through the subsequent conversion of these forms. The conversion can occur through several mechanisms:
-
Photolysis : Exposure to light can cleave the cobalt-carbon bond in both adenosylcobalamin and methylcobalamin, leading to the formation of cob(II)alamin, which is then oxidized to this compound in the presence of oxygen.[6][7]
-
Enzymatic Activity : While specific enzymes that directly synthesize this compound as their primary product are not well-characterized, various cellular processes can lead to its formation. For example, the enzymatic removal of the upper axial ligand from adenosylcobalamin or methylcobalamin during metabolic reactions can result in the formation of cob(II)alamin, which can be subsequently oxidized.
-
Chemical Stability : In aqueous solutions, hydroxocobalamin is a stable form of cobalamin, and other forms may convert to it under certain conditions.[11]
The following diagram illustrates the general flow of cobalamin biosynthesis leading to the formation of different cobalamin forms, including this compound.
Caption: Generalized microbial biosynthesis of cobalamins.
Data Presentation
The following table summarizes the reported yields of vitamin B12 from various microbial fermentation processes. It is important to note that these values typically represent the total cobalamin content, which is often converted to the more stable cyanocobalamin during extraction and purification for analytical purposes. The proportion of this compound in the native fermentation broth can vary depending on the organism, culture conditions, and light exposure.
| Microorganism | Fermentation Type | Vitamin B12 Yield | Reference |
| Propionibacterium shermanii | Batch Fermentation | >200 mg/L | [5] |
| Pseudomonas denitrificans | Fed-batch Fermentation | up to 300 mg/L | [4] |
| Sinorhizobium meliloti | Fed-batch Fermentation | Not specified, but used in industrial production | [4] |
| Propionibacterium freudenreichii | Immobilized Cells | 900 to 1800 ng/mL | [12] |
| Pseudomonas denitrificans (Engineered) | Fed-batch with betaine (B1666868) feeding | 60 mg/L | [13] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from microbial cultures.
Extraction of Cobalamins from Bacterial Cells
This protocol is adapted from methods used for the extraction of cobalamins from bacterial biomass.[14][15]
-
Cell Harvesting : Centrifuge the microbial culture (e.g., 1 liter) at 6,000 x g for 20 minutes to pellet the cells.
-
Washing : Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline) and centrifuge again. Repeat this washing step twice to remove residual medium components.
-
Cell Lysis and Cobalamin Solubilization :
-
Resuspend the washed cell pellet in a minimal volume of an appropriate buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Heat the cell suspension at 80-120°C for 30 minutes. This step lyses the cells and solubilizes the cobalamins.
-
-
Clarification : Centrifuge the lysate at high speed (e.g., 20,000 x g) for 1 hour to remove cell debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the solubilized cobalamins.
Purification of this compound
This protocol utilizes solid-phase extraction (SPE) for the initial cleanup and concentration of cobalamins from the cell extract.[16]
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
Sample Loading : Load the clarified cell extract onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with water to remove hydrophilic impurities. A subsequent wash with a low percentage of methanol in water (e.g., 5%) can be performed to remove less polar impurities.
-
Elution : Elute the cobalamins from the cartridge using a higher concentration of methanol or an acetonitrile/water mixture.
-
Solvent Evaporation : Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.
Quantification of this compound
This method allows for the separation and quantification of different cobalamin forms.[17][18]
-
Sample Preparation : Reconstitute the purified cobalamin extract in the mobile phase.
-
Chromatographic System :
-
Column : C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a 35:65 (v/v) mixture of methanol and dilute phosphoric acid.
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV-Vis detector set at the characteristic absorbance maxima of this compound (e.g., 351 nm and 525 nm).
-
-
Quantification : Generate a standard curve using known concentrations of hydroxocobalamin. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
This method can be used for the quantification of total cobalamin or for this compound if it is the predominant form.[19]
-
Sample Preparation : Dilute the purified cobalamin extract in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Measurement : Measure the absorbance of the solution at the characteristic wavelengths for this compound (e.g., 351 nm, 500 nm, and 525 nm) using a spectrophotometer.
-
Quantification : Use the Beer-Lambert law and the known molar extinction coefficient of this compound at a specific wavelength to calculate its concentration.
The following diagram outlines a typical experimental workflow for the analysis of this compound from a microbial culture.
References
- 1. US5338418A - Process for production of hydroxocobalamin - Google Patents [patents.google.com]
- 2. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Fermentative production of vitamin B12 by Propionibacterium shermanii and Pseudomonas denitrificans and its promising health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudomonas denitrificans - Wikipedia [en.wikipedia.org]
- 9. Complete Genome Sequence of Pseudomonas denitrificans ATCC 13867 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentative production of vitamin B12 by Propionibacterium shermanii and Pseudomonas denitrificans and its promising health benefits: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of Propionibacterium shermanii biomass and vitamin B12 on spent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved large-scale production of vitamin B12 by Pseudomonas denitrificans with betaine feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. saspublishers.com [saspublishers.com]
- 19. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Reactivity of Aquacobalamin with Biological Thiols and Glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323) (H₂OCbl⁺), a form of Vitamin B₁₂, plays a crucial role in various physiological processes. Its reactivity with biological thiols, particularly the abundant intracellular antioxidant glutathione (B108866) (GSH), is of significant interest in the fields of biochemistry, toxicology, and drug development. This guide provides a comprehensive overview of the core principles governing these interactions, including reaction mechanisms, kinetics, and biological implications. The information presented is intended to serve as a technical resource for professionals engaged in research and development in these areas.
Core Reaction Mechanism
The primary reaction between this compound and biological thiols, such as glutathione, involves the displacement of the axial water ligand by the thiol's sulfhydryl group. This results in the formation of a stable thiolatocobalamin complex. In the case of glutathione, this product is glutathionylcobalamin (B146606) (GSCbl).[1][2][3][4]
The reaction is generally considered a two-step process, particularly when starting from a precursor that equilibrates with this compound. For instance, the reaction of nitrocobalamin (NO₂Cbl) with GSH proceeds through an this compound intermediate.[1][2][3] The initial step is the dissociation of the existing axial ligand to form this compound, which then reacts with the thiol.[1][2][3]
Under biological conditions, the formation of GSCbl from this compound and glutathione is essentially irreversible.[5][6] Any free, protein-unbound this compound that enters a cell is likely to be rapidly converted to GSCbl due to the high intracellular concentrations of glutathione.[5][6] GSCbl is considered a precursor to the formation of the two coenzyme forms of vitamin B₁₂, adenosylcobalamin and methylcobalamin (B1676134).[5][7]
Quantitative Data on Reaction Kinetics
The kinetics of the reaction between this compound and various thiols have been studied, providing valuable quantitative data. The following table summarizes key kinetic parameters from the literature.
| Reactant | Product | Rate Constant (k) | Equilibrium Constant (K) | Conditions | Reference |
| This compound + Glutathione | Glutathionylcobalamin | k₁ = 18.5 M⁻¹s⁻¹ | K(obs)(GSCbl) increases with pH | pH 4.50, 25.0 °C, 0.10 M NaOAc, I = 0.50 M (KNO₃) | [1][6] |
| This compound + Glutathione | Glutathionylcobalamin | k₂ = 28 ± 10 M⁻¹s⁻¹ | ~ 5 x 10⁹ M⁻¹ (estimated for thiolate form) | pH 4.50 < pH < 11.0 | [6] |
| This compound + Glutathione | Glutathionylcobalamin | k₃ = 163 ± 8 M⁻¹s⁻¹ | - | pH 4.50 < pH < 11.0 | [6] |
| Nitrocobalamin → this compound | - | k₁ (decomposition of NO₂Cbl to H₂OCbl⁺) | - | pH 3.5–6.0 | [3] |
| This compound + NO₂⁻ | Nitrocobalamin | k₋₁ = (1.25 ± 0.02) × 10³ M⁻¹s⁻¹ | - | pH 4.00 | [1] |
| This compound + NO₂⁻ | Nitrocobalamin | k₋₁ = (1.20 ± 0.02) × 10³ M⁻¹s⁻¹ | - | pH 7.00 | [1] |
| Glutathionylcobalamin → this compound + GSH | - | k₋₂ = (7.4 ± 0.5) × 10⁻⁴ s⁻¹ | - | pH 4.00 | [1] |
| Reduced Cobalamin (Cbl(II)) + S-Nitrosoglutathione (GSNO) | Glutathionylcobalamin + Nitrosylcobalamin | k ≈ 1.2 x 10⁶ M⁻¹s⁻¹ | - | pH 7.4 | [8][9] |
| Cysteamine + this compound | Cysteaminylcobalamin | - | - | pH 7.2, room temperature | [10] |
| Mercaptopropionylglycine + this compound | Mercaptopropionylglycylcobalamin | - | - | pH 7.2, room temperature | [10] |
Biological Significance and Signaling Pathways
The reaction between this compound and biological thiols has several important biological implications:
-
Coenzyme Synthesis: Glutathionylcobalamin is a key intermediate in the intracellular synthesis of the active coenzyme forms of Vitamin B₁₂, methylcobalamin and adenosylcobalamin.[5][7]
-
Detoxification: this compound is a potent scavenger of cyanide, forming the stable and non-toxic cyanocobalamin. This reaction is the basis for its use as an antidote for cyanide poisoning.[11][12][13]
-
Redox Modulation and Oxidative Stress: The interaction of cobalamins with thiols can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and cell death under certain conditions.[14][15][16] Conversely, thiolatocobalamins like GSCbl have been reported to possess antioxidant properties, protecting cells from H₂O₂-induced damage.[14] The balance between these pro-oxidant and antioxidant effects is complex and depends on the specific forms of cobalamin and thiol involved.[15][16]
Signaling Pathway and Reaction Schematics
Caption: Reaction pathway for the formation of glutathionylcobalamin from a precursor.
Experimental Protocols
Kinetic Analysis of the Reaction of a Cobalamin with Glutathione
This protocol is based on methodologies described for studying the reaction of nitrocobalamin with GSH.[1][3]
Objective: To determine the observed rate constant (k_obs) for the reaction of a cobalamin derivative with glutathione under pseudo-first-order conditions.
Materials:
-
Cobalamin derivative (e.g., Nitrocobalamin)
-
Glutathione (GSH)
-
Buffer solution (e.g., 0.020 M acetate (B1210297) buffer for pH 4.00 or 0.020 M TES buffer for pH 7.00)
-
UV-Vis Spectrophotometer with temperature control
-
Concentrated stock solution of the cobalamin in deionized water
-
Freshly prepared stock solution of GSH (e.g., 0.500 M) in the appropriate buffer
Procedure:
-
Prepare a series of dilutions of the GSH stock solution in the chosen buffer to achieve a range of final GSH concentrations (e.g., 1.00 x 10⁻² M to 1.00 x 10⁻¹ M). Ensure the total volume in the cuvette is constant for each experiment.
-
Equilibrate the GSH solutions in the spectrophotometer's cuvette holder at a constant temperature (e.g., 25.0 °C).
-
Initiate the reaction by adding a small aliquot of the concentrated cobalamin stock solution to the cuvette to achieve a final concentration in the micromolar range (e.g., 5.0 x 10⁻⁵ M).
-
Immediately begin recording the absorbance at a wavelength where a significant spectral change is observed upon reaction (e.g., 354 nm for the conversion of NO₂Cbl to GSCbl).[1][3]
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
Fit the absorbance versus time data to a first-order rate equation (A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs*t)) to determine the pseudo-first-order rate constant, k_obs.
-
Repeat the experiment for each GSH concentration.
-
Plot k_obs versus the total GSH concentration. The shape of this plot can provide insights into the reaction mechanism (e.g., saturation kinetics may indicate a pre-equilibrium step).[1]
Spectroscopic Characterization of Thiolatocobalamin Formation
Objective: To spectroscopically observe the formation of a thiolatocobalamin and identify isosbestic points, indicating a direct conversion.
Materials:
-
This compound (Hydroxocobalamin hydrochloride)
-
Biological thiol (e.g., Glutathione, Cysteine)
-
Buffer solution (e.g., phosphate (B84403) buffered saline, pH 7.4)
-
UV-Vis Spectrophotometer with scanning capabilities
Procedure:
-
Prepare a solution of this compound in the buffer at a known concentration (e.g., 50 µM).
-
Record the initial UV-Vis spectrum of the this compound solution from approximately 300 to 700 nm.
-
Add a molar excess of the thiol to the this compound solution.
-
Immediately record a series of UV-Vis spectra at regular time intervals until no further spectral changes are observed.
-
Analyze the spectral data for the appearance of new absorbance maxima characteristic of the thiolatocobalamin and the disappearance of the this compound peaks.
-
Identify any isosbestic points, which are wavelengths where the absorbance remains constant throughout the reaction. The presence of sharp isosbestic points suggests a clean conversion of one species to another without significant accumulation of intermediates.[1][3]
Experimental Workflow Diagram
Caption: General workflow for kinetic analysis of cobalamin-thiol reactions.
Conclusion
The reactivity of this compound with glutathione and other biological thiols is a fundamental aspect of Vitamin B₁₂ biochemistry. The formation of glutathionylcobalamin is a rapid and essentially irreversible process intracellularly, positioning it as a central intermediate in coenzyme synthesis. The kinetic and mechanistic understanding of these reactions is vital for researchers in drug development, particularly for therapies involving cobalamin derivatives or targeting thiol metabolism. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into this critical area of bioinorganic chemistry.
References
- 1. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brasch-group.com [brasch-group.com]
- 4. researchgate.net [researchgate.net]
- 5. sergey.science [sergey.science]
- 6. Studies on the formation of glutathionylcobalamin: any free intracellular this compound is likely to be rapidly and irreversibly converted to glutathionylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivity of this compound and reduced cobalamin toward S-nitrosoglutathione and S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Vitamin B12 Analog Cobinamide Is an Effective Antidote for Oral Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermodynamic Stability of the Aquacobalamin (B1421323) Complex
Executive Summary
This compound, also known as Vitamin B12a, is a vital cobalt-containing compound essential for various physiological processes. Its central cobalt ion can coordinate with a variety of ligands, and the stability of these complexes is of paramount importance in biological systems and for the development of new therapeutic agents. This document provides a comprehensive technical overview of the thermodynamic stability of the this compound complex. It details the key thermodynamic parameters, summarizes quantitative stability data for various ligands, describes the experimental protocols used for these measurements, and illustrates the core chemical processes involved.
Introduction to Thermodynamic Stability
The thermodynamic stability of a coordination complex refers to the extent to which the complex will form under a given set of conditions at equilibrium. It is a measure of the strength of the metal-ligand bond. The primary parameters used to quantify this stability are the Gibbs free energy of formation (ΔG°), the enthalpy of formation (ΔH°), and the entropy of formation (ΔS°). These are related to the equilibrium constant (K) by the following fundamental equations:
-
ΔG° = -RTlnK
-
ΔG° = ΔH° - TΔS°
Where:
-
K (Stability or Formation Constant): A higher K value indicates a greater concentration of the complex at equilibrium and thus higher stability.
-
ΔG° (Standard Gibbs Free Energy): A more negative ΔG° value signifies a more spontaneous and favorable formation of the complex, indicating greater stability.
-
ΔH° (Standard Enthalpy): Represents the heat change upon complex formation. A negative value (exothermic) indicates the formation of strong chemical bonds and contributes favorably to stability.
-
ΔS° (Standard Entropy): Represents the change in disorder of the system. A positive value contributes favorably to stability, often driven by the release of solvent molecules.
Understanding these parameters is crucial for predicting how this compound will interact with potential drug molecules, endogenous ligands, or other substances within a biological environment.
Factors Influencing this compound Stability
pH-Dependent Equilibrium
In aqueous solution, this compound ([Co(III)(H₂O)Cbl]⁺) exists in a pH-dependent equilibrium with its conjugate base, hydroxocobalamin (B81358) ([Co(III)(OH)Cbl]). The coordinated water molecule is weakly acidic, with a pKa of approximately 7.8.[1]
-
Below pH 7.8: The aqua form, this compound, is the predominant species.
-
Above pH 7.8: The hydroxo form, hydroxocobalamin, becomes dominant.
This equilibrium is critical because the two forms exhibit different reactivities and ligand affinities. For instance, the reaction of hydroxocobalamin with peroxymonosulfate (B1194676) leads to the cleavage of the corrin (B1236194) ring, a reaction not observed with the aqua form under the same conditions.[1][2]
Caption: pH-dependent equilibrium of this compound.
Ligand Substitution and the Dissociative Interchange Mechanism
The substitution of the axial water ligand in this compound by an incoming ligand (L) generally proceeds through a dissociative interchange (Id) mechanism.[3] This mechanism involves the formation of a transient outer-sphere complex, followed by the dissociation of the water molecule from the cobalt center, which is the rate-determining step, and the subsequent coordination of the new ligand. The stability of the final complex depends on the nature of the incoming ligand.
Caption: Dissociative interchange (Id) mechanism for ligand substitution.
Quantitative Thermodynamic Data
The stability of the complex formed between this compound and various ligands is quantified by the equilibrium constant (K). The following tables summarize key stability and kinetic data from the literature.
Table 1: Equilibrium Constants for Ligand Substitution on this compound
| Incoming Ligand (L) | Equilibrium Constant (K) | Conditions | Reference |
| Thiourea (TU) | 18.1 ± 0.4 M⁻¹ | 25 °C, pH 4.0 | [4] |
| Pyridine | Precursor K ≈ 1 - 5 M⁻¹ | - | |
| Cyanide (CN⁻) | ~10¹² M⁻¹ | - | [5] |
| N-Methylimidazole | 9.6 ± 0.1 M⁻¹ | 25 °C, I = 1.5 M | [6] |
| Chlorite (B76162) (ClO₂⁻) | K_d_ ≈ 10 mM (K ≈ 100 M⁻¹) | - | [7] |
Note: K_d_ is the dissociation constant, where K = 1/K_d_.
Table 2: Log K Values for Anionic and Neutral Ligand Substitution
| Ligand | Ligand Type | log K | Reference |
| N₃⁻ | Anionic | > log K of neutral ligands | [3] |
| NO₂⁻ | Anionic | > log K of neutral ligands | [3] |
| SCN⁻ | Anionic | > log K of neutral ligands | [3] |
| S₂O₃²⁻ | Anionic | > log K of neutral ligands | [3] |
| Pyridine | Neutral N-donor | < log K of anionic ligands | [3] |
| Imidazole | Neutral N-donor | < log K of anionic ligands | [3] |
Anionic ligands generally bind more strongly to this compound than neutral N-donor ligands.[3]
Table 3: Activation Parameters for Ligand Substitution Reactions
Activation parameters (ΔH‡ and ΔS‡) describe the thermodynamics of the transition state and provide insight into the reaction mechanism. For the dissociative interchange mechanism of this compound, these parameters are influenced by the entering ligand.
| Reaction | Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |
| H₂O substitution by Pyridine | Water | 80 ± 2 | 47 ± 8 | [8] |
| H₂O substitution by Pyridine | 70% Ethanol/Water | 99 ± 8 | 106 ± 27 | [8] |
| H₂O substitution by Glutathione | Water (pH 7.4) | 81.0 ± 0.5 | 48 ± 2 | [9] |
| H₂O substitution by I⁻ | Water | 26 ± 1 | -92 ± 4 | |
| H₂O substitution by N₃⁻ | Water | 83 ± 4 | 94 ± 13 |
Experimental Protocols for Stability Determination
Several robust experimental techniques are employed to measure the thermodynamic parameters of this compound complexes.
UV-Visible Spectrophotometry
This is one of the most common methods for determining stability constants.[4] this compound and its ligated complexes have distinct absorption spectra in the visible range. The formation of a new complex upon addition of a ligand leads to a change in the absorbance spectrum. By systematically titrating a solution of this compound with a ligand and monitoring the absorbance changes at a specific wavelength, the equilibrium constant (K) can be calculated.
-
Protocol:
-
Prepare a solution of this compound of known concentration in a suitable buffer to maintain constant pH.
-
Record the initial UV-Vis spectrum (e.g., 300-700 nm).
-
Add aliquots of a concentrated ligand solution to the cuvette.
-
Record the spectrum after each addition, ensuring the solution has reached equilibrium.
-
The data (absorbance vs. ligand concentration) is then fitted to a binding isotherm equation to determine the stability constant K.[4] For analyzing mixtures like cyanocobalamin (B1173554) and hydroxocobalamin, a two-component spectrometric method using absorbance measurements at 525 nm and 550 nm can be employed.[10][11]
-
Caption: Workflow for spectrophotometric determination of stability constants.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Protocol:
-
A solution of this compound is placed in the sample cell of the calorimeter.
-
A concentrated solution of the ligand is loaded into an injection syringe.
-
Small aliquots of the ligand are injected into the sample cell at regular intervals.
-
The heat change associated with each injection is measured.
-
The resulting data (heat change per injection vs. molar ratio of ligand to cobalamin) is fitted to a binding model to extract the thermodynamic parameters (K, ΔH, n).
-
Potentiometric (pH) Titration
This method is particularly useful when the ligand is a weak acid or base, and the complex formation involves the displacement of a proton. The Irving and Rossotti method is a classic example.[12]
-
Protocol:
-
Three separate titrations are performed with a standard base (e.g., NaOH): a. A solution of a strong acid. b. A solution of the strong acid and the ligand. c. A solution of the strong acid, the ligand, and the metal ion (this compound).
-
The pH is recorded after each addition of the base.
-
By comparing the three titration curves, the competition between the metal ion and protons for the ligand can be quantified, allowing for the calculation of the stability constant.[12]
-
Combustion Calorimetry
For determining the fundamental standard enthalpy of formation (ΔfH°) of the solid-state compound, combustion calorimetry is used.[13]
-
Protocol:
-
A precisely weighed sample of the crystalline compound (e.g., cyanocobalamin, as a stable reference) is placed in a "bomb" calorimeter.
-
The bomb is pressurized with pure oxygen.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the surrounding water bath is measured with high precision.
-
From the temperature change and the known heat capacity of the calorimeter, the energy of combustion (ΔcU) is calculated, which is then used to determine the standard enthalpy of formation (ΔfH°).[13]
-
Conclusion
The thermodynamic stability of the this compound complex is a multifaceted topic governed by pH, the electronic and steric nature of incoming ligands, and the solvent environment. The complex's stability is typically characterized by a dissociative interchange mechanism for ligand substitution. Quantitative data, primarily derived from spectrophotometric and calorimetric methods, show that anionic ligands form significantly more stable complexes than neutral donors. A thorough understanding of these thermodynamic principles and experimental methodologies is indispensable for professionals in biochemistry and drug development, enabling the prediction and manipulation of cobalamin interactions for therapeutic benefit.
References
- 1. This compound Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The chlorite adduct of this compound: contrast with chlorite dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Studies on the formation of glutathionylcobalamin: any free intracellular this compound is likely to be rapidly and irreversibly converted to glutathionylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 11. scispace.com [scispace.com]
- 12. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 13. globaljournals.org [globaljournals.org]
The Central Role of Aquacobalamin in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquacobalamin (B1421323), also known as vitamin B12a or hydroxocobalamin, is a crucial intermediate in the intracellular metabolism of vitamin B12. While not a direct enzymatic cofactor in its aquated form, its conversion to the active coenzymes, methylcobalamin (B1676134) and adenosylcobalamin, is paramount for cellular function. This technical guide provides an in-depth exploration of the enzymatic reactions involving this compound, focusing on its processing by trafficking proteins and reductases. We will detail the kinetic and thermodynamic parameters of these interactions, present methodologies for their study, and illustrate the key pathways using logical diagrams. This document is intended to serve as a comprehensive resource for researchers in biochemistry, enzymology, and drug development seeking to understand and manipulate the intricate lifecycle of vitamin B12.
Introduction: this compound as a Precursor to Active Coenzymes
Vitamin B12, or cobalamin, is an essential micronutrient that participates in fundamental metabolic processes. In mammals, two enzymes are dependent on cobalamin cofactors: methionine synthase, which requires methylcobalamin (MeCbl) for the methylation of homocysteine to methionine, and methylmalonyl-CoA mutase, which utilizes adenosylcobalamin (AdoCbl) for the isomerization of methylmalonyl-CoA to succinyl-CoA.
Dietary forms of vitamin B12, including this compound (H₂OCbl⁺), are taken up by cells and must undergo a complex intracellular trafficking and conversion pathway to become biologically active. This compound represents a key junction in this pathway, serving as the substrate for a series of enzymatic modifications that ultimately yield MeCbl and AdoCbl. Understanding the enzymes that act upon this compound is therefore critical for elucidating the mechanisms of vitamin B12 metabolism and for developing therapeutic strategies for B12-related metabolic disorders.
The Intracellular Trafficking and Processing of this compound
Upon entering the cytoplasm, various forms of cobalamin are processed by the chaperone protein CblC (also known as MMACHC). CblC exhibits broad substrate specificity and is responsible for the dealkylation of alkylcobalamins and the decyanation of cyanocobalamin. In the case of this compound (hydroxocobalamin), CblC binds it with a high affinity, preparing it for subsequent reductive steps.
Following its interaction with CblC, the cobalamin intermediate is passed to another protein, CblD (or MMADHC), which acts as an adaptor protein. CblD is crucial for partitioning the processed cobalamin between the cytosolic pathway for MeCbl synthesis and the mitochondrial pathway for AdoCbl synthesis.
The first committed step in the activation of this compound is its reduction from the Co(III) state to the Co(II) state, forming cob(II)alamin. This reaction is catalyzed by this compound reductases.
Enzymatic Reduction of this compound
The reduction of this compound to cob(II)alamin is a critical enzymatic step. Both NADH- and NADPH-linked this compound reductases have been identified in mammals and are located in both the mitochondria and microsomes[1][2][3]. The specific activities of these reductases are elevated in vitamin B12 deficiency, indicating their physiological importance in coenzyme synthesis. In human skin fibroblasts with genetic defects in cobalamin metabolism (cblA and cblC), the activities of mitochondrial NADH- and NADPH-linked this compound reductases are significantly reduced, respectively, highlighting their distinct roles in the different coenzyme synthesis pathways[1].
dot
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data related to the enzymatic processing of this compound.
| Protein | Ligand | Parameter | Value | Reference |
| Human CblC | Hydroxocobalamin | Kd | 5.7 µM | [2] |
| Human CblC | Nitrocobalamin | Kd | 0.89 ± 0.03 µM | [4] |
| Human Transcobalamin | Cyanocobalamin | KD | 20 pM | [5] |
Table 1: Binding Affinities of Cobalamins to Trafficking Proteins.
| Enzyme | Substrate | Km | Reference |
| Euglena gracilis this compound Reductase (NADPH) | NADPH | 43 µM | [6] |
| Euglena gracilis this compound Reductase (NADPH) | Hydroxocobalamin | 55 µM | [6] |
Table 2: Michaelis-Menten Constants for this compound Reductase.
| Reactants | Reaction | Rate Constant (k) | Conditions | Reference |
| This compound + Glutathione | Formation of Glutathionylcobalamin (B146606) | 18.5 M-1s-1 (k₁) | pH 4.50-11.0 | [7][8] |
| This compound + Glutathione | Formation of Glutathionylcobalamin | 28 ± 10 M-1s-1 (k₂) | pH 4.50-11.0 | [7][8] |
| This compound + Glutathione | Formation of Glutathionylcobalamin | 163 ± 8 M-1s-1 (k₃) | pH 4.50-11.0 | [7][8] |
| Nitrocobalamin | Decomposition to this compound | (1.15 ± 0.07) x 10-2 s-1 (kobs) | pH 4.00 | [9] |
Table 3: Kinetic Data for Reactions Involving this compound.
Experimental Protocols
Assay for this compound Reductase Activity
This protocol is adapted from studies on this compound reductases and can be optimized for specific experimental setups.
Principle: The reduction of this compound (H₂OCbl⁺) to cob(II)alamin is monitored spectrophotometrically by the decrease in absorbance at 350 nm and the increase in absorbance at 475 nm, which is characteristic of cob(II)alamin formation[10]. The consumption of NADH or NADPH can also be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified this compound reductase or cell lysate containing the enzyme.
-
This compound (hydroxocobalamin hydrochloride) solution.
-
NADH or NADPH solution.
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
UV-Vis spectrophotometer with temperature control.
Procedure:
-
Prepare a stock solution of this compound in water. Determine its concentration spectrophotometrically using ε₅₂₅ = 8.6 x 10³ M⁻¹cm⁻¹.
-
Prepare fresh stock solutions of NADH or NADPH in the reaction buffer.
-
Set up the reaction mixture in a cuvette containing the reaction buffer, a known concentration of this compound, and the enzyme preparation.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific concentration of NADH or NADPH.
-
Monitor the change in absorbance at 340 nm, 350 nm, or 475 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, vary the concentration of one substrate (e.g., this compound) while keeping the other (e.g., NADPH) at a saturating concentration.
Stopped-Flow Spectroscopy for Ligand Binding Kinetics
This method is used to study the rapid kinetics of this compound binding to proteins or its reaction with other ligands[4][11][12].
Principle: The rapid mixing of two solutions (e.g., this compound and a binding protein) allows for the observation of changes in absorbance or fluorescence on a millisecond timescale, providing data to determine association (kon) and dissociation (koff) rate constants.
Materials:
-
Stopped-flow spectrophotometer/fluorometer.
-
Purified protein of interest (e.g., CblC).
-
This compound solution.
-
Appropriate buffer for the interaction.
Procedure:
-
Prepare solutions of the protein and this compound in the same buffer.
-
Load the protein solution into one syringe of the stopped-flow instrument and the this compound solution into the other.
-
Set the instrument parameters, including the wavelength for monitoring the reaction (selected based on the maximal spectral change upon binding), temperature, and data acquisition time.
-
Initiate rapid mixing. The instrument will record the change in signal as a function of time.
-
Perform a series of experiments with varying concentrations of one of the reactants (e.g., this compound) while keeping the other constant.
-
Analyze the resulting kinetic traces by fitting them to appropriate kinetic models (e.g., single or double exponential decay) to obtain the observed rate constants (kobs).
-
Plot the kobs values against the concentration of the varied reactant. The slope of this plot will give the association rate constant (kon), and the y-intercept will give the dissociation rate constant (koff).
dot
References
- 1. Mitochondrial NADH- or NADPH-linked this compound reductase activity is low in human skin fibroblasts with defects in synthesis of cobalamin coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and subcellular location of NADH- and NADPH-linked this compound reductases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NADH- and NADPH-linked this compound reductases occur in both mitochondrial and microsomal membranes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human B12 trafficking protein CblC processes nitrocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrium and kinetic analyses of the interactions between vitamin B(12) binding proteins and cobalamins by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-Ligand Interaction [photophysics.com]
- 7. Studies on the formation of glutathionylcobalamin: any free intracellular this compound is likely to be rapidly and irreversibly converted to glutathionylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. scispace.com [scispace.com]
- 12. Stopped Flow FAQs [photophysics.com]
The Dawn of a Natural Vitamin: An In-depth Technical Guide to the Discovery and Early Research of Aquacobalamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery and history of aquacobalamin (B1421323) (also known as hydroxocobalamin (B81358) or vitamin B12a/B12b) research. Discovered shortly after the initial isolation of vitamin B12 (cyanocobalamin), this compound represents a natural form of this essential nutrient. This document delves into the pivotal early research that identified and characterized this vital compound, offering a detailed look at the experimental methodologies of the era. For contemporary researchers, this guide aims to provide a foundational understanding of the origins of this compound knowledge, which continues to inform its therapeutic applications, including the treatment of vitamin B12 deficiency and cyanide poisoning.
The Quest for the Anti-Pernicious Anemia Factor: A Brief History
The story of this compound is intrinsically linked to the broader history of vitamin B12. For decades, pernicious anemia was a fatal disease of unknown origin. A breakthrough came in 1926 when physicians George Minot and William Murphy demonstrated that a diet rich in liver could effectively treat the condition, for which they, along with George Whipple, were awarded the Nobel Prize in Physiology or Medicine in 1934.[1] This discovery sparked an intense search for the "anti-pernicious anemia factor" within liver extracts.
This quest culminated in 1948 with the independent isolation of crystalline vitamin B12 by two research groups: one at Merck led by Karl Folkers, and another at Glaxo Laboratories led by Ernest Lester Smith.[2] The isolated compound, a complex organometallic molecule containing cobalt, was named cyanocobalamin (B1173554) due to the presence of a cyanide group introduced during the isolation process.
The Emergence of a Natural Form: The Discovery of this compound
Shortly after the isolation of cyanocobalamin, researchers began to suspect the existence of other forms of vitamin B12. In 1949, a team at Merck, consisting of Edward Kaczka, Donald Wolf, and Karl Folkers, reported the isolation of a new crystalline compound from liver extracts, which they named vitamin B12a.[3] This was followed in 1950 by the work of W. L. C. Veer and his colleagues in the Netherlands, who described a similar substance they termed vitamin B12b.[3] Further research by Pierce and his team in 1950 also led to the crystallization of vitamin B12b. It was soon established that these were, in fact, the same compound: hydroxocobalamin, or as it is also known, this compound, where a hydroxyl or water group, respectively, is coordinated to the cobalt atom instead of a cyanide ion.
This discovery was significant as it represented a more naturally occurring form of vitamin B12, as cyanocobalamin was largely considered an artifact of the isolation procedure.
Early Experimental Protocols: Isolating and Characterizing a New Vitamin
The mid-20th century researchers relied on a combination of meticulous chemical and biological assays to isolate and characterize this compound. The following sections detail the key experimental methodologies of the time.
Isolation and Crystallization of this compound
Experimental Workflow for this compound Isolation (circa 1949)
References
Methodological & Application
Application Note: HPLC Method for the Quantification of Aquacobalamin in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aquacobalamin (B1421323), a natural form of Vitamin B12, is a critical cofactor in essential metabolic pathways, including single-carbon metabolism and the methionine cycle. Its accurate quantification in cell lysates is vital for understanding cellular health, disease mechanisms, and the efficacy of therapeutic interventions. However, analyzing this compound presents significant challenges due to its low intracellular concentrations, sensitivity to light, and potential for ligand exchange during sample preparation.[1][2][3] This application note details a robust and sensitive method for quantifying this compound in cell lysates using High-Performance Liquid Chromatography (HPLC) with UV detection, incorporating an immunoaffinity column (IAC) cleanup to enhance specificity and sensitivity.[1][4] To ensure stability and consistent measurement, all cellular cobalamins are converted to cyanocobalamin (B1173554) prior to analysis.[4][5]
Principle
The method involves four key stages:
-
Cell Lysis and Extraction: Cells are lysed, typically via sonication to prevent thermal degradation, to release intracellular contents.[6]
-
Conversion to Cyanocobalamin: Potassium cyanide is added to the cell lysate. This converts all cobalamin forms, including the unstable this compound, into the highly stable cyanocobalamin (CN-Cbl) form. This step is crucial for accurate and reproducible quantification.[4][5] All procedures should be performed under subdued light to prevent photolytic degradation.[7]
-
Immunoaffinity Cleanup: The extract is passed through an immunoaffinity chromatography (IAC) column.[1] The column contains antibodies that specifically bind cobalamins, effectively isolating them from complex matrix components like proteins and salts, which could interfere with HPLC analysis.[4]
-
RP-HPLC Quantification: The concentrated and purified cyanocobalamin is eluted from the IAC column and quantified using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV-Vis detector.
Experimental Workflow
Caption: Workflow for this compound quantification in cell lysates.
Detailed Experimental Protocols
Reagent and Standard Preparation
-
Lysis Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 1% Triton X-100 and protease inhibitor cocktail.
-
Acetate (B1210297) Buffer (pH 4.0): Sodium acetate buffer (0.1 M). Adjust pH to 4.0. Used for extraction.[1]
-
Potassium Cyanide (KCN) Solution: 1% (w/v) KCN in deionized water. Caution: KCN is highly toxic. Handle with extreme care in a chemical fume hood.
-
IAC Wash Buffer: Deionized water or PBS, as per manufacturer's instructions.[8]
-
IAC Elution Solvent: HPLC-grade methanol (B129727).[4][8]
-
Cyanocobalamin Standards: Prepare a 1 mg/mL stock solution of cyanocobalamin in deionized water. From this, create a series of working standards (e.g., 25, 50, 100, 250, 500 µg/L) by serial dilution with the HPLC mobile phase.[4][9] Store all standards protected from light at 4°C.[7]
Sample Preparation and Extraction
-
Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet twice with ice-cold PBS to remove media components. Count an aliquot of cells for final normalization.
-
Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold Lysis Buffer (e.g., 1 mL per 10-20 million cells). Lyse the cells by sonication on ice.
-
Protein Quantification: Take an aliquot of the lysate to determine the total protein concentration using a standard method (e.g., BCA assay) for normalization.
-
Extraction and Conversion:
-
Transfer a precise volume (e.g., 1 mL) of the cell lysate to an amber microcentrifuge tube.[7]
-
Add 50 µL of 1% KCN solution and an equal volume of acetate buffer (pH 4.0).[4]
-
Vortex and incubate at room temperature for 30 minutes in the dark to ensure complete conversion to cyanocobalamin.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the next step.
-
Immunoaffinity Chromatography (IAC) Cleanup
-
Column Equilibration: Allow the IAC column (e.g., Easi-Extract® Vitamin B12) to reach room temperature. Pass PBS (pH 7.4) through the column to equilibrate it.[1][8]
-
Sample Loading: Dilute the supernatant from step 2.4 with PBS (e.g., 1:4 v/v) and load it onto the IAC column at a slow flow rate (1-2 mL/min).[8]
-
Washing: Wash the column with 10 mL of deionized water to remove unbound matrix components. Dry the column by passing air through it.[4]
-
Elution: Place a clean collection vial under the column. Elute the bound cyanocobalamin with 2-3 mL of HPLC-grade methanol.[4][8]
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 200 µL) of HPLC mobile phase. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Isocratic: 35% Methanol, 65% 0.02 M Phosphoric Acid[10] |
| Alternative Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient elution may be required for complex samples.[11] | |
| Flow Rate | 0.5 - 1.0 mL/min[12][13] |
| Column Temperature | 30 - 35°C[9][12] |
| Injection Volume | 20 - 50 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 361 nm (for cyanocobalamin)[14] |
Table 2: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 25 - 500 µg/L[4] |
| Correlation Coefficient (R²) | > 0.999[4] |
| Limit of Detection (LOD) | ~2.7 µg/L[4] |
| Limit of Quantitation (LOQ) | ~8.2 µg/L[4] |
| Precision (%RSD, n=6) | < 4%[4] |
| Accuracy (Spike Recovery) | 95 - 105% |
Table 3: Example Quantification Results from Cell Lysates
| Sample ID | This compound (pg/10⁶ cells) | This compound (pg/mg total protein) |
| Control Cell Line - Untreated | 15.2 ± 1.3 | 75.8 ± 6.1 |
| Control Cell Line - Treated | 45.8 ± 3.9 | 231.5 ± 18.5 |
| Test Cell Line - Untreated | 8.1 ± 0.9 | 42.6 ± 4.8 |
| Test Cell Line - Treated | 12.5 ± 1.1 | 65.7 ± 5.9 |
Conclusion
This application note provides a comprehensive protocol for the reliable quantification of this compound in cell lysates. The key steps of converting all cobalamins to the stable cyanocobalamin form and employing immunoaffinity column cleanup are essential for overcoming common challenges of matrix interference and analyte instability.[1][2] The described RP-HPLC method is sensitive, specific, and reproducible, making it a valuable tool for researchers in cellular biology and drug development investigating the roles of Vitamin B12.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficiency of ultrasonic-assisted extraction of cyanocobalamin is greater than heat extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 9. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. noveltyjournals.com [noveltyjournals.com]
- 14. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
Application Notes: Utilizing Aquacobalamin as a Control in Cell Culture Experiments
Introduction
Vitamin B12, or cobalamin (Cbl), is an essential micronutrient crucial for cellular metabolism, particularly in DNA synthesis and cellular energy production. In cell culture, it is a standard component of media formulations. Cobalamin exists in several forms, with cyanocobalamin (B1173554) (CNCbl) and aquacobalamin (B1421323) (also known as hydroxocobalamin, HOCbl) being the most common for supplementation.[1][2][3] CNCbl, a synthetic and highly stable form, is widely used in commercial cell culture media due to its low cost and stability.[4] However, HOCbl is a naturally occurring form found in food and in the human body.[1][4] The choice between these forms as a control is critical, as they exhibit significant differences in cellular uptake, metabolic processing, and interaction with cellular components, which can influence experimental outcomes. These notes provide guidance on the appropriate use of this compound as a control to ensure more physiologically relevant and accurate results in cell culture experiments.
Key Differences: this compound vs. Cyanocobalamin
Understanding the distinct properties of HOCbl and CNCbl is fundamental to designing robust cell culture experiments.
-
Source and Stability: HOCbl is a natural form of vitamin B12, while CNCbl is a synthetic compound.[4] A crucial consideration is that CNCbl, the form typically added to cell culture media, can convert to HOCbl in the presence of light.[4] This light-induced conversion can occur on a timescale shorter than a typical production cell culture, potentially leading to unintended variables if not controlled.[4]
-
Cellular Uptake and Processing: Both forms are transported into cells via the transcobalamin (TC)-receptor-mediated endocytosis pathway.[1][5] However, studies in HeLa cells have shown that HOCbl accumulates in cells more rapidly. The intracellular processing of internalized HOCbl is approximately six-fold faster than that of CNCbl.[1][2][3] This results in a two-fold faster overall cellular accumulation and processing of HOCbl compared to CNCbl, leading to a potentially earlier biological response.[1][2][3]
-
Metabolic Activation: Inside the cell, both forms are converted into the two active coenzyme forms: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl).[1][5] MeCbl is a cofactor for methionine synthase in the cytoplasm, which is essential for DNA synthesis and homocysteine metabolism. AdoCbl is a cofactor for methylmalonyl-CoA mutase in the mitochondria, involved in amino acid and fatty acid metabolism.[5] Given its faster processing, HOCbl allows for a more rapid synthesis of these active coenzymes.
-
Redox Activity and Cytotoxicity: The form of cobalamin can influence cellular redox states. The oxidation of thiols (like glutathione) catalyzed by HOCbl and CNCbl can be accompanied by the production of reactive oxygen species (ROS).[6] Studies have shown that combinations of certain thiols with CNCbl can exhibit a more pronounced cytotoxic effect than with HOCbl, which is attributed to differences in ROS accumulation.[6]
Signaling and Metabolic Pathways
The intracellular metabolism of cobalamin is a multi-step process involving cellular uptake, lysosomal processing, and enzymatic conversion into active cofactors.
Data Presentation
Quantitative comparisons highlight the superior cellular accumulation of this compound over cyanocobalamin.
Table 1: Comparison of this compound and Cyanocobalamin Properties
| Feature | This compound (HOCbl) | Cyanocobalamin (CNCbl) | Reference(s) |
| Source | Natural form | Synthetic form | [4] |
| Light Stability | More stable in light | Converts to HOCbl in the presence of light | [4] |
| Cellular Uptake | Faster accumulation | Slower accumulation | [1][2][3] |
| Intracellular Processing | ~6-fold faster activation | Slower activation | [1][2][3] |
| Physiological Relevance | Higher (endogenously present) | Lower (used for fortification/supplementation) | [1][4] |
| Use as Cyanide Antidote | Yes, binds cyanide tightly | No, already contains a cyanide group | [6] |
Table 2: Cellular Accumulation of Radiolabeled Cobalamin in HeLa Cells (48h Incubation)
| Cobalamin Form | Intracellular Accumulation (% of total added) | Reference |
| This compound ([⁵⁷Co]HOCbl) | 12.2 ± 0.7 | [3] |
| Cyanocobalamin ([⁵⁷Co]CNCbl) | 4.4 ± 0.4 | [3] |
| Data represents mean ± SEM (n=3) and demonstrates a significantly higher accumulation of HOCbl compared to CNCbl over 48 hours. |
Experimental Protocols
Protocol 1: General Use of this compound as a Negative Control
This protocol outlines the steps for using HOCbl as a baseline or negative control in experiments where the effects of a test compound on B12-dependent pathways are being investigated.
Objective: To establish a physiologically relevant baseline for cell proliferation, metabolism, or signaling in a given cell line.
Materials:
-
Cell line of interest
-
Basal cell culture medium deficient in Vitamin B12 (e.g., custom formulation or specific DMEM)
-
Fetal Bovine Serum (FBS), dialyzed to remove endogenous B12 if necessary
-
This compound (HOCbl) sterile stock solution (e.g., 1 mM in sterile PBS)
-
Cyanocobalamin (CNCbl) sterile stock solution (optional, for comparison)
-
Sterile, light-blocking microcentrifuge tubes or foil
-
Standard cell culture reagents and consumables
Procedure:
-
Media Preparation (Critical Step):
-
Prepare the complete growth medium using B12-deficient basal medium and other required supplements (e.g., FBS, glutamine).
-
To prevent the conversion of CNCbl to HOCbl in any comparative arms, all media preparation and cell culture incubations should be performed with minimal light exposure. Wrap media bottles in foil and work in a dimly lit biosafety cabinet. [4]
-
Prepare separate media pools for each condition:
-
Control Medium: Complete growth medium supplemented with a predetermined concentration of HOCbl (e.g., 1-10 µM).
-
Experimental Medium: Control medium containing the test compound(s).
-
(Optional) CNCbl Medium: Complete growth medium supplemented with CNCbl at the same molar concentration as HOCbl for comparative analysis.
-
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere and stabilize for 12-24 hours in standard complete medium.
-
-
Treatment:
-
After stabilization, aspirate the standard medium and gently wash cells with sterile PBS.
-
Add the prepared Control, Experimental, or CNCbl media to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). Ensure incubators are not exposed to direct light when doors are opened.
-
-
Analysis:
-
Perform downstream analysis as required by the experimental aims. This may include:
-
Cell proliferation/viability assays (e.g., MTT, CellTiter-Glo).
-
Metabolite analysis (e.g., measuring homocysteine levels in the medium).[7]
-
Western blotting or qPCR for target proteins/genes in relevant pathways.
-
-
Protocol 2: Assessing Differential Effects of this compound vs. Cyanocobalamin on Cellular Metabolism
This protocol is designed to directly compare the metabolic impact of HOCbl and CNCbl, using the extracellular homocysteine level as a key biomarker of one-carbon metabolism.[7]
Objective: To quantify the difference in metabolic activity when cells are supplemented with either HOCbl or CNCbl.
Materials:
-
Same as Protocol 1.
-
Homocysteine quantitation kit (e.g., ELISA-based or LC-MS).
Procedure:
-
Media Preparation and Cell Seeding:
-
Follow steps 1 and 2 from Protocol 1. Prepare three media conditions: B12-deficient (basal), HOCbl-supplemented, and CNCbl-supplemented (equimolar concentrations).
-
-
Treatment and Incubation:
-
Replace standard medium with the prepared treatment media.
-
Incubate cells for a time course (e.g., collect samples at 24, 48, and 72 hours) to observe kinetic differences.
-
-
Sample Collection:
-
At each time point, carefully collect the conditioned medium from each well into a sterile, light-protected tube.
-
Immediately centrifuge the medium (e.g., 300 x g for 5 minutes) to pellet any detached cells and debris.
-
Transfer the supernatant to a new tube and store it at -80°C until analysis.
-
In parallel, lyse or count the cells from the corresponding wells to normalize the metabolite data to cell number.
-
-
Homocysteine Measurement:
-
Thaw the collected media samples on ice.
-
Measure the homocysteine concentration using a commercial assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the homocysteine concentration to the cell number for each sample.
-
Compare the normalized homocysteine levels between the HOCbl and CNCbl treatment groups at each time point. Expect lower homocysteine levels in the HOCbl group, particularly at earlier time points, reflecting its faster metabolic activation of methionine synthase.[1][2]
-
While cyanocobalamin is a stable and cost-effective source of Vitamin B12 for general cell culture maintenance, its use as a control in specific experimental contexts may not be optimal. This compound's status as a natural B12 form, coupled with its significantly faster cellular uptake and metabolic processing, makes it a more physiologically relevant control for studies involving B12-dependent pathways, cellular metabolism, and oxidative stress. Researchers should carefully consider these differences and implement appropriate handling procedures, such as light protection, to ensure the integrity and reproducibility of their experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Understanding of Cobalamin Assimilation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preparation of Aquacobalamin Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or vitamin B12a, is a vital naturally occurring form of vitamin B12. In research and clinical settings, it is recognized for its role as a potent cyanide scavenger and its involvement in cellular metabolism. The preparation of stable and accurately concentrated this compound solutions is critical for reliable and reproducible in vitro assays. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions, along with a specific protocol for an in vitro cyanide detoxification assay.
Chemical and Physical Properties
This compound is a complex organometallic compound containing a central cobalt atom. It is characterized by its deep red color. The stability of this compound in solution is influenced by factors such as pH, light, and temperature. It is more stable in acidic conditions (pH 4-6.5) and is susceptible to degradation in the presence of light and certain other vitamins, such as ascorbic acid.[1][2][3]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions in in vitro settings.
Table 1: Stock and Working Solution Preparation
| Parameter | Stock Solution | Working Solution (Cell Culture) | Working Solution (Enzyme Kinetics) |
| Solvent | 50:50 (v/v) Methanol (B129727):Water or 0.9% NaCl | Cell Culture Medium or PBS | Assay Buffer (e.g., Phosphate Buffer) |
| Typical Concentration | 1 mg/mL | 500 nM - 500 µM | Assay-dependent |
| Preparation | Dissolve powder in solvent, vortex to mix. | Dilute stock solution in medium/buffer. | Dilute stock solution in assay buffer. |
| Sterilization | 0.2 µm sterile filtration. | Prepare fresh from sterile stock. | Prepare fresh from sterile stock. |
| Storage | -20°C, protected from light. | Use immediately. | Use immediately. |
Table 2: Stability of this compound Solutions
| Condition | Stability | Reference |
| Reconstituted (5g in 200mL 0.9% NaCl) | Up to 6 hours at ≤ 40°C | [4][5] |
| Preservative-free (10 mg/2mL in 0.9% NaCl, pH 4.3-4.5) | 24 months at 2-8°C; 1 month at room temperature | [6] |
| In Cell Culture Media | Light exposure can convert cyanocobalamin (B1173554) to this compound.[7] Stability is medium-dependent. | [3][7] |
| Autoclaving | Causes degradation. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Methanol, HPLC grade
-
Nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes or vials
-
0.2 µm sterile syringe filter
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Prepare a 50:50 (v/v) solution of methanol and nuclease-free water.
-
Add the methanol-water solvent to the this compound powder to achieve a final concentration of 1 mg/mL.
-
Vortex gently until the powder is completely dissolved. The solution will be a deep red color.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protecting container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
1 mg/mL this compound stock solution
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentration. For example, for a 500 µM working solution, dilute the stock solution appropriately.
-
Use the prepared working solution immediately in your cell culture experiments. Do not store diluted working solutions in cell culture medium for extended periods.
Protocol 3: In Vitro Cyanide Detoxification Assay in a Human Fibroblast Model
This protocol is adapted from a study demonstrating the ability of hydroxocobalamin to complex intracellular cyanide.[5][8]
Materials:
-
Human fibroblast cell line
-
Complete cell culture medium
-
Sodium cyanide (NaCN)
-
This compound working solution (e.g., 500 µM in PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Method for cyanide and cyanocobalamin quantification (e.g., HPLC)
Procedure:
-
Cell Seeding: Plate human fibroblasts in appropriate culture vessels and grow to confluence.
-
Cyanide Exposure: Prepare a solution of sodium cyanide in cell culture medium (e.g., 500 µM). Remove the culture medium from the cells and incubate them with the cyanide-containing medium for a defined period (e.g., 10 minutes) at 37°C.
-
This compound Treatment: Following cyanide exposure, wash the cells with PBS to remove extracellular cyanide.
-
Add the this compound working solution (e.g., 500 µM) to the cells and incubate for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Analysis: After treatment, wash the cells again with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the cell lysate to quantify intracellular cyanide and the formation of cyanocobalamin using a validated method like HPLC.[8][9]
Quality Control
-
Visual Inspection: this compound solutions should be a clear, deep red. Any particulate matter or color change may indicate degradation or contamination.
-
Spectrophotometry: The concentration of this compound solutions can be verified by measuring their absorbance at its characteristic wavelength maxima (around 351 nm and 525 nm).[2]
-
HPLC Analysis: High-performance liquid chromatography (HPLC) is a reliable method to assess the purity and stability of this compound solutions and to quantify its conversion to other forms, such as cyanocobalamin.[6][10]
-
pH Measurement: The pH of the prepared solutions should be monitored, as it is a critical factor for stability.[6]
-
Sterility Testing: For cell culture applications, ensure the sterility of the prepared solutions by plating an aliquot on a nutrient agar (B569324) plate and incubating to check for microbial growth.
Mandatory Visualizations
Caption: Workflow for an in vitro cyanide detoxification assay.
Caption: Mechanism of cyanide detoxification by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexation of intracellular cyanide by hydroxocobalamin using a human cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of hydroxocobalamin and its cyanide complex cyanocobalamin in human plasma by high-performance liquid chromatography. Application to pharmacokinetic studies after high-dose hydroxocobalamin as an antidote for severe cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
Application Notes and Protocols for "Cold Trapping" with Excess Aquacobalamin to Mitigate Artifact Formation in Analyte Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of analytical data is paramount in scientific research and drug development. A significant challenge in achieving accurate and reproducible results is the formation of artifacts during sample collection, preparation, and analysis. These artifacts, which are molecules not originally present in the sample, can arise from the degradation of target analytes, side reactions with reagents, or interconversion of related compounds. This can lead to erroneous quantification and misinterpretation of experimental outcomes.
One promising strategy to mitigate the formation of specific types of artifacts is the "cold trapping" method. This technique involves the addition of a reactive scavenger molecule to the sample at a low temperature to selectively capture and sequester highly reactive species that could otherwise lead to artifact formation. This document outlines a protocol for utilizing excess aquacobalamin (B1421323) (a form of Vitamin B12) as a cold trapping agent. This compound is particularly interesting due to the reactivity of its cobalt center, which can interact with and stabilize certain reactive functional groups.
These application notes provide a detailed, though theoretical, protocol for a "cold trapping" procedure using this compound, based on the principles of its chemical reactivity. It is intended to serve as a starting point for researchers to develop and validate their own specific applications.
Principle of this compound-Based Cold Trapping
This compound, also known as hydroxocobalamin, contains a trivalent cobalt ion (Co(III)) within a corrin (B1236194) ring. The cobalt center can coordinate with various ligands. The underlying principle of using excess this compound as a trapping agent is its ability to react with and form stable adducts with certain reactive molecules that may be present in a biological sample or generated during sample processing. For instance, this compound has been shown to form a stable complex with chlorite (B76162), a reactive oxygen species.[1][2] This suggests its potential to "trap" other reactive electrophiles or species that could otherwise degrade the analyte of interest or form artifacts.
The "cold" aspect of the protocol refers to performing the initial sample handling and trapping steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of enzymatic and chemical degradation of the target analytes before the trapping agent can effectively sequester the problematic reactive species.
Potential Applications
-
Metabolomics: Quenching reactive metabolites to preserve the native metabolome.
-
Drug Metabolism Studies: Preventing the degradation of labile drug metabolites.
-
Biomarker Discovery: Stabilizing sensitive biomarkers in complex biological matrices like plasma or tissue homogenates.
-
Redox Biology: Trapping reactive oxygen or nitrogen species to prevent oxidative damage to analytes.
Quantitative Data Summary
While a specific "cold trapping" protocol using excess this compound is not extensively documented, the following table summarizes relevant quantitative information gathered from related analytical methods for cobalamins, which can serve as a reference for concentration ranges.
| Parameter | Value | Context | Source |
| Vitamin B12 Analogue Concentration | 1 ng - 10,000 ng per 200 µL serum | Inhibition of endogenous binding proteins in a "no-boil" vitamin B12 assay. | [3] |
| Preferred Vitamin B12 Analogue Concentration | 20 ng - 1000 ng per 200 µL serum | Optimized range for inhibiting endogenous binding proteins. | [3] |
| Methylcobalamin (MeCbl) Calibration Curve | 0.5 - 2.0 µg/mL | RP-HPLC method for quantification of pregabalin (B1679071) and MeCbl. | [4] |
| MeCbl Limit of Quantification | 0.40 µg/mL | RP-HPLC method for quantification of pregabalin and MeCbl. | [4] |
| 2-Hydroxypropyl-cobalamin Limit of Quantitation | 0.2 pg/µL (0.1 fmol/µL) | HPLC-ESI-MS/MS with selected ion recording. | [5] |
Experimental Protocols
Protocol 1: General "Cold Trapping" of Reactive Species in Plasma Samples
This protocol provides a general workflow for the use of excess this compound to stabilize analytes in plasma samples prior to analysis.
Materials:
-
This compound hydrochloride (or other suitable salt)
-
Phosphate-buffered saline (PBS), pH 7.4, chilled to 4°C
-
Sample collection tubes containing appropriate anticoagulant (e.g., EDTA)
-
Centrifuge capable of refrigeration
-
Vortex mixer
-
-80°C freezer
-
Standard protein precipitation and sample extraction reagents (e.g., ice-cold acetonitrile, methanol)
Procedure:
-
Preparation of Trapping Solution: Prepare a stock solution of this compound in chilled PBS. The final concentration to be used will need to be optimized for the specific application but can be guided by the values in the data table (e.g., starting with a concentration that results in a final sample concentration in the high ng/mL to low µg/mL range).
-
Sample Collection: Collect whole blood in anticoagulant-containing tubes and immediately place them on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Cold Trapping:
-
Transfer the plasma to pre-chilled microcentrifuge tubes.
-
Add the this compound stock solution to the plasma to achieve the desired final concentration. A typical starting point could be a 1:10 dilution of a concentrated stock.
-
Gently vortex the mixture for 10 seconds.
-
Incubate the samples on ice for 15-30 minutes to allow for the trapping reaction to occur.
-
-
Sample Processing:
-
Following the incubation, proceed immediately with your established downstream sample processing protocol (e.g., protein precipitation with 3 volumes of ice-cold acetonitrile).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis: Transfer the supernatant to a new tube for analysis by LC-MS, GC-MS, or another appropriate analytical technique.
-
Controls: It is critical to include the following controls:
-
Control A (No Trap): A plasma sample processed identically but with the addition of PBS instead of the this compound solution.
-
Control B (Spiked Analyte): A plasma sample spiked with a known concentration of the analyte of interest, both with and without the this compound trap, to assess recovery and potential interference.
-
Visualizations
Caption: Artifact formation pathway vs. prevention by this compound trapping.
Caption: Step-by-step workflow for the cold trapping protocol.
Discussion and Considerations
-
Optimization is Key: The protocol provided is a general template. The concentration of this compound, incubation time, and temperature should be empirically optimized for each specific application and analyte.
-
Potential for Interference: The addition of a high concentration of this compound could potentially interfere with downstream analysis. It is crucial to assess for ion suppression/enhancement in mass spectrometry-based assays or interference with other detection methods. The use of stable isotope-labeled internal standards is highly recommended.
-
Specificity of Trapping: this compound will not be a universal trapping agent. Its effectiveness will depend on the chemical nature of the reactive species causing artifact formation.
-
Validation: Any protocol employing this "cold trapping" method must be rigorously validated to demonstrate that it effectively reduces artifact formation without negatively impacting the quantification of the true analyte. This includes assessing analyte stability, recovery, and matrix effects.
By implementing and validating a "cold trapping" protocol with excess this compound, researchers may be able to significantly improve the quality and reliability of their analytical data for sensitive and reactive molecules.
References
- 1. The chlorite adduct of this compound: contrast with chlorite dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chlorite adduct of this compound: contrast with chlorite dismutase [ouci.dntb.gov.ua]
- 3. EP0076314A1 - SAMPLE PREPARATION FOR VITAMIN B12 AND / OR FOLATTEST. - Google Patents [patents.google.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Determination of hydroxyalkyl derivatives of cobalamin (vitamin B12) using reversed phase high performance liquid chromatography with electrospray tandem mass spectrometry and ultraviolet diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Aquacobalamin in Oxidative Stress Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or vitamin B12a, is a naturally occurring form of vitamin B12. Beyond its essential role as a cofactor for key enzymes, this compound has garnered significant interest for its potential therapeutic applications in conditions associated with oxidative stress. This is attributed to its ability to interact with and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage. These notes provide a comprehensive overview of the application of this compound in oxidative stress studies, including its mechanisms of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action in Oxidative Stress
This compound's protective effects against oxidative stress are multifaceted, involving direct scavenging of reactive species and modulation of key signaling pathways.
Direct Scavenging of Reactive Species:
-
Superoxide (B77818) (O₂⁻): The reduced form of cobalamin, cob(II)alamin, which is intracellularly generated from this compound, is a potent scavenger of superoxide radicals.[1] The rate constant for this reaction is comparable to that of the antioxidant enzyme superoxide dismutase (SOD), making it a highly efficient mechanism for mitigating superoxide-induced damage.[1]
-
Nitric Oxide (NO): this compound directly binds to nitric oxide, a key signaling molecule that can contribute to oxidative and nitrosative stress at high concentrations.[2] This scavenging activity can prevent the formation of the highly reactive peroxynitrite radical.
Modulation of Cellular Signaling Pathways:
-
NF-κB Pathway: this compound has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation and cellular stress responses. By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory and pro-oxidant genes.
-
Keap1-Nrf2 Pathway: Evidence suggests that cobalamins can activate the Keap1-Nrf2 antioxidant response pathway. Upon activation, the transcription factor Nrf2 translocates to the nucleus and initiates the expression of a suite of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.
Data Presentation: Quantitative Effects of Cobalamins on Oxidative Stress Markers
The following tables summarize quantitative data from various studies investigating the effects of this compound and other forms of cobalamin on markers of oxidative stress.
Table 1: In Vitro Effects of Cobalamins on Oxidative Stress
| Cell Type | Oxidative Stressor | Cobalamin Form & Concentration | Measured Parameter | Result | Citation(s) |
| Human Aortic Endothelial Cells (HAEC) | Homocysteine (Hcy) | Cyanocobalamin (B1173554) (10-50 nM) | Intracellular O₂⁻ levels | Prevented 1.6-fold increase | [3][4] |
| Human Aortic Endothelial Cells (HAEC) | Homocysteine (Hcy) | Cyanocobalamin (10-50 nM) | Cell Viability | Prevented 20% reduction | [3][4] |
| Human Aortic Endothelial Cells (HAEC) | Homocysteine (Hcy) | Cyanocobalamin (10-50 nM) | Apoptosis | Prevented 1.5-fold increase | [3][4] |
| Human Aortic Endothelial Cells (HAEC) | Paraquat | Cyanocobalamin (10 nM) | Intracellular O₂⁻ levels | Prevented 1.5-fold increase | [3][4] |
| Human Aortic Endothelial Cells (HAEC) | Paraquat | Cyanocobalamin (10 nM) | Cell Viability | Prevented 30% decrease | [3][4] |
| Human Larynx Carcinoma HEp-2 Cells | Dithiothreitol (DTT) | This compound (25 µM) | Cytotoxicity (IC50) | IC50 of DTT decreased from 0.93 mM to 0.43 mM | [5] |
| Human Larynx Carcinoma HEp-2 Cells | N-acetylcysteine (NAC) | This compound (25 µM) | Cytotoxicity (IC50) | IC50 of NAC was 1.51 mM | [5] |
| Human Larynx Carcinoma HEp-2 Cells | Glutathione (GSH) | This compound (25 µM) | Cytotoxicity (IC50) | IC50 of GSH was 1.09 mM | [5] |
Table 2: In Vivo Effects of Cobalamins on Oxidative Stress
| Animal Model | Oxidative Stressor | Cobalamin Form & Dosage | Tissue/Organ | Measured Parameter | Result | Citation(s) |
| Mice | Paraquat (10 mg/kg) | Cyanocobalamin (1 mg/kg) | Hippocampus | ROS levels | Significantly decreased | [4][6] |
| Mice | Paraquat (10 mg/kg) | Cyanocobalamin (1 mg/kg) | Hippocampus | GSH levels | Significantly increased | [6] |
| Mice | Paraquat (10 mg/kg) | Cyanocobalamin (1 mg/kg) | Hippocampus | Caspase 3 activity | Significantly decreased | [6] |
| Rats | Isoniazid-induced hepatitis | This compound | Blood Serum | Total Protein | Normalized levels | [7] |
| Rats | Isoniazid-induced hepatitis | This compound | Blood Serum | Lipid Peroxidation | Significantly reduced | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antioxidant signaling pathways.
References
- 1. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cyanocobalamin (vitamin B12) on paraquat-induced brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of this compound and reduced cobalamin toward S-nitrosoglutathione and S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cyanocobalamin (vitamin B12) on paraquat-induced brain injury in mice [ijbms.mums.ac.ir]
- 7. Reactivity of this compound and reduced cobalamin toward S-nitrosoglutathione and S-nitroso-N-acetylpenicillamine. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Isolation of Aquacobalamin from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or vitamin B12a, is a naturally occurring form of vitamin B12. It plays a crucial role in cellular metabolism and is a precursor to the active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin. The isolation and quantification of this compound from biological matrices such as plasma, serum, and tissues are essential for various research applications, including diagnostics, drug development, and metabolic studies.
This document provides detailed protocols for the isolation of this compound from biological samples, focusing on three primary methodologies: Solid-Phase Extraction (SPE), Immunoaffinity Chromatography (IAC), and Protein Precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that this compound is light-sensitive and can be converted from other forms of cobalamin during extraction procedures.[1][2] Therefore, all procedures should be performed in a dark or low-light environment to ensure the integrity of the analyte.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound Isolation
Solid-phase extraction is a widely used technique for the selective adsorption of analytes from a complex matrix onto a solid sorbent. This method is effective for the cleanup and concentration of cobalamins from biological fluids.
Materials:
-
Biological sample (e.g., plasma, serum)
-
SPE cartridges (e.g., C18 or a specialized vitamin B12 column)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Formic acid
-
Centrifuge
-
Vacuum manifold for SPE
Methodology:
-
Sample Pre-treatment:
-
Centrifuge the biological sample (e.g., whole blood) to obtain plasma or serum.[3]
-
To 1 mL of plasma or serum, add a protein precipitation agent such as trichloroacetic acid or zinc sulfate (B86663) in methanol to remove proteins.[4]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the column.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unbound interfering substances.
-
-
Elution:
-
Elute the bound this compound from the cartridge using an appropriate solvent, such as a mixture of methanol and water or acetonitrile and water.[5] The optimal elution solvent may need to be determined empirically.
-
-
Post-Elution Processing:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable buffer for downstream analysis, such as HPLC or LC-MS/MS.
-
Immunoaffinity Chromatography (IAC) Protocol for High-Purity this compound Isolation
Immunoaffinity chromatography utilizes monoclonal antibodies specific to vitamin B12, offering high selectivity and resulting in a very pure isolate. This method is particularly useful for isolating cobalamins from complex matrices like food and biological samples.[2][6]
Materials:
-
Vitamin B12 Immunoaffinity Columns.[6]
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Elution buffer (e.g., a low pH buffer or a solution containing a denaturing agent, as recommended by the column manufacturer)
-
Neutralization buffer (e.g., a high pH buffer to neutralize the eluate)
Methodology:
-
Sample Preparation:
-
Prepare the biological sample as described in the SPE protocol (protein precipitation and clarification).
-
Adjust the pH of the supernatant to neutral (pH 7.0-7.5) with a suitable buffer.
-
-
Column Equilibration:
-
Equilibrate the immunoaffinity column by passing PBS through it according to the manufacturer's instructions.
-
-
Sample Application:
-
Apply the prepared sample to the column at a slow, controlled flow rate to ensure efficient binding of this compound to the antibodies.
-
-
Washing:
-
Wash the column thoroughly with PBS to remove all non-specifically bound components.
-
-
Elution:
-
Elute the bound this compound using the elution buffer. The specific elution conditions will depend on the antibody-antigen interaction and the column manufacturer's protocol.
-
-
Neutralization:
-
Immediately neutralize the eluate with the neutralization buffer to preserve the integrity of the this compound.
-
Protein Precipitation and LC-MS/MS Analysis for this compound Quantification
For the sensitive and specific quantification of this compound, a simple protein precipitation followed by direct analysis using LC-MS/MS is a common and effective approach.[7][8]
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., 13C-labeled cyanocobalamin)
-
Precipitation solvent (e.g., methanol, acetonitrile, or a mixture thereof, often containing zinc sulfate)[4]
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of plasma or serum.
-
Add the internal standard solution.
-
Add the protein precipitation solvent (e.g., 300 µL of methanol containing zinc sulfate).[4]
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the specific detection and quantification of this compound and the internal standard.
-
Data Presentation
The following table summarizes quantitative data for the recovery of cobalamins from biological samples using various methods. It is important to note that recovery can be influenced by the specific matrix, the form of cobalamin, and the exact protocol used.
| Isolation Method | Biological Matrix | Analyte | Recovery Rate (%) | Purity | Reference |
| Solid-Phase Extraction | Rat Plasma | Hydroxocobalamin | 85-115% | Not Specified | [7] |
| Immunoaffinity Chromatography | Plant Samples | Total Vitamin B12 | >95% | High | [2] |
| Protein Precipitation & LC-MS/MS | Human Serum | Total Vitamin B12 | 89.3–109.5% | Not Applicable | [8] |
| Solid-Phase Extraction | Seawater | Cyanocobalamin | 72-112% | Not Specified | [9] |
Visualizations
Caption: High-purity isolation of this compound via IAC.
Diagram 3: LC-MS/MS Quantification Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. Isolation and analysis of vitamin B12 from plant samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparative study of biological methods of determination of vitamin B12] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes: Aquacobalamin in Cyanide Poisoning Research Models
Introduction
Cyanide is a potent and rapidly acting poison that induces cellular hypoxia by inhibiting the mitochondrial electron transport chain.[1][2] Specifically, cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), effectively halting aerobic respiration and forcing cells into anaerobic metabolism.[2][3] This leads to a rapid accumulation of lactic acid, cellular anoxia, and, without swift intervention, death.[2] Aquacobalamin (B1421323) (hydroxocobalamin, a form of Vitamin B12) serves as a critical antidote. Its efficacy is rooted in the high affinity of its cobalt ion for the cyanide ligand.[4][5] This application note provides a summary of quantitative data, detailed experimental protocols, and visualizations of the mechanisms and workflows relevant to the use of this compound in preclinical cyanide poisoning research.
Mechanism of Action
The primary mechanism of this compound as a cyanide antidote is direct chelation. Each molecule of this compound can bind one cyanide ion. The cobalt ion in this compound displaces its hydroxyl group (-OH) for a cyanide ion (CN⁻), forming the stable, non-toxic compound cyanocobalamin (B1173554) (Vitamin B12).[1][4] This newly formed complex is then readily excreted in the urine.[4][6] This action effectively sequesters cyanide from its mitochondrial target, restoring the function of the electron transport chain and cellular respiration.[2]
Caption: Mechanism of this compound in detoxifying cyanide.
Quantitative Data from Preclinical Research Models
The efficacy of this compound has been quantified in various animal models, most notably in canine and swine models, which are considered physiologically relevant to humans.[7] These studies provide critical data on survival rates, hemodynamic stability, and metabolic recovery following cyanide exposure.
Table 1: Efficacy of this compound in a Canine Model of Acute Cyanide Poisoning
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Survival Rate (at Day 14) | Mortality Rate | Source |
| Saline Vehicle | N/A | 17 | 18% | 82% | [8] |
| This compound | 75 | 19 | 79% | 21% | [1][8] |
| This compound | 150 | 18 | 100% | 0% | [1][8] |
Table 2: Hemodynamic and Metabolic Parameters in a Swine Model of Severe Cyanide Toxicity
| Treatment Group | Time to Hypotension (min) | Cyanide Dose at Hypotension (mg/kg) | Mean Blood Cyanide (µg/mL) | Mean Blood Lactate (B86563) (mmol/L) | Mortality Rate (at 60 min) | Source |
| Sodium Thiosulfate (413 mg/kg) | 28 | 5.0 | 3.7 | 8.2 | 100% (12/12) | [1] |
| This compound (150 mg/kg) | 25 | 4.7 | 3.2 | 7.0 | 8.3% (1/12) | [1] |
| This compound + Sodium Thiosulfate | 33 | 5.6 | 3.8 | 8.3 | 16.7% (2/12) | [1] |
Experimental Protocols
Reproducible animal models are essential for evaluating the efficacy of cyanide antidotes.[9][10] The following protocols are based on methodologies reported in the literature for canine and other large animal models.
Protocol 1: Induction of Cyanide Poisoning in a Canine Model
This protocol is designed to induce a lethal level of cyanide toxicity in a controlled setting to test antidote efficacy.
Materials:
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Sterile saline or Lactated Ringer's solution for dilution
-
Anesthetized and ventilated adult beagle dogs
-
Infusion pump
-
Physiological monitoring equipment (ECG, blood pressure, respiratory rate)
Procedure:
-
Animal Preparation: Anesthetize adult beagle dogs and establish mechanical ventilation with 100% oxygen.[8] Place intravenous catheters for cyanide infusion, antidote administration, and blood sampling.
-
Cyanide Infusion: Prepare a solution of potassium cyanide. A typical infusion rate is 0.4 mg/kg/min.[8]
-
Induction of Apnea (B1277953): Continuously infuse the cyanide solution until the onset of apnea (cessation of breathing).[8]
-
Lethal Exposure Confirmation: Continue the infusion for a fixed period post-apnea (e.g., 3 minutes) to ensure a lethal exposure has been delivered.[8]
-
Initiate Antidote Protocol: Immediately following the cyanide infusion, begin the administration of the test antidote (this compound) or vehicle control as described in Protocol 2.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound as a therapeutic agent following cyanide exposure.
Materials:
-
Lyophilized this compound (e.g., Cyanokit)
-
100 mL Lactated Ringer's (LR) or 0.9% saline solution[11]
-
Intravenous infusion set
Procedure:
-
Reconstitution: Reconstitute each 2.5 g vial of lyophilized this compound with 100 mL of LR, resulting in a concentration of 25 mg/mL.[11] Gently swirl the vial to dissolve the powder; do not shake.
-
Dose Calculation: Calculate the required volume based on the animal's weight and the target dose (e.g., 75 mg/kg or 150 mg/kg).[8]
-
Administration: Administer the calculated dose as a slow intravenous infusion over a period of 7.5 to 15 minutes.[8][11]
-
Monitoring: Throughout the infusion and post-administration period, continuously monitor vital signs, including blood pressure, heart rate, and respiratory function.[8] Note any adverse reactions such as changes in skin color (reddish discoloration is a known, benign side effect) or hypertensive events.[12][13]
Protocol 3: Sample Collection and Analysis
This protocol outlines the collection of blood samples for measuring key biomarkers of cyanide toxicity and treatment efficacy.
Materials:
-
Blood collection tubes (e.g., heparinized tubes for blood gas and cyanide levels)
-
Centrifuge
-
Laboratory analysis equipment for cyanide, lactate, and blood gases
Procedure:
-
Baseline Sample: Before inducing cyanide poisoning, collect a pre-treatment blood sample to establish baseline levels for lactate and other relevant parameters.[11]
-
Post-Exposure/Pre-Treatment Sample: If the experimental design allows, collect a blood sample immediately after the cyanide infusion is complete and before the antidote is administered.
-
Post-Antidote Samples: Collect serial blood samples at defined time points following the administration of this compound (e.g., 15, 30, 60 minutes, and 4 hours post-infusion).
-
Analysis:
-
Cyanide Levels: Analyze whole blood for cyanide concentrations to determine the extent of exposure and the clearing effect of the antidote.[1]
-
Lactate Levels: Measure blood lactate as a key indicator of anaerobic metabolism and the restoration of aerobic respiration.[3] A lactate level above 8 mmol/L is often considered an indicator of significant cyanide toxicity.[14]
-
Blood Gases: Analyze arterial blood gases to assess for metabolic acidosis (low pH, low bicarbonate) and monitor oxygenation status.[3]
-
Visualized Experimental Workflow and Signaling Pathway
Caption: A typical experimental workflow for preclinical evaluation.
Caption: Cyanide's impact on cellular respiration and this compound's intervention.
References
- 1. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Hydroxocobalamin: Turning Cyanide into Vitamin B12 | Emergency Physicians Monthly [epmonthly.com]
- 3. Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Cyanide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. A Review on Ingested Cyanide: Risks, Clinical Presentation, Diagnostics, and Treatment Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of hydroxocobalamin for the treatment of acute cyanide poisoning in adult beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reproducible nonlethal animal model for studying cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. miemss.org [miemss.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxocobalamin for severe acute cyanide poisoning by ingestion or inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Aquacobalamin as a Precursor for Enzymatic Synthesis of Adenosylcobalamin (AdoCbl) and Methylcobalamin (MeCbl): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis of the two active coenzyme forms of vitamin B12, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), using aquacobalamin (B1421323) (also known as hydroxocobalamin) as the precursor. This document includes detailed experimental protocols, quantitative data, and visual representations of the enzymatic pathways and workflows.
Introduction
This compound, a form of vitamin B12 where a water or hydroxyl group is coordinated to the cobalt atom, serves as a readily available and stable precursor for the in vivo and in vitro synthesis of the biologically active forms, AdoCbl and MeCbl.[1][2][3] These coenzymes are crucial for fundamental metabolic processes. AdoCbl is a cofactor for methylmalonyl-CoA mutase, essential for the metabolism of odd-chain fatty acids and certain amino acids, while MeCbl is required by methionine synthase for the remethylation of homocysteine to methionine, a key step in the one-carbon metabolism pathway.[4][5] Deficiencies in these coenzymes can lead to serious hematological and neurological disorders.
The enzymatic synthesis of AdoCbl and MeCbl from this compound offers a biologically relevant and specific method for producing these vital cofactors for research, therapeutic, and diagnostic applications. The synthesis involves a series of reduction and transfer reactions catalyzed by specific enzymes.
Enzymatic Synthesis Pathways
The conversion of this compound (a Co(III) state) to AdoCbl and MeCbl requires a two-step reduction of the cobalt ion to a highly reactive Co(I) state. This reduction is carried out by one or more cobalamin reductase enzymes.
AdoCbl Synthesis: The synthesis of adenosylcobalamin involves two key enzymatic steps following the initial reduction of this compound. First, a cobalamin reductase reduces the Co(III) of this compound to Co(II) and subsequently to the Co(I) state. Following this, ATP:corrinoid adenosyltransferase catalyzes the transfer of an adenosyl group from ATP to the reduced cob(I)alamin, forming the characteristic cobalt-carbon bond of AdoCbl.[6]
MeCbl Synthesis: The pathway to methylcobalamin also begins with the reduction of this compound to cob(I)alamin. The reduced cobalamin then serves as a substrate for methionine synthase, which catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to cob(I)alamin, generating methylcobalamin.[4] Methionine synthase reductase is crucial for maintaining the active state of methionine synthase.[7]
Data Presentation
The following table summarizes key quantitative data related to the enzymatic synthesis of AdoCbl and MeCbl.
| Parameter | AdoCbl Synthesis | MeCbl Synthesis | Reference(s) |
| Precursor | This compound (Hydroxocobalamin) | This compound (Hydroxocobalamin) | [1][3] |
| Key Enzymes | Cobalamin Reductase, ATP:Corrinoid Adenosyltransferase | Cobalamin Reductase, Methionine Synthase, Methionine Synthase Reductase | [4][6][7] |
| Co-substrates | ATP, NADH/NADPH | 5-methyltetrahydrofolate, S-adenosylmethionine (catalytic), NADH/NADPH | [4][6] |
| Typical In Vitro Yield | 417.41 µg/L (in a cell-free system from 5-ALA) | Not explicitly quantified in the provided results | [8] |
| Enzyme Kinetics (Human Recombinant) | Kact (MSR for MS): 71 nM | Kact (MSR for MS): 71 nM | [4] |
Experimental Protocols
The following protocols provide a general framework for the expression and purification of the required recombinant human enzymes and the subsequent enzymatic synthesis of AdoCbl and MeCbl from this compound. Optimization may be required for specific experimental setups.
Protocol 1: Expression and Purification of Recombinant Human Enzymes
This protocol describes the general steps for producing and purifying recombinant human methionine synthase (MS), methionine synthase reductase (MSR), and ATP:corrinoid adenosyltransferase (ATR) using an E. coli expression system.
1. Gene Synthesis and Cloning:
-
Synthesize human MTR, MTRR, and MMAB (encoding MS, MSR, and ATR respectively) genes with codon optimization for E. coli expression.
-
Clone the synthesized genes into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag) for purification.
2. Protein Expression:
-
Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB broth containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation and store the cell pellets at -80°C.
3. Protein Purification:
-
Resuspend the cell pellets in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the clarified lysate to an appropriate affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the bound protein using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).
-
If necessary, remove the affinity tag by enzymatic cleavage (e.g., with thrombin or TEV protease).
-
Perform further purification steps such as ion-exchange and size-exclusion chromatography to achieve high purity.
-
Analyze the purity of the final protein fractions by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
Protocol 2: Enzymatic Synthesis of Adenosylcobalamin (AdoCbl)
This protocol describes a two-step enzymatic reaction for the synthesis of AdoCbl from this compound.
1. Reduction of this compound:
-
In an anaerobic environment (e.g., in a glove box or using degassed solutions), prepare a reaction mixture containing:
-
100 µM this compound
-
50 mM Tris-HCl pH 7.5
-
1-5 µM recombinant human Cobalamin Reductase (e.g., MSR)
-
1 mM NADH or NADPH
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes to ensure complete reduction of Co(III) to Co(I).
2. Adenosylation of Cob(I)alamin:
-
To the reaction mixture from the previous step, add the following components:
-
2-10 µM recombinant human ATP:Corrinoid Adenosyltransferase
-
5 mM ATP
-
5 mM MgCl2
-
-
Continue the incubation at 37°C for 1-2 hours.
-
Monitor the reaction progress by observing the color change from the brownish-red of this compound to the characteristic cherry-red of AdoCbl.
3. Purification and Characterization of AdoCbl:
-
Terminate the reaction by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
-
Centrifuge to remove the precipitated protein.
-
Purify the AdoCbl from the supernatant using a C18 solid-phase extraction cartridge.
-
Analyze the purified AdoCbl by:
-
UV-Vis Spectroscopy: Confirm the identity of AdoCbl by its characteristic absorption spectrum with a peak around 525 nm.[9]
-
HPLC: Separate and quantify the AdoCbl using a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) in water). AdoCbl typically has a distinct retention time compared to other cobalamins.[1]
-
Protocol 3: Enzymatic Synthesis of Methylcobalamin (MeCbl)
This protocol describes the enzymatic synthesis of MeCbl from this compound in a coupled reaction.
1. Reaction Setup:
-
In an anaerobic and light-protected environment, prepare a reaction mixture containing:
-
100 µM this compound
-
50 mM Potassium Phosphate buffer pH 7.2
-
1-5 µM recombinant human Methionine Synthase
-
1-5 µM recombinant human Methionine Synthase Reductase
-
1 mM NADH or NADPH
-
200 µM 5-methyltetrahydrofolate
-
10 µM S-adenosylmethionine (catalytic amount)
-
1 mM DTT
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
The reaction can be monitored by measuring the formation of methionine from homocysteine using a suitable assay.
3. Purification and Characterization of MeCbl:
-
Purify the synthesized MeCbl using the same procedure as described for AdoCbl (Protocol 2, Step 3).
-
Analyze the purified MeCbl by:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis pathway of Adenosylcobalamin (AdoCbl) from this compound.
Caption: Enzymatic synthesis pathway of Methylcobalamin (MeCbl) from this compound.
Caption: General experimental workflow for enzymatic synthesis of AdoCbl and MeCbl.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 3. Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human methionine synthase reductase is a molecular chaperone for human methionine synthase [pubmed.ncbi.nlm.nih.gov]
- 5. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 6. Multiple Roles of ATP:Cob(I)alamin Adenosyltransferases in the Conversion of B12 to Coenzyme B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A synthetic cell-free 36-enzyme reaction system for vitamin B12 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Identification and Quantification of Aquacobalamin using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
Aquacobalamin (B1421323), a form of vitamin B12, plays a crucial role in various biological processes. Its accurate identification and quantification are vital for research, clinical diagnostics, and pharmaceutical quality control. This application note details a robust and sensitive method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and drug development professionals.
Introduction
Vitamin B12 exists in several forms, known as cobalamins, which differ in the axial ligand attached to the central cobalt atom. This compound ([H₂O-Cbl]⁺) is a physiologically active form and a precursor to the coenzymes methylcobalamin (B1676134) and adenosylcobalamin. In aqueous solutions, this compound exists in equilibrium with its conjugate base, hydroxocobalamin (B81358) (OHCbl). Under the acidic conditions typically used in reversed-phase LC-MS, hydroxocobalamin is the predominant species detected. Therefore, the methodology presented here focuses on the detection of hydroxocobalamin as a proxy for this compound. LC-MS offers high sensitivity and selectivity, making it an ideal technique for the analysis of trace levels of cobalamins in complex matrices.[1][2]
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound is depicted below. It involves sample preparation, including extraction and purification, followed by chromatographic separation and mass spectrometric detection.
Caption: Experimental workflow for this compound analysis.
Protocols
Sample Preparation
Sample preparation is a critical step to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized for specific sample matrices. It is crucial to protect samples from light throughout the preparation process, as cobalamins are light-sensitive, which can lead to a significant decrease in the detected amount.[1][2]
Materials:
-
Extraction Buffer: 8.3 mM sodium hydroxide (B78521) and 20.7 mM acetic acid, pH 4.5[1]
-
Solid-Phase Extraction (SPE) C18 columns[1]
-
Immunoaffinity columns (optional, for higher specificity)[1]
-
Ultrapure water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
For liquid samples (e.g., plasma, cell culture supernatant), proceed to purification.
-
For solid or semi-solid samples (e.g., tissues, fermentation biomass), suspend a known amount of the sample in the extraction buffer.[1]
-
Vortex thoroughly and heat in a boiling water bath for 15 minutes to extract the cobalamins.[1]
-
Cool the samples in an ice bath and centrifuge at 6900 x g for 10 minutes.[1]
-
Collect the supernatant.
-
-
Purification (SPE):
-
Condition a C18 SPE column with methanol followed by ultrapure water.
-
Load the extracted supernatant onto the column.
-
Wash the column with ultrapure water to remove interfering substances.
-
Elute the cobalamins with methanol.
-
For enhanced purity, an immunoaffinity column specific for vitamin B12 can be used prior to or after SPE.[1]
-
-
Solvent Evaporation and Reconstitution:
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value | Reference |
| Column | Atlantis C18, 2.1 x 150 mm, 3.5 µm | [3] |
| Mobile Phase A | Water with 0.1% formic acid | [4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [4] |
| Gradient | 0-2 min: 10% B; 3-4.5 min: 70% B; 4.6-6 min: 100% B; 6.1-8 min: 10% B | [1] |
| Flow Rate | 0.250 mL/min | [1] |
| Column Temperature | 35°C | [1] |
| Injection Volume | 1-10 µL | [1][3] |
Mass Spectrometry Conditions:
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [1] |
| Source Temperature | 130°C | [4] |
| Desolvation Temperature | 600°C | [4] |
| Cone Voltage | Optimized for hydroxocobalamin | [3][5] |
| Collision Gas | Argon | [6] |
MRM Transitions for Hydroxocobalamin (OHCbl):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 664.7 | 147.3 | Optimized | [7] |
| 664.7 | 359.2 | Optimized | [7] |
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS methods for the analysis of different forms of vitamin B12, including hydroxocobalamin.
Table 1: Linearity and Limits of Detection
| Compound | Linear Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hydroxocobalamin (OHCbl) | 0.1 - 400.0 | ~0.01 ng/mL | ~0.03 ng/mL | [1] |
| Cyanocobalamin (B1173554) (CNCbl) | 5 - 4000 ppb | 2 ppb | 5 ppb | [3][5] |
| Methylcobalamin (MeCbl) | 0.1 - 400.0 | ~0.01 ng/mL | ~0.03 ng/mL | [1] |
| Adenosylcobalamin (AdoCbl) | 0.1 - 400.0 | ~0.01 ng/mL | ~0.03 ng/mL | [1] |
Table 2: Precision of the Method
| Compound | Concentration | Within-day CV (%) | Between-day CV (%) | Reference |
| Hydroxocobalamin (HOCbl) | 500.0 µmole/L | 4.3 | 6.4 | [7] |
| Cyanocobalamin (CNCbl) | 100.0 µmole/L | 5.5 | 5.7 | [7] |
Cobalamin Forms and Interconversion
The diagram below illustrates the common forms of cobalamin and their relationship, highlighting the central role of the corrin (B1236194) ring and the variable axial ligands. This compound is in equilibrium with hydroxocobalamin.
Caption: Different forms of cobalamin.
Conclusion
The described LC-MS method provides a sensitive, selective, and reliable approach for the identification and quantification of this compound (measured as hydroxocobalamin). The detailed protocol for sample preparation and the optimized LC-MS/MS parameters can be readily implemented in research and quality control laboratories. The high sensitivity of this method makes it particularly suitable for the analysis of low-level this compound in various biological and pharmaceutical matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Determination of Three Active Forms of Vitamin B12 In Situ Produced During Fermentation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. kheal.github.io [kheal.github.io]
- 5. waters.com [waters.com]
- 6. Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic mass spectrometric (LC/MS/MS) determination of plasma hydroxocobalamin and cyanocobalamin concentrations after hydroxocobalamin antidote treatment for cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Aquacobalamin in Cellular Uptake and Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), a form of vitamin B12 (cobalamin, Cbl), is a critical micronutrient essential for fundamental cellular processes, including DNA synthesis and cellular metabolism.[1] Its transport from the bloodstream into the cell is a complex, multi-step process facilitated by specific binding proteins and receptors.[2] Understanding the dynamics of this pathway is crucial for research in nutrition, drug delivery, and inborn errors of metabolism.
Radiolabeling of this compound provides a powerful and direct method for tracing its journey into and within the cell. By using isotopes such as Cobalt-57 (⁵⁷Co) or Zirconium-89 (⁸⁹Zr), researchers can quantitatively measure uptake rates, determine subcellular localization, and elucidate the kinetics of its intracellular trafficking and processing.[3][4] These application notes provide an overview of the cellular pathway and detailed protocols for conducting uptake and trafficking studies using radiolabeled this compound.
Application Notes
The Cellular Pathway of Cobalamin Uptake and Trafficking
The cellular uptake of cobalamin is a receptor-mediated endocytic process.[3] In the bloodstream, cobalamin is bound to the transport protein transcobalamin (TC).[5][6] The TC-cobalamin complex (holo-TC) is the form recognized by cells for uptake.
The key steps are as follows:
-
Binding: The holo-TC complex binds with high affinity to the transcobalamin receptor (TC-R), also known as CD320, on the cell surface.[3][7]
-
Endocytosis: Upon binding, the entire TC-Cbl-CD320 complex is internalized into the cell via endocytosis, forming an endosome.[5][8]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome. Inside the acidic environment of the lysosome, the TC protein is degraded, releasing the free cobalamin.[1][9]
-
Lysosomal Export: The free cobalamin is then transported out of the lysosome into the cytoplasm. This step is facilitated by specific lysosomal membrane proteins, such as ABCD4 and LMBD1.[10][11][12]
-
Cytoplasmic Conversion: Once in the cytoplasm, cobalamin is converted into its two active coenzyme forms: methylcobalamin (B1676134) (in the cytoplasm) and adenosylcobalamin (in the mitochondria).[7][13]
Any excess, unprocessed cobalamin can be shuttled out of the cell via an efflux system involving the ABCC1 transporter.[3]
Data Presentation
Quantitative analysis using radiolabeled this compound allows for precise measurement of uptake and processing kinetics. The following tables summarize representative data from studies using different radiolabeled cobalamin analogs.
Table 1: Cellular Uptake of ⁸⁹Zr-Cobalamin in MDA-MB-453 Breast Cancer Cells. This table presents the temperature-dependent and competitive uptake of ⁸⁹Zr-Cobalamin, demonstrating that the process is an active, receptor-mediated mechanism.[4]
| Time Point | Incubation Temp. | Uptake (cpm/10⁵ cells) | Uptake with Excess Unlabeled Cbl (cpm/10⁵ cells) |
| 1 hour | 37 °C | 144 ± 20 | 30 ± 9 (approx.) |
| 1 hour | 4 °C | 36 ± 12 | Not Reported |
| 4 hours | 37 °C | 210 ± 64 | 40 ± 10 (approx.) |
| 4 hours | 4 °C | 30 ± 9 | Not Reported |
| 24 hours | 37 °C | 304 ± 25 | 50 ± 12 (approx.)* |
| 24 hours | 4 °C | 83 ± 15 | Not Reported |
| Values are estimated from graphical data presented in the source study.[4] |
Table 2: Comparison of Intracellular Processing and Efflux for Hydroxocobalamin (B81358) (HOCbl) vs. Cyanocobalamin (CNCbl). This data, derived from a kinetic model, highlights the faster processing and lower efflux rate of hydroxocobalamin (a form of this compound) compared to cyanocobalamin, leading to more efficient cellular accumulation.[13][14]
| Parameter | Hydroxocobalamin (HOCbl) | Cyanocobalamin (CNCbl) | Fold Difference |
| Intracellular Processing Rate | Faster | Slower | ~6x faster for HOCbl |
| Detachment/Efflux Rate from Cell | Lower | Higher | ~4x higher for CNCbl |
| Resulting Cellular Accumulation | ~2x Faster | Slower |
Experimental Protocols
Protocol 1: Preparation of Radiolabeled this compound-Transcobalamin Complex
To study cellular uptake, this compound must first be radiolabeled and then bound to its transport protein, transcobalamin (TC). This protocol provides a general workflow. The choice of radionuclide (e.g., ⁵⁷Co, ⁸⁹Zr) will depend on the specific experimental goals and available detection equipment.
Materials:
-
This compound (or a derivative for conjugation)
-
Radionuclide (e.g., [⁵⁷Co]Cl₂ or ⁸⁹Zr-oxalate)
-
Chelator such as desferrioxamine (DFO) if using ⁸⁹Zr[4]
-
Reaction buffers (e.g., saline, carbonate buffer)
-
Purified apotranscobalamin (TC without Cbl bound)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Instant thin-layer chromatography (iTLC) system for quality control
Procedure:
-
Radiolabeling of Cobalamin:
-
For ⁵⁷Co: Cobalt-57 can be incorporated directly into the cobalamin structure, often performed by a commercial supplier or specialized radiochemistry facility.
-
For ⁸⁹Zr: A chelator (e.g., DFO) is first covalently conjugated to a modified cobalamin molecule. The Cbl-DFO conjugate is then incubated with pH-adjusted ⁸⁹Zr-oxalate (pH 7-7.5) for 20-30 minutes at room temperature.[4]
-
-
Quality Control: Confirm the radiolabeling efficiency using iTLC. For ⁸⁹Zr-Cbl, a radiochemical purity of >95% is desirable.[4]
-
Purification (if necessary): Purify the radiolabeled cobalamin from free radionuclide using an appropriate chromatography method.
-
Complex Formation: Incubate the purified radiolabeled this compound with a slight molar excess of apotranscobalamin in a suitable buffer (e.g., PBS) for 1 hour at 37°C. This allows for the formation of the radiolabeled holo-TC complex.
-
Final Purification: Separate the newly formed holo-TC complex from any remaining unbound radiolabeled cobalamin using a size-exclusion column. The larger holo-TC complex will elute first.
-
Quantification: Measure the radioactivity of the final product using a gamma counter or dose calibrator to determine the specific activity (e.g., in mCi/µmol).
Protocol 2: In Vitro Cellular Uptake Assay
This protocol details the steps to measure the uptake of radiolabeled this compound into cultured cells.[3][4]
Procedure:
-
Cell Culture: Seed adherent cells in 6-well plates (e.g., 0.2-0.5 x 10⁶ cells/well) and allow them to attach overnight.[15] For suspension cells, use appropriate culture flasks at a density of 0.5-1.0 x 10⁶ cells/mL.[3]
-
Preparation: On the day of the experiment, prepare the radiolabeled holo-TC complex in serum-free culture medium to the desired final concentration (e.g., 10,000-20,000 CPM per mL).
-
Controls: Prepare parallel wells for controls:
-
Incubation: Aspirate the growth medium from the cells, wash once with PBS, and add the medium containing the radiolabeled complex (and controls). Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Washing: To stop the uptake, place the plates on ice. Aspirate the radioactive medium and wash the cells three times with ice-cold PBS to remove all unbound radioactivity.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 mL of 0.1 M NaOH or a buffer compatible with protein assay) to each well.
-
Quantification: Transfer the cell lysate from each well into a gamma counting tube. Measure the radioactivity in a gamma counter.
-
Normalization: Determine the protein concentration or cell count for each sample to normalize the radioactivity measurements (e.g., CPM per mg protein or CPM per 10⁵ cells).
Protocol 3: Subcellular Trafficking Analysis via Fractionation
This protocol allows for the investigation of where radiolabeled this compound localizes within the cell over time (e.g., lysosomes, mitochondria, cytosol).
References
- 1. Age-related lysosomal dysfunction: an unrecognized roadblock for cobalamin trafficking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake of cobalamin: transcobalamin and the TCblR/CD320 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcobalamin II and the membrane receptor for the transcobalamin II-cobalamin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RECEPTOR-MEDIATED ENDOCYTOSIS OF COBALAMIN (VITAMIN B12) | Annual Reviews [annualreviews.org]
- 7. mdpi.com [mdpi.com]
- 8. Receptor-mediated endocytosis of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defect in vitamin B12 release from lysosomes: newly described inborn error of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lysosomal protein ABCD4 can transport vitamin B12 across liposomal membranes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a putative lysosomal cobalamin exporter altered in the cblF defect of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into lysosomal cobalamin trafficking: lessons learned from cblF disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
aquacobalamin stability issues in aqueous buffer solutions
Welcome to the Technical Support Center for aquacobalamin (B1421323) (also known as hydroxocobalamin (B81358) or Vitamin B12a). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered when working with this compound in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: A color change in your this compound solution, typically from red to a yellowish-brown or colorless solution, is an indication of degradation. This can be caused by several factors, including exposure to light, inappropriate pH, elevated temperature, or interaction with other components in your buffer solution. The degradation process can involve the reduction of the cobalt ion and cleavage of the corrin (B1236194) ring, leading to a loss of its characteristic color and biological activity.[1][2]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is primarily influenced by:
-
pH: this compound is most stable in a slightly acidic to neutral pH range, typically between 4.0 and 6.5.[3] In more acidic or alkaline conditions, the rate of degradation can increase.
-
Light: this compound is sensitive to light, particularly UV light.[4] Exposure to light can lead to photodegradation, where the molecule is converted to other forms or degradation products.[5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, this compound solutions should be stored at recommended cool temperatures.
-
Presence of Reducing or Oxidizing Agents: Substances like ascorbic acid (Vitamin C) can significantly accelerate the degradation of this compound.[1][6][7] Other vitamins and components in complex media can also impact its stability.[4]
-
Buffer Composition: The type of buffer and its components can influence stability. For instance, phosphate (B84403) buffers can sometimes catalyze degradation reactions, especially in the presence of other substances like ascorbic acid.[1]
Q3: How does the stability of this compound compare to cyanocobalamin?
A3: Cyanocobalamin is generally considered to be more stable than this compound, particularly in the presence of reducing agents like ascorbic acid and under exposure to light.[1][7] Cyanocobalamin is a synthetic form of vitamin B12 and is often used in fortifications and supplements due to its higher stability.[8] However, this compound is a more naturally occurring form.
Q4: What are the common degradation products of this compound?
A4: Degradation of this compound can lead to the formation of several products. One common initial step is the reduction of Co(III) to Co(II). More extensive degradation, often involving cleavage of the corrin ring, can result in colorless products such as 3,3-dimethyl-2,5-dioxopyrrolidine-4-propionamide and 3,3-dimethyl-2,5-dioxopyrrolidine-4-propionic acid.[6] In some instances, under photolytic conditions, this compound can be a degradation product of other cobalamins like methylcobalamin.[9]
Q5: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A5: To maximize the stability of your this compound stock solutions, follow these best practices:
-
Use a suitable buffer: Prepare your stock solution in a buffer with a pH between 4.0 and 6.5. Acetate (B1210297) or citrate (B86180) buffers are often used.[3]
-
Protect from light: Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.[10]
-
Store at low temperatures: Store stock solutions in a refrigerator (2-8°C) or frozen (-20°C).[10] For long-term storage, freezing is generally recommended.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[10][11]
-
Use high-purity water: Prepare all solutions with high-purity, deionized, or distilled water.
-
Avoid contaminants: Ensure all glassware is thoroughly cleaned to avoid contamination with trace metals or other reactive species.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Issue 1: Rapid Loss of Color and Potency
If you observe a rapid loss of the characteristic red color of your this compound solution, it is a strong indicator of degradation.
Caption: Troubleshooting workflow for rapid this compound degradation.
Issue 2: Precipitate Formation in the Solution
The appearance of a precipitate can indicate either degradation of this compound or interaction with buffer components.
-
Verify Buffer Compatibility: Ensure that the buffer components are not interacting with this compound to form an insoluble complex. While common buffers like acetate, citrate, and phosphate are generally compatible, high concentrations or the presence of other salts could lead to precipitation.[12]
-
Check for pH-Related Precipitation: If the pH of the solution has shifted outside the optimal range, it could lead to changes in solubility and precipitation. Verify and adjust the pH as needed.
-
Assess for Degradation Products: Some degradation products of this compound may be less soluble than the parent compound. If you suspect degradation, analyze the supernatant and the precipitate separately using a suitable analytical method like HPLC to identify the components.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables provide a summary of available quantitative data.
Table 1: Effect of pH on the Degradation of Hydroxocobalamin in the Presence of Ascorbic Acid
| pH | Apparent First-Order Rate Constant (k_obs) x 10⁻⁵ s⁻¹ | Half-life (t½) in hours |
| 1.0 | 0.22 | 87.5 |
| 2.0 | 0.81 | 23.7 |
| 3.0 | 2.53 | 7.6 |
| 4.0 | 6.45 | 3.0 |
| 5.0 | 7.62 | 2.5 |
| 6.0 | 4.31 | 4.5 |
| 7.0 | 1.12 | 17.2 |
| 8.0 | 0.53 | 36.4 |
Data adapted from a study on the degradation of 5 x 10⁻⁵ M hydroxocobalamin in the presence of 0.25 x 10⁻³ M ascorbic acid at 25°C.[6]
Table 2: Comparative Stability of Cobalamins in the Presence of Ascorbic Acid
| Cobalamin Form | Condition | Degradation |
| Cyanocobalamin | In 1% ascorbic acid solution, pH 4.0 | Markedly more stable |
| Hydroxocobalamin (and other non-cyano analogs) | In 1% ascorbic acid solution, pH 4.0 | Less stable |
Qualitative comparison based on a study in 1M acetate buffer.[1][7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular sample matrix.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Citric acid monosodium salt
-
Disodium (B8443419) hydrogen phosphate
-
High-purity water
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 16.7 g of citric acid monosodium salt and 8.1 g of disodium hydrogen phosphate in 1000 mL of purified water.[12] Adjust the pH as needed for optimal separation (typically in the acidic range, e.g., pH 3.0-4.0).
-
The mobile phase can be an isocratic mixture of this buffer and an organic solvent like methanol or acetonitrile. A common starting point is a ratio of 65:35 (v/v) buffer to methanol.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 - 1.5 mL/min.[12]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: 25°C.[12]
-
Detection Wavelength: Monitor at the absorbance maximum of this compound, which is around 351 nm.[12] It is also advisable to monitor at other wavelengths to detect potential degradation products that may have different spectral properties.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water) at a known concentration. Protect this solution from light.
-
Sample Solution: Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of the assay. Filter the samples through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the experimental samples.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve. Degradation is indicated by a decrease in the area of the this compound peak and the appearance of new peaks.
-
Caption: General workflow for HPLC analysis of this compound stability.
Protocol 2: UV-Vis Spectrophotometric Method for Monitoring this compound Degradation
This method is useful for a quick assessment of this compound degradation by monitoring changes in its absorbance spectrum.
Objective: To monitor the degradation of this compound by observing the decrease in its characteristic absorbance peaks.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation:
-
Prepare your this compound solution in the desired buffer at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Spectral Scan:
-
Scan the absorbance of the solution from 200 to 700 nm to identify the characteristic absorbance maxima of this compound. The main peaks are typically around 351 nm and in the 525-540 nm region.[2]
-
-
Time-Course Measurement:
-
To monitor degradation over time, take spectral scans at regular intervals (e.g., every hour, or as appropriate for the expected degradation rate).
-
Store the samples under the desired experimental conditions (e.g., at a specific temperature, exposed to light) between measurements.
-
-
Data Analysis:
-
Observe the decrease in absorbance at the characteristic peaks of this compound over time.
-
The appearance of new peaks or a shift in the absorbance maxima can indicate the formation of degradation products. For example, the formation of cob(II)alamin can be indicated by an increase in absorbance around 470 nm.[4]
-
Degradation Pathway of this compound
The degradation of this compound can proceed through several pathways depending on the conditions. The following diagram illustrates a simplified overview of potential degradation routes.
Caption: Simplified degradation pathways of this compound.
For further assistance, please refer to the cited literature or contact your chemical supplier's technical support.
References
- 1. researchgate.net [researchgate.net]
- 2. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 3. US3161568A - Parenteral solutions of hydroxocobalamin - Google Patents [patents.google.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 6. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. benchchem.com [benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Aquacobalamin Purification by HPLC: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of aquacobalamin (B1421323) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when purifying this compound?
A1: The most frequent cause of peak tailing for this compound, a basic compound, is the interaction between the analyte and acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns. These interactions can be minimized by using a mobile phase with an appropriate pH, typically around 6.0, to ensure optimal peak symmetry.[1] Using end-capped columns or columns with a polar-embedded phase can also significantly reduce these secondary interactions.
Q2: Why is my this compound sample degrading during HPLC analysis?
A2: this compound, like other cobalamins, is sensitive to light and certain pH conditions. Exposure to light can cause photodegradation.[2] Additionally, this compound can be unstable in mobile phases with a pH below 5.0.[1] To prevent degradation, it is crucial to prepare and handle samples under subdued light and use amber vials. Ensure the mobile phase pH is maintained within the optimal range for stability.
Q3: What are the ideal storage conditions for this compound samples prior to HPLC analysis?
A3: To ensure the stability of this compound, samples should be stored at low temperatures, ideally at 4°C for short-term storage or frozen for longer periods.[3] It is also critical to protect samples from light by using amber vials or wrapping containers in aluminum foil.
Q4: Can I use a C18 column for this compound purification?
A4: Yes, C18 columns are commonly used for the separation of cobalamins, including this compound.[4] However, to achieve good peak shape and resolution, it is important to select a high-quality, end-capped C18 column to minimize silanol interactions. Other suitable column chemistries include C8 and RP-amide.[1][5]
Q5: What is a typical mobile phase composition for this compound HPLC?
A5: A common mobile phase for this compound purification is a mixture of a buffer solution and an organic solvent such as methanol (B129727) or acetonitrile.[1][4][6] For example, a gradient elution with an acetate (B1210297) or phosphate (B84403) buffer at a pH of around 6.0 and methanol is often effective.[1] An isocratic mobile phase consisting of methanol and a phosphoric acid solution (e.g., in a 35:65 v/v ratio) has also been successfully used.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC purification of this compound.
Problem: Poor Peak Shape - Tailing Peaks
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Check Mobile Phase pH:
-
Cause: The pH of the mobile phase can affect the ionization of both the this compound molecule and the residual silanol groups on the column's stationary phase. A pH that is too low can lead to interactions that cause tailing.
-
Solution: Prepare a fresh mobile phase with a buffer at a pH of approximately 6.0, as this has been shown to produce optimal peak symmetry for cobalamins.[1]
-
-
Evaluate Column Condition:
-
Cause: The column may be degraded, or there might be active silanol groups that have not been end-capped.
-
Solution: Use a new, high-quality, end-capped C8 or C18 column. Alternatively, a column with a different stationary phase, such as RP-amide, may provide better peak shape.[1] If you suspect column contamination, flush the column with a strong solvent.
-
-
Consider Sample Overload:
-
Cause: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume onto the column.
-
-
Inspect for Extra-Column Volume:
-
Cause: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Use tubing with the shortest possible length and the smallest appropriate internal diameter. Ensure all fittings are secure and there are no leaks.
-
Problem: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between runs. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your results. Here are the common culprits and their solutions:
-
Mobile Phase Composition:
-
Cause: Inaccurate mixing of the mobile phase, or changes in its composition over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Column Equilibration:
-
Cause: Insufficient time for the column to equilibrate with the mobile phase before injection.
-
Solution: Allow the column to equilibrate for at least 10-15 column volumes with the initial mobile phase conditions before starting your analysis.
-
-
Temperature Fluctuations:
-
Pump Performance:
-
Cause: Inconsistent flow rate from the HPLC pump.
-
Solution: Check the pump for leaks and perform regular maintenance, including seal replacement.
-
Problem: Presence of Unexpected Peaks
Q: I am observing extra peaks in my chromatogram that I don't expect. What are they and how can I get rid of them?
A: The appearance of extraneous peaks can be due to sample degradation or contamination.
-
Sample Degradation:
-
Cause: this compound can degrade when exposed to light or inappropriate pH levels, leading to the formation of other cobalamin-related compounds.
-
Solution: Protect your samples from light at all stages of preparation and analysis. Ensure the pH of your sample and mobile phase is within the stable range for this compound.
-
-
Contamination:
-
Cause: Contaminants can be introduced from the sample itself, the solvents, or the HPLC system.
-
Solution: Use high-purity HPLC-grade solvents and filter your samples before injection. If carryover from a previous injection is suspected, run a blank gradient to flush the system.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC purification of this compound.
| Parameter | Typical Value/Range | Notes |
| Column Type | C8, C18, RP-Amide | End-capped columns are recommended to reduce peak tailing. |
| Column Dimensions | 150 mm x 4.6 mm, 250 mm x 4.6 mm | Standard analytical column sizes. |
| Particle Size | 5 µm | A common particle size for good resolution and backpressure. |
| Mobile Phase | Methanol/Aqueous Buffer or Acetonitrile/Aqueous Buffer | Gradient or isocratic elution can be used. |
| Aqueous Buffer | Acetate Buffer, Phosphate Buffer | Buffer concentration is typically in the range of 20-50 mM. |
| Mobile Phase pH | 5.8 - 6.3 | pH 6.0 is often optimal for peak symmetry.[1] |
| Flow Rate | 0.5 - 1.5 mL/min | A flow rate of 1.0 mL/min is common for a 4.6 mm ID column.[1] |
| Column Temperature | 25 - 35°C | A controlled temperature improves reproducibility.[1][5] |
| Detection Wavelength | 351 nm, 361 nm | These wavelengths provide good sensitivity for cobalamins.[5] |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload.[5] |
Experimental Protocol: HPLC Purification of this compound
This protocol outlines a standard method for the purification and analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid
-
Sodium hydroxide
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 440 mM acetate buffer by dissolving the appropriate amount of glacial acetic acid in HPLC-grade water and adjusting the pH to 6.0 with 10 M sodium hydroxide.[1] Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade methanol.
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A.
-
Prepare working standards by diluting the stock solution with Mobile Phase A to the desired concentrations.
-
Dilute and filter all samples through a 0.45 µm syringe filter before injection.
-
Protect all solutions from light by using amber glassware or by wrapping them in aluminum foil.
5. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (Acetate buffer, pH 6.0) and Mobile Phase B (Methanol)
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Hold at 50% A, 50% B
-
17-18 min: Linear gradient back to 95% A, 5% B
-
18-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 351 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in this compound HPLC.
References
- 1. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. fda.gov [fda.gov]
- 4. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Separation of Hydroxocobalamin acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
artifactual formation of cobalamin derivatives from aquacobalamin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalamin (vitamin B12) derivatives. The focus is on preventing and identifying the artifactual formation of derivatives from aquacobalamin (B1421323) (also known as vitamin B12a) and other cobalamin forms during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results show unexpectedly high levels of hydroxocobalamin (B81358) and low levels of methylcobalamin (B1676134). Is this an artifact?
A: It is highly likely that this is an artifact of the experimental procedure.[1] Methylcobalamin (MeCbl) is particularly susceptible to degradation and conversion to hydroxocobalamin (HOCbl) or this compound (H2OCbl) under "harsh" extraction conditions, such as elevated temperatures and neutral-to-alkaline pH.[1] Studies have shown that traditional extraction protocols can result in a dramatic decrease in the measured MeCbl content, with a corresponding increase in HOCbl.[1]
Q2: What are the primary factors that cause the artifactual conversion of cobalamins?
A: The main factors leading to the artifactual formation of cobalamin derivatives are:
-
Light Exposure: The biologically active forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl), are extremely photolabile.[2] Exposure to UVA light can convert them to hydroxocobalamin within seconds.[2][3]
-
Harsh Extraction Conditions: High temperatures (e.g., 80°C) and pH levels outside of a mild acidic range (e.g., pH > 7) can cause demethylation of MeCbl, converting it to HOCbl.[1]
-
Presence of Reducing Agents: Compounds like ascorbic acid (Vitamin C) or glutathione (B108866) (GSH) can reduce Co(III) in cobalamins to Co(II) (cob(II)alamin), which can then be reoxidized to this compound or undergo further degradation.[4][5][6] The highest degradation rates in the presence of ascorbic acid are observed around pH 5.[6]
-
Oxidizing Agents: Hydrogen peroxide (H2O2), which can be generated in some biological systems, can react with the reduced cob(II)alamin form, leading to the irreversible destruction of the corrin (B1236194) ring.[5]
Q3: How can I prevent the photodegradation of my cobalamin samples?
A: All procedures involving cobalamin samples, especially MeCbl and AdoCbl, must be performed in a dark room or under red light to prevent photodegradation.[3] Samples should be stored in light-protecting containers. During analysis, use amber vials for autosamplers. The conversion of active cobalamins to hydroxocobalamin is rapid upon light exposure.[2]
Q4: My sample matrix is complex and contains various reducing agents. How might this affect my results?
A: The presence of reducing agents like glutathione (GSH) or ascorbic acid is a significant cause of artifactual derivative formation.[4][6] These agents can facilitate the conversion of this compound and other forms to cob(II)alamin.[5] To mitigate this, one strategy is to use an anion trap, such as non-radioactive this compound (H2OCbl+), during the lysis and extraction procedure to scavenge intracellular anions that could participate in these reactions.[4]
Data Presentation: Impact of Extraction Protocol on Cobalamin Profile
The choice of extraction protocol dramatically impacts the observed composition of cobalamin derivatives. A "mild" protocol preserves the native forms, particularly methylcobalamin, whereas a "harsh" protocol causes significant artifactual conversion to hydroxocobalamin.[1]
| Cobalamin Derivative | Composition with "Mild" Protocol | Composition with "Harsh" Protocol** |
| Adenosylcobalamin (AdoCbl) | 37% | 33% |
| Methylcobalamin (MeCbl) | 35% | 5% |
| Hydroxocobalamin (HOCbl) | 15% | 43% |
| Cyanocobalamin (CNCbl) | 13% | 17% |
| Data derived from a study on rat liver tissue.[1] | ||
| *Mild Protocol: Homogenization at pH 4.6, 60% EtOH, 70°C for 10 min.[1] | ||
| **Harsh Protocol: pH 7, 80°C for 20 min.[1] | ||
| ***Hydroxocobalamin (HOCbl) is the conjugate base of this compound (H2OCbl). |
Experimental Protocols
Mild Cobalamin Extraction Protocol for Biological Tissues
This protocol is designed to minimize the degradation of labile cobalamin derivatives like methylcobalamin.[1]
-
Homogenization: Homogenize the tissue sample in ammonium (B1175870) acetate (B1210297) buffer at pH 4.6. Perform this step on ice and protected from light.
-
Ethanol (B145695) Precipitation: Add pure ethanol to the homogenate to a final concentration of 60% (v/v). This step helps to precipitate proteins.
-
Heating: Heat the mixture at 70°C for 10 minutes. This is a shorter and lower-temperature step compared to harsher methods.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the extracted cobalamins.
-
Analysis: The sample is now ready for quantification, typically by HPLC or UPLC-MS/MS.[1][7]
General Protocol for UPLC-MS/MS Quantification
Modern Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers rapid and sensitive quantification of cobalamin derivatives.[7]
-
Chromatographic Column: Use a reversed-phase C18 column (e.g., Hypersil BDS C18, Poroshell 120 EC C18).[8][9]
-
Mobile Phase: A common mobile phase involves a gradient elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier).[8][10] Adding a small amount of an acid like trifluoroacetic acid (0.1%) can improve peak shape and ionization efficiency.[7]
-
Flow Rate: Typical flow rates for HPLC are around 1.0-1.4 ml/min, while UPLC methods can be much faster.[8]
-
Detection: Use UV-Vis detection at characteristic wavelengths (e.g., 278 nm, 361 nm, 550 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[3][7][8]
-
Quantification: Generate standard curves for each cobalamin derivative by plotting known concentrations against the integrated peak area.[7] Modern UPLC-MS/MS methods can achieve a limit of quantitation (LOQ) as low as 500 pM or 0.05 ng/ml.[7][9]
Visualizations
Caption: Troubleshooting workflow for identifying sources of artifactual cobalamin derivatives.
Caption: Key artifactual transformation pathways of cobalamin derivatives.
References
- 1. Low methylcobalamin in liver tissues is an artifact as shown by a revised extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. noveltyjournals.com [noveltyjournals.com]
- 9. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of hydroxyalkyl derivatives of cobalamin (vitamin B12) using reversed phase high performance liquid chromatography with electrospray tandem mass spectrometry and ultraviolet diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aquacobalamin Stability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aquacobalamin (B1421323) (hydroxocobalamin/Vitamin B12a) in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell culture medium containing this compound has changed color/appears less pink. What could be the cause?
A1: A color change in your medium often indicates degradation of this compound. The most common causes are:
-
pH Imbalance: this compound is most stable in a neutral to slightly alkaline pH range. Significant deviations from this can accelerate degradation. Studies have shown that degradation rates for cobalamins can be highest around pH 5.[1][2]
-
Light Exposure: this compound is highly sensitive to light (photosensitive). Exposure to ambient light, especially UV or fluorescent light, can cause rapid degradation. It is crucial to protect any stock solutions and media from light.
-
Presence of Reducing Agents: Components in your cell culture medium, such as ascorbic acid or certain amino acids, can act as reducing agents and contribute to the degradation of this compound.[1][3] Hydroxocobalamin (B81358) is particularly less stable than cyanocobalamin (B1173554) in the presence of ascorbic acid.[1][3]
-
Reactive Oxygen Species (ROS): The presence of ROS can increase the degradation rate of this compound.
Q2: What is the optimal pH for maintaining this compound stability in my cell culture medium?
A2: While the optimal pH can be influenced by the specific composition of your medium, a neutral to slightly alkaline pH is generally recommended. The pKa of this compound is approximately 8.09, which corresponds to the equilibrium between the aqua- and hydroxo- forms.[4] Maintaining the pH of your medium within the physiological range of 7.2-7.4 is a good starting point. Extreme pH values, both acidic and alkaline, have been shown to increase the degradation of hydroxocobalamin.[5]
Q3: I am observing poor cell growth or inconsistent experimental results. Could this be related to this compound instability?
A3: Yes, inconsistent stability of essential nutrients like this compound can lead to variability in cell health and experimental outcomes. If you suspect this compound degradation, it is advisable to prepare fresh media more frequently, protect it from light, and ensure the pH is within the optimal range.
Q4: Should I use cyanocobalamin instead of this compound in my cell culture medium?
A4: Cyanocobalamin is a more stable form of vitamin B12 and is often used in commercial cell culture media preparations.[6] However, it's important to note that under the influence of light, cyanocobalamin in cell culture media can be converted to hydroxocobalamin (this compound).[6] If your protocol specifically requires this compound, it is crucial to manage the factors affecting its stability. If the specific form is less critical, using cyanocobalamin and protecting the medium from light may provide more consistent results.
Quantitative Data on this compound Stability
The following table summarizes the degradation kinetics of hydroxocobalamin in the presence of ascorbic acid at various pH levels. This data highlights the significant impact of pH on stability.
| pH | First-Order Rate Constant (k) x 10⁻⁵ s⁻¹ | Half-life (t½) in hours |
| 1.0 | 0.22 | 87.5 |
| 2.0 | 0.40 | 48.1 |
| 3.0 | 1.15 | 16.7 |
| 4.0 | 4.85 | 4.0 |
| 5.0 | 7.62 | 2.5 |
| 6.0 | 2.85 | 6.8 |
| 7.0 | 1.05 | 18.3 |
| 8.0 | 0.85 | 22.7 |
Data adapted from a kinetic study on the degradation of hydroxocobalamin in the presence of ascorbic acid.[1][2]
Experimental Protocols
Protocol for Determining Optimal pH for this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium at different pH values.
1. Materials:
-
Your basal cell culture medium (without this compound)
-
Sterile this compound stock solution (concentration known)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
Spectrophotometer or HPLC with a UV/Vis detector
2. Method:
-
Prepare Media Samples:
-
Aseptically prepare aliquots of your basal cell culture medium.
-
Adjust the pH of each aliquot to a different value within your desired range (e.g., 6.5, 7.0, 7.4, 7.8, 8.2). Use sterile 0.1 M HCl or 0.1 M NaOH for adjustment.
-
Spike each pH-adjusted medium aliquot with a known concentration of this compound stock solution to a final concentration relevant to your experiments.
-
-
Incubation:
-
Transfer the samples to sterile, light-protected tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂), ensuring they are protected from light.
-
Prepare a "time zero" sample for each pH by immediately proceeding to analysis after spiking.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each pH condition.
-
Analyze the concentration of this compound using one of the following methods:
-
Spectrophotometry: Measure the absorbance at the characteristic wavelength for this compound (around 351 nm). Use the corresponding medium without this compound as a blank.
-
HPLC-UV/Vis: For more precise quantification, use a validated HPLC method. A C18 column is commonly used with a mobile phase gradient of an acidic aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile.[7][8] Detection is typically performed at 351 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each pH condition relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
-
The pH condition that shows the slowest degradation rate is the optimal pH for this compound stability in your specific medium.
-
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting issues related to this compound instability.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. tandfonline.com [tandfonline.com]
interference of reducing agents with aquacobalamin assays
Welcome to the Technical Support Center for aquacobalamin (B1421323) (Vitamin B12a) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the interference of reducing agents in the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents that interfere with this compound assays?
A1: Several reducing agents commonly used in biological buffers and experimental setups can interfere with this compound assays. The most frequently encountered include:
-
Ascorbic acid (Vitamin C): A widely used antioxidant that can directly reduce the cobalt center of this compound.[1][2]
-
Glutathione (B108866) (GSH): An abundant intracellular antioxidant that can react with this compound to form glutathionylcobalamin (B146606) (GSCbl), thereby interfering with its quantification.[3][4]
-
Dithiothreitol (DTT): A strong reducing agent often used to maintain the reduced state of proteins, which can also reduce this compound.[3]
-
β-Mercaptoethanol (BME): Another common reducing agent used in protein chemistry that can interfere with cobalamin assays.[3][5]
-
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is often considered less reactive with certain labels, but can still pose a risk of interference.[5]
Q2: How do these reducing agents interfere with the assay?
A2: The primary mechanism of interference is the reduction of the trivalent cobalt (Co³⁺) in the corrin (B1236194) ring of this compound to its divalent state (Co²⁺), forming cob(II)alamin.[2] This change in oxidation state alters the absorption spectrum of the molecule, leading to inaccurate measurements in spectrophotometric assays.[3] Additionally, some reducing agents like glutathione can form a stable complex with this compound, further complicating quantification.[4]
Q3: My this compound readings are unexpectedly low. Could a reducing agent be the cause?
A3: Yes, this is a very likely cause. Reducing agents can lead to a decrease in the signal at the specific wavelength used to measure this compound (typically around 351 nm and 525 nm).[1] The reduction of Co³⁺ to Co²⁺ or the formation of a complex will shift the absorption peaks, resulting in an underestimation of the true this compound concentration.[3]
Q4: Are there any assay methods that are less susceptible to interference from reducing agents?
A4: While many common assays are susceptible, some methods can minimize interference. For spectrophotometric assays, selecting wavelengths where the interference from the reducing agent is minimal can be effective. For instance, a two-component spectrometric method at 525 nm and 550 nm has been used to assay cyanocobalamin (B1173554) and hydroxocobalamin (B81358) in the presence of ascorbic acid without interference.[1][2] Immunoassays may also be less prone to interference from reducing agents, although other factors can affect their accuracy.[6][7]
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Readings in Spectrophotometric Assays
Symptoms:
-
Lower than expected absorbance values for this compound standards and samples.
-
High variability between replicate measurements.
-
Shifting of the characteristic absorbance peaks of this compound.
Possible Cause:
-
Presence of a reducing agent in the sample or buffer.
Troubleshooting Steps:
-
Identify Potential Sources of Reducing Agents: Review the composition of all buffers, media, and reagents used in your sample preparation and assay. Common sources include antioxidants added to cell culture media or lysis buffers.
-
Perform a Control Experiment: Spike a known concentration of this compound standard with the suspected reducing agent at a concentration relevant to your experimental conditions. Compare the absorbance spectrum to a control without the reducing agent. A change in the spectrum will confirm interference.
-
Optimize Wavelength Selection: If interference is confirmed, try measuring absorbance at alternative wavelengths where the reducing agent has minimal absorbance. A full spectral scan of the interfering agent alone can help identify these wavelengths.[1]
-
Sample Dilution: In some cases, diluting the sample may reduce the concentration of the interfering agent to a level that no longer significantly affects the assay, while keeping the this compound concentration within the detectable range.
-
Use of Scavenging Reagents: For certain types of interference, the inclusion of scavenging reagents in the assay buffer can help mitigate the impact of the interfering substance.[8] However, care must be taken to ensure the scavenger itself does not interfere with the assay.
Issue 2: Suspected Formation of Cobalamin Complexes
Symptoms:
-
A gradual change in the absorbance spectrum over time, even in the absence of strong reducing agents.
-
Unexpected kinetic behavior in your experimental system.
Possible Cause:
-
Reaction with thiols like glutathione to form complexes such as glutathionylcobalamin.[4]
Troubleshooting Steps:
-
Kinetic Analysis: Monitor the absorbance spectrum of your sample over time. The formation of a new complex will often result in the appearance of new absorbance peaks and a decrease in the peaks corresponding to this compound.
-
pH Adjustment: The rate of reaction between this compound and thiols can be pH-dependent.[4] Adjusting the pH of your assay buffer (if permissible for your experiment) may help to minimize complex formation.
-
Consider Alternative Analytes: If the formation of complexes is unavoidable and is interfering with your primary measurement, consider quantifying the complex itself if a standard is available, or use a different analytical technique such as HPLC to separate and quantify the different cobalamin species.
Data Presentation
Table 1: Common Reducing Agents and Their Impact on this compound Assays
| Reducing Agent | Typical Concentration Range in Experiments | Observed Effect on this compound | Mechanism of Interference | Mitigation Strategies |
| Ascorbic Acid | 10⁻³ M - 10⁻⁵ M | Degradation of this compound, change in absorbance spectrum.[1] | Reduction of Co³⁺ to Co²⁺.[2] | Two-component spectrometric assay at 525 and 550 nm.[1] |
| Glutathione (GSH) | 1-10 mM (intracellular) | Formation of glutathionylcobalamin (GSCbl).[4] | Ligand substitution reaction.[9][10] | HPLC-based separation, pH optimization. |
| Dithiothreitol (DTT) | 1-5 mM | Reduction of this compound, changes in absorption spectra.[3] | Reduction of Co³⁺ to Co²⁺. | Use of alternative reducing agents like TCEP (with caution), control experiments.[5] |
Experimental Protocols
Protocol: Spectrophotometric Quantification of this compound
This protocol provides a general method for the spectrophotometric quantification of this compound and includes steps to identify and mitigate interference from reducing agents.
Materials:
-
Spectrophotometer capable of scanning a wavelength range of 250-700 nm.
-
Quartz cuvettes.
-
This compound standard solution.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Your experimental samples.
Procedure:
-
Prepare this compound Standards: Prepare a series of this compound standards in the assay buffer with concentrations ranging from 1 to 50 µM.
-
Acquire Absorbance Spectra:
-
Blank the spectrophotometer with the assay buffer.
-
Measure the full absorbance spectrum (250-700 nm) for each standard to identify the characteristic absorption maxima at approximately 351 nm and 525 nm.[1]
-
Generate a standard curve by plotting absorbance at the chosen wavelength versus concentration.
-
-
Measure Sample Absorbance:
-
Measure the absorbance of your experimental samples at the same wavelength.
-
Calculate the this compound concentration in your samples using the standard curve.
-
-
Troubleshooting for Interference:
-
If interference is suspected, acquire the full absorbance spectrum of your sample. A shift in the peaks or the appearance of new peaks suggests interference.
-
Prepare a sample of the suspected interfering reducing agent in the assay buffer and acquire its absorbance spectrum to identify its absorbance profile.
-
If the reducing agent absorbs at your analytical wavelength, select an alternative wavelength for quantification where the interference is minimized.
-
Perform a spike-recovery experiment by adding a known amount of this compound to your sample matrix to assess the extent of interference.
-
Visualizations
Caption: Mechanism of reducing agent interference with this compound assays.
Caption: Troubleshooting workflow for suspected reducing agent interference.
References
- 1. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the formation of glutathionylcobalamin: any free intracellular this compound is likely to be rapidly and irreversibly converted to glutathionylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic factor blocking antibody interference is not detected in five automated cobalamin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the interference of hydroxycobalamin with chemistry and co-oximetry tests on nine commonly used instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Aquacobalamin
For researchers, scientists, and drug development professionals, ensuring the stability of compounds is paramount to experimental success. This guide provides detailed information on the photostability of aquacobalamin (B1421323) under typical laboratory lighting conditions, offering troubleshooting advice and standardized protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color after being on the lab bench. What happened?
A1: this compound is a light-sensitive compound. Exposure to ambient laboratory lighting, especially fluorescent and UV sources, can cause it to degrade. This degradation can lead to a visible color change in the solution, often fading from its characteristic reddish-pink. It is crucial to protect this compound solutions from light at all times.
Q2: How quickly does this compound degrade under laboratory lighting?
A2: The rate of degradation depends on the light intensity, wavelength, pH of the solution, and the presence of other substances. Studies have shown that other forms of cobalamin, such as methylcobalamin (B1676134) and adenosylcobalamin, can convert to hydroxocobalamin (B81358) (which exists in equilibrium with this compound) within seconds of UVA exposure.[1] Under artificial fluorescent light, a noticeable loss of cyanocobalamin (B1173554) (which also converts to this compound) can occur within a couple of hours.[2] For instance, losses ranging from 1.5% to 27.7% have been reported after 2 hours of exposure to artificial light.[2]
Q3: What are the primary degradation products of this compound when exposed to light?
A3: The initial photodegradation product is often cob(II)alamin, which can then be re-oxidized back to a Co(III) form like hydroxocobalamin in the presence of oxygen.[1] More extensive exposure to light, particularly UV light, can lead to the irreversible cleavage of the corrin (B1236194) ring, resulting in colorless and biologically inactive products.[3]
Q4: How does pH affect the photostability of this compound?
A4: The pH of the solution significantly influences the rate of photodegradation. Generally, cobalamins exhibit greater stability in neutral to slightly acidic conditions. One study on cyanocobalamin showed the slowest rate of photodegradation around pH 7-8.[1] It is advisable to maintain the pH of your this compound solutions within a stable range, as recommended for your specific application, and to be aware that deviations can accelerate light-induced degradation.
Q5: Are there any substances that can accelerate the photodegradation of this compound?
A5: Yes, photosensitizers such as riboflavin (B1680620) (Vitamin B2) can accelerate the photodegradation of cobalamins.[4] If your experimental medium contains riboflavin or other potential photosensitizers, it is even more critical to protect your this compound solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay results for this compound. | Photodegradation during sample preparation or analysis. | Work under subdued light or use amber-colored labware. Prepare samples immediately before analysis. Ensure the autosampler in your analytical instrument protects samples from light. |
| High variability in experimental results involving this compound. | Inconsistent light exposure between samples. | Standardize all experimental procedures to minimize light exposure. Use light-protective containers for all stock and working solutions. Wrap flasks or tubes in aluminum foil. |
| Cell culture medium containing this compound appears discolored. | Exposure of the medium to light during preparation, storage, or incubation. | Prepare media in a dimly lit environment. Store media in light-opaque containers. If possible, use incubators that do not have internal lighting, or shield the culture vessels from light within the incubator. |
| Formation of unknown peaks in HPLC/UPLC analysis. | Presence of photodegradation products. | Compare the chromatogram of the degraded sample with a freshly prepared, light-protected standard. Use a photodiode array (PDA) detector to examine the UV-Vis spectra of the unknown peaks for characteristic features of cobalamin degradation products. |
Quantitative Data on Photostability
The following tables summarize quantitative data on the photodegradation of cobalamins, which provides insights into the stability of this compound.
Table 1: Photodegradation of Cobalamins under UV Exposure
| Cobalamin Form | Exposure Time (minutes) | Degradation Loss (%) | Reference |
| Hydroxocobalamin | 60 | 28 | [3] |
| Methylcobalamin | 60 | 39 | [3] |
| Cyanocobalamin | 30 | 7 | [3] |
| Cyanocobalamin | 60 | 4 | [3] |
Table 2: Photodegradation of Cyanocobalamin under Artificial Light
| Concentration (µg/mL) | pH | Exposure Time (hours) | Degradation Loss (%) | Reference |
| 950 | 4.0 | 2 | 19.4 | [2] |
| 950 | 5.5 | 2 | 3.5 | [2] |
| 950 | 7.0 | 2 | 1.5 | [2] |
| 95 | 4.0 | 2 | 27.7 | [2] |
| 95 | 5.5 | 2 | 6.9 | [2] |
| 95 | 7.0 | 2 | 2.7 | [2] |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solution (ICH Q1B Guideline Adaptation)
This protocol outlines a standardized method for assessing the photostability of an this compound solution.
1. Materials:
-
This compound solution of known concentration
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Light-protective containers (e.g., amber glass vials or vials wrapped in aluminum foil) for control samples
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon arc lamp) or Option 2 (cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
HPLC-UV/Vis or UPLC-UV/Vis system for analysis
2. Procedure:
-
Prepare the this compound solution in the desired solvent/buffer.
-
Divide the solution into two sets of transparent containers.
-
Wrap one set of containers completely in aluminum foil to serve as the dark control.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature throughout the experiment and monitor it.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and control samples.
-
Plot the percentage of remaining this compound against time.
-
Characterize any significant degradation products observed in the chromatograms of the exposed samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Photodegradation Products
This method can be used for the quantitative analysis of this compound and its photodegradants.
1. Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV/Vis or Photodiode Array (PDA) detector
2. Mobile Phase:
-
A gradient of two mobile phases is typically used:
-
Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to the desired value)
-
Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile)
-
-
The specific gradient program should be optimized to achieve good separation of this compound from its degradation products.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the absorbance maxima of this compound (around 351 nm and 525 nm) and at other wavelengths to detect potential degradation products.
4. Sample Preparation:
-
Dilute the samples withdrawn from the photostability study with the initial mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: Workflow for photostability testing of this compound.
References
improving the yield of synthetic aquacobalamin reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic aquacobalamin (B1421323) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthetic this compound?
A1: The most common and commercially available starting material for the synthesis of this compound (hydroxocobalamin) is cyanocobalamin (B1173554) (Vitamin B12). Other precursors used in specific contexts include coenzyme B12 and other cobalamin analogues.
Q2: What are the primary methods for converting cyanocobalamin to this compound?
A2: The primary methods include:
-
Acid Hydrolysis with Reduction: This involves the reduction of the cobalt center, typically with a reducing agent like zinc powder in an acidic medium, followed by oxidation.[1]
-
Photolysis: Exposure of an aqueous solution of cyanocobalamin to visible light can lead to the formation of this compound (hydroxocobalamin).[2][3]
-
Reaction with Sulfites and Nitrites: This multi-step process involves the formation of sulfitocobalamin (B1253759) and then nitritocobalamin, which is subsequently converted to hydroxocobalamin (B81358).
Q3: What factors can negatively impact the yield of my this compound synthesis?
A3: Several factors can lead to low yields:
-
Incomplete Reaction: Insufficient reaction time, incorrect temperature, or suboptimal pH can lead to incomplete conversion of the starting material.
-
Degradation of Product: this compound is sensitive to light and certain chemical agents. Exposure to strong light or incompatible reagents like ascorbic acid can degrade the product.[4]
-
Side Reactions: The formation of byproducts, such as sulfitocobalamin in the presence of sulfite (B76179) ions in the dark, can reduce the yield of the desired product.[5]
-
Loss during Purification: Inefficient extraction or purification techniques can lead to significant loss of the final product.
Q4: How can I monitor the progress of the reaction?
A4: The conversion of cyanocobalamin to this compound can be monitored using UV-Vis spectrophotometry. Cyanocobalamin and this compound have distinct absorption maxima. For instance, in aqueous solutions, cyanocobalamin has absorption maxima at 361 nm and 550 nm, while this compound (hydroxocobalamin) has maxima at 351 nm and 525 nm.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete conversion of cyanocobalamin. | - Ensure the pH of the reaction mixture is within the optimal range (typically acidic, pH 2-2.5 for reductive methods).[1]- Increase the reaction time or adjust the temperature as per the protocol.- Ensure the reducing agent (e.g., zinc granules) is fresh and active.[1] |
| Degradation of this compound during the reaction. | - Protect the reaction mixture from light, especially if using photolytic methods or if the reaction is prolonged.[2][3]- Avoid the presence of strong reducing agents like ascorbic acid, which can degrade hydroxocobalamin.[4] | |
| Product loss during workup and purification. | - Optimize the extraction procedure. Phenol-chloroform extraction is common, but care must be taken to minimize emulsion formation.[6]- For column chromatography, select an appropriate resin (e.g., Amberlite XAD-2) and optimize the elution conditions.[6] | |
| Presence of Impurities in the Final Product | Unreacted starting material. | - Increase reaction time or temperature to drive the reaction to completion.- Improve the purification method to separate the product from the starting material. |
| Formation of side products (e.g., sulfitocobalamin). | - If sulfites are present, ensure the reaction is not carried out in the dark for extended periods.[5]- The formation of sulfitocobalamin can be minimized by performing the reaction in an ammonia (B1221849) buffer.[5] | |
| Reaction Fails to Initiate | Inactive reagents. | - Use fresh, high-quality reagents. Ensure the solvent is of the appropriate grade.- If using zinc for reduction, consider activating it by washing with dilute acid. |
| Incorrect pH. | - Verify the pH of the reaction mixture before and during the reaction, and adjust as necessary. |
Experimental Protocols
Protocol 1: Conversion of Cyanocobalamin to this compound via Reduction
This protocol is adapted from industrial processes for laboratory-scale synthesis.
Materials:
-
Cyanocobalamin
-
Zinc granules (200-1400 micron)
-
0.1 N Sulfuric Acid
-
Diethyl ether
-
Deionized water
Procedure:
-
Prepare a solution of cyanocobalamin in 0.1 N sulfuric acid (e.g., 40 g in 8 liters for a larger scale, can be scaled down). The pH should be between 2 and 2.5.[1]
-
Pass the solution through a column packed with granulated zinc.[1]
-
Control the flow rate to maintain a pH of approximately 6.5 at the column outlet.[1]
-
Immediately oxidize the eluate by bubbling air through the solution.
-
Neutralize the solution with a dilute base (e.g., 0.1 N NaOH) to precipitate zinc salts.
-
Filter the solution to remove the precipitate.
-
Evaporate the solvent in vacuo at a low temperature (5-10 °C).
-
Dissolve the crude product in a minimal amount of deionized water.
-
Add acetone (approximately 3 volumes) to precipitate the this compound.
-
Allow crystallization to occur in the cold (e.g., 24 hours at 4°C).
-
Collect the crystals by filtration, wash with cold acetone and then ether.
-
Dry the crystals under vacuum.
Expected Yield: Approximately 60-80%, depending on the efficiency of purification. One patent reported obtaining 3 g of hydroxocobalamin from 5 g of cyanocobalamin.[1]
Protocol 2: Photolytic Conversion of Coenzyme B12 to this compound
This method is suitable for starting materials other than cyanocobalamin.
Materials:
-
Coenzyme B12
-
Divinylbenzene/styrene resin
-
High-pressure mercury arc lamp (400 W)
Procedure:
-
Adsorb the coenzyme B12 onto a divinylbenzene/styrene resin column.
-
Wash the column with warm water (e.g., 60°C) to remove impurities.[7]
-
Elute the coenzyme B12 with a 50% aqueous methanol solution.[7]
-
Irradiate the eluate with a 400 W high-pressure mercury arc lamp for approximately 20 minutes to convert the coenzyme B12 to hydroxocobalamin (this compound).[7]
-
Pass the irradiated solution through an alumina or silica column to remove impurities.
-
Collect the flow-through containing the purified hydroxocobalamin.
-
Concentrate the solution under reduced pressure.
Expected Yield: This method is reported to be advantageous in terms of yield compared to multi-step processes starting from cyanocobalamin, though specific quantitative yields from this exact process are not detailed in the provided source.[7]
Data Presentation
Table 1: Influence of pH on this compound Stability (Degradation Rate)
| pH | Relative Degradation Rate | Stability |
| 1.0 - 3.0 | Low | High |
| 3.5 - 6.5 | Optimal for Photo-conversion | Moderate |
| > 7.0 | Increases | Decreases |
| Data compiled from qualitative descriptions of pH effects on stability and reaction rates.[2] |
Table 2: Impact of Reaction Conditions on Yield (Reductive Method)
| Parameter | Condition | Effect on Yield | Reference |
| pH of initial solution | 2.0 - 2.5 | Optimal for reduction | [1] |
| pH at column outlet | ~6.5 | Indicates complete reaction | [1] |
| Oxidation | Immediate air bubbling | Prevents degradation of reduced intermediate | [1] |
| Crystallization Solvent | Acetone/Water | Efficient precipitation | [1] |
Visualizations
References
- 1. US3138583A - Process for the industrial manufacture of hydroxocobalamin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Conversion of hydroxo(aquo) cobalamin to sulfitocobalamin in the absence of light: a reaction of importance in the identification of the forms of vitamin B12, with possible clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5338418A - Process for production of hydroxocobalamin - Google Patents [patents.google.com]
impact of nitrite impurities on aquacobalamin reactivity studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aquacobalamin (B1421323) (also known as Vitamin B12a or Cbl(III)). The primary focus is to address the significant impact of nitrite (B80452) (NO₂⁻) impurities on experimental outcomes, particularly in studies involving nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with nitrite impurities in this compound reactivity studies?
Q2: How exactly does nitrite interfere with experiments involving this compound and nitric oxide (NO)?
A2: Nitrite rapidly binds to both this compound (Cbl(III)) and its reduced form, cob(II)alamin (Cbl(II)).[5] The reaction with Cbl(III) forms a stable nitrocobalamin complex (CblNO₂).[1][6] This reaction can be mistaken for a direct reaction with NO, as it causes significant spectral changes. In studies investigating the reaction of this compound with NO, especially under acidic conditions, the observed reaction is preceded by a faster reaction that is dependent on the concentration of nitrous acid (HNO₂) but not on the NO concentration.[7] This initial reaction generates the Cbl(NO₂⁻) complex.[1][7]
Q3: What are the observable signs of nitrite contamination in my experiment?
A3: A primary indicator of nitrite contamination is a rapid change in the UV-vis spectrum of the this compound solution upon introduction of an NO solution, which is characteristic of nitrocobalamin formation rather than a direct reaction with NO.[1] If the reaction kinetics appear to be independent of the NO concentration but are affected by the pH (especially in acidic conditions), nitrite contamination is highly likely.[7]
Q4: How can I test for the presence of nitrite impurities in my reagents?
A4: Several analytical methods are available to detect and quantify nitrite. The choice of method depends on the required sensitivity and the sample matrix.
-
Griess Assay: This is a common colorimetric method for detecting nitrite.[8][9]
-
Ion Chromatography (IC): IC with conductivity detection is a reliable method for separating and quantifying nitrite and nitrate (B79036) ions.[10] It can be used to determine nitrite levels in excipients and other raw materials.
-
UV-Vis Spectrophotometry: Aqueous solutions containing nitrite/nitrous acid have a characteristic fingerprint absorbance spectrum in the 300-390 nm range.[4][11]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection can also be used to detect nitrite.[8]
Q5: What are the kinetic and thermodynamic parameters of the this compound-nitrite reaction?
A5: The reaction between this compound and nitrite has been characterized, and it is important to understand these parameters to interpret experimental data correctly.
| Parameter | Species | Value | Conditions |
| Binding Constant (K) | This compound (Cbl(III)) + NO₂⁻ | 2.3 x 10⁵ M⁻¹ | - |
| Binding Constant | Cob(II)alamin (Cbl(II)) + NO₂⁻ | 3.5 x 10² M⁻¹ | - |
| Rate Constant (k) | Cbl(I) + NO₂⁻ | 1.7 x 10³ M⁻¹s⁻¹ | pH 7, 25.0 °C |
Table 1: Selected Kinetic and Thermodynamic Data for Cobalamin-Nitrite Interactions.[4][5][12]
Troubleshooting Guide
Problem 1: Unexpectedly fast reaction observed when mixing this compound and a nitric oxide (NO) solution.
| Possible Cause | Troubleshooting Steps |
| Nitrite Contamination in NO Solution: NO gas can degrade over time, and preparing aqueous NO solutions can introduce nitrite.[4] | 1. Test for Nitrite: Use the Griess assay or UV-vis spectrophotometry (checking for absorbance between 300-390 nm) to test your NO solution for nitrite impurities.[4][11] 2. Purge System: Before preparing NO solutions, ensure the entire system is rigorously deoxygenated, as oxygen can react with NO to form species that lead to nitrite. 3. Use Fresh NO Gas: Employ freshly filled NO gas cylinders to minimize the presence of degradation products like N₂O and NO₂.[4] |
| Nitrite Contamination in Buffers or Other Reagents: Nitrite can be a trace impurity in various chemical reagents.[13] | 1. Analyze Reagents: Use a sensitive method like Ion Chromatography to check all buffer components and stock solutions for nitrite contamination.[10] 2. Use High-Purity Reagents: Whenever possible, use analytical or HPLC-grade reagents to minimize potential impurities. |
Problem 2: Experimental results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps |
| Variable Nitrite Levels: The concentration of nitrite impurities may vary between different batches of reagents or different preparations of NO solutions. | 1. Standardize Reagent Preparation: Follow a strict, documented protocol for preparing all solutions, especially the NO solution. 2. Quantify Nitrite: Routinely quantify the nitrite concentration in your stock solutions to account for its effect on the reaction kinetics. 3. Implement Controls: Run control experiments with known concentrations of sodium nitrite to understand its specific effect in your system. |
| Reaction with Reduced Cobalamin: If your experimental conditions lead to the reduction of this compound (Cbl(III)) to cob(II)alamin (Cbl(II)), the latter will react with both NO and nitrite, adding complexity.[5] | 1. Control Redox Potential: Ensure your experimental conditions (e.g., pH, presence of reducing agents) do not unintentionally reduce the cobalt center. 2. Anaerobic Conditions: The reduction of nitrocobalamin (CblNO₂) by antioxidants like ascorbic acid requires anaerobic conditions due to the rapid re-oxidation of the Cbl(II) product.[6] |
Experimental Protocols & Methodologies
Protocol 1: UV-Vis Spectrophotometry for Detecting Nitrite Interference
This method helps to distinguish between the reaction of this compound with nitrite versus its interaction with other species.
-
Prepare this compound Solution: Prepare a solution of this compound (e.g., 50 µM) in the desired buffer (e.g., phosphate (B84403) buffer at pH 7.2).
-
Record Baseline Spectrum: Record the UV-vis spectrum of the this compound solution from 300 nm to 700 nm. The characteristic peaks for this compound should be visible.
-
Prepare Test Solutions:
-
Nitrite Control: Prepare a sodium nitrite (NaNO₂) solution.
-
NO Solution: Prepare a saturated solution of nitric oxide (NO) in a deoxygenated buffer.
-
-
Initiate Reaction and Monitor:
-
Add a small aliquot of the nitrite control solution to the this compound cuvette, mix, and immediately begin recording spectra over time. Observe the formation of the nitrocobalamin (CblNO₂) spectrum.
-
In a separate experiment, add an aliquot of the NO solution to a fresh this compound solution and record the spectra.
-
-
Analyze Data: Compare the spectral changes and reaction rates. If the spectral changes observed with the NO solution are identical to those with the nitrite control, it is strong evidence that the reaction is dominated by nitrite impurities.[1][7]
Protocol 2: Quantification of Nitrite using Ion Chromatography (IC)
This protocol provides a robust method for quantifying nitrite levels in aqueous samples.[10]
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.
-
Eluent Preparation: Prepare an eluent solution, for example, consisting of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in deionized water.[10]
-
Standard Preparation: Prepare a series of sodium nitrite standard solutions of known concentrations (e.g., 0 to 4 mg L⁻¹) to generate a calibration curve.[10]
-
Sample Preparation: Dilute the sample (e.g., buffer, NO solution) as needed to fall within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples into the IC system. The retention time will identify the nitrite peak, and the peak area will be used for quantification against the calibration curve.
-
Validation: For method validation, assess parameters such as linearity, precision, and trueness through recovery studies by spiking real samples with known amounts of nitrite.[10]
Visualizations
Caption: The actual reaction pathway of this compound with nitrite impurities.
Caption: Troubleshooting workflow for unexpected this compound reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (vitamin B_{12a}) does not bind NO in aqueous solution : nitrite impurities account for observed reaction [ruj.uj.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical and spectral studies of the reactions of aquocobalamin with nitric oxide and nitrite ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic information on the nitrite-controlled reduction of aquacob(III)alamin by ascorbate at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrite impurities are responsible for the reaction observed between vitamin B12 and nitric oxide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 10. Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of nitrite and nitrate presence in raw materials on nitrosamine risk - Excipients - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Optimizing Storage Conditions for Aquacobalamin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of aquacobalamin (B1421323). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other cobalamins?
This compound is a form of vitamin B12 that contains a water molecule coordinated to the cobalt atom. It is a precursor to the active coenzyme forms of vitamin B12, methylcobalamin (B1676134) and adenosylcobalamin. Unlike cyanocobalamin, a common synthetic form, this compound does not contain a cyanide group and is considered a more natural form of the vitamin.
Q2: What are the primary factors that cause this compound degradation?
The stability of this compound is primarily affected by three main factors:
-
Light: this compound is highly sensitive to light, particularly UV and visible light, which can lead to photodegradation.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.
-
pH: The stability of this compound is pH-dependent, with optimal stability generally observed in slightly acidic conditions.[1][2]
Q3: What are the visible signs of this compound degradation?
Degradation of this compound in solution is often accompanied by a color change. A fresh solution of this compound is typically a clear, deep red color. Upon degradation, the color may fade or change to a brownish or yellowish hue, eventually becoming colorless as the corrin (B1236194) ring structure is cleaved.
Q4: What is the optimal pH range for storing this compound solutions?
The optimal pH range for this compound stability is generally between 4.0 and 6.5.[2] Outside of this range, particularly in alkaline conditions, the rate of degradation increases.
Q5: How should I store my this compound stock solutions?
For optimal stability, this compound solutions should be:
-
Protected from light: Store in amber vials or wrap containers in aluminum foil.
-
Refrigerated: Store at 2-8°C to minimize temperature-dependent degradation.
-
Buffered to an appropriate pH: Maintain the pH of the solution between 4.0 and 6.5.
-
Stored in a well-ventilated and dry place.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of red color in solution | 1. Light Exposure: The solution has been exposed to ambient or UV light. 2. Inappropriate pH: The pH of the solution is outside the optimal range (4.0-6.5). 3. Presence of Reducing Agents: Contaminants such as ascorbic acid or thiols are present. | 1. Always work with this compound solutions in a dark room or under subdued light. Use amber glassware or light-blocking containers for storage. 2. Verify and adjust the pH of the solution to be within the 4.0-6.5 range using a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer). 3. Use high-purity solvents and reagents. If the presence of reducing agents is unavoidable, consider the use of a stabilizing agent. |
| Precipitate formation in the solution | 1. Solubility Issues: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Degradation Products: The precipitate may consist of insoluble degradation products. | 1. Ensure the concentration of this compound is within its solubility limits for the specific solvent and temperature. Gentle warming may help in initial dissolution, but prolonged heating should be avoided. 2. Analyze the precipitate to identify its composition. If it is a degradation product, the storage conditions need to be re-evaluated for light, temperature, and pH. |
| Inconsistent results in bioassays | 1. Degradation of this compound: The active concentration of this compound has decreased due to degradation during storage or the experiment. 2. Interference from Degradation Products: Degradation products may interfere with the assay. | 1. Prepare fresh solutions of this compound for each experiment. If storage is necessary, strictly adhere to the recommended storage conditions. Quantify the concentration of this compound before each use. 2. Use a stability-indicating analytical method, such as HPLC, to separate and quantify this compound from its degradation products. |
| Unexpected peaks in HPLC chromatogram | 1. Degradation: The extra peaks are likely due to degradation products of this compound. 2. Contamination: The sample or mobile phase may be contaminated. | 1. Compare the chromatogram to a freshly prepared standard to identify the this compound peak. The other peaks are likely degradation products. Review storage and handling procedures. 2. Ensure the purity of the sample and the mobile phase. Filter all solutions before use. |
Data on this compound Degradation
The following tables summarize quantitative data on the degradation of hydroxocobalamin (B81358) (a form of this compound) under various conditions.
Table 1: Apparent First-Order Rate Constants (kobs) for Hydroxocobalamin (5 x 10-5 M) Degradation in the Presence of Ascorbic Acid (0.25 x 10-3 M) at 25°C
| pH | kobs (x 10-5 s-1) | Half-life (t1/2) (hours) |
| 1.0 | 0.22 | 87.5 |
| 2.0 | 0.40 | 48.1 |
| 3.0 | 1.25 | 15.4 |
| 4.0 | 3.80 | 5.1 |
| 5.0 | 7.62 | 2.5 |
| 6.0 | 4.45 | 4.3 |
| 7.0 | 2.11 | 9.1 |
| 8.0 | 1.03 | 18.8 |
Data adapted from a kinetic study on the degradation of hydroxocobalamin in the presence of ascorbic acid.[3][4]
Experimental Protocols
Spectrophotometric Analysis of this compound Degradation
This method is suitable for a rapid assessment of this compound degradation by monitoring the change in absorbance.
Principle: this compound has a characteristic absorption spectrum in the visible range with a peak around 351 nm and another broader peak around 525 nm. Degradation leads to a decrease in absorbance at these wavelengths.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
This compound solution
-
Appropriate buffer solution (e.g., 0.1 M acetate buffer, pH 4.5)
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired buffer.
-
Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8) at the analytical wavelength (e.g., 525 nm).
-
Measure the initial absorbance of the solution at the chosen wavelength. This is the time zero reading.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the same wavelength.
-
The percentage of remaining this compound can be calculated as: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
Note: This method is not stability-indicating as it cannot differentiate between this compound and some of its degradation products that may also absorb at the same wavelength. For more accurate and specific quantification, HPLC is recommended.
Stability-Indicating HPLC Method for this compound
This method allows for the separation and quantification of this compound from its degradation products.
Principle: Reverse-phase HPLC separates compounds based on their polarity. A C18 column is commonly used, and the mobile phase composition is optimized to achieve good separation between the parent compound and its degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound standard
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Buffer salts (e.g., potassium dihydrogen phosphate)
-
Acids for pH adjustment (e.g., phosphoric acid)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common starting point is a 70:30 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 351 nm or 525 nm
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solutions: Prepare the this compound samples to be analyzed in the mobile phase.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (check for consistent retention times, peak areas, and tailing factors).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the sample solutions and determine the peak area of this compound.
-
Quantification: Calculate the concentration of this compound in the samples using the calibration curve. The percentage of remaining this compound can be determined by comparing the concentration at a given time point to the initial concentration. Degradation products will appear as separate peaks in the chromatogram.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Co-elution of Aquacobalamin in Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of aquacobalamin (B1421323) (Vitamin B12a). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve co-elution issues and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound analysis?
A1: Co-elution occurs when two or more compounds, in this case, this compound and another molecule, exit the chromatography column at the same time, resulting in overlapping peaks in your chromatogram.[1][2] This poses a significant problem as it prevents accurate quantification and identification of the individual compounds.[1][2] For this compound, co-elution can occur with other cobalamins (like cyanocobalamin) or with components from a complex sample matrix.
Q2: How can I identify if I have a co-elution problem with my this compound peak?
A2: There are several indicators of co-elution:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as shoulders or merged peaks, which can suggest the presence of more than one compound.[1][2]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of multiple components.[1][2]
-
Mass Spectrometry (MS) Data: If you are using a mass spectrometer, you can examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) during the elution of a single chromatographic peak is a strong indicator of co-elution.[1][2]
Q3: What are the most common causes of this compound co-elution?
A3: The primary causes of co-elution in liquid chromatography are insufficient resolution between analytes. This can be due to:
-
Inadequate Selectivity: The chosen stationary phase (column) and mobile phase are not providing differential interactions with this compound and the co-eluting compound.[1]
-
Low Column Efficiency: Broad peaks due to a poorly performing column can lead to overlap. This can be caused by a degraded column or suboptimal flow rate.[1][3]
-
Poor Capacity Factor: If the compounds are not retained sufficiently on the column (low capacity factor), they may elute together near the void volume.[1][2]
Troubleshooting Guides
Guide 1: Resolving Co-elution by Modifying the Mobile Phase
If you suspect co-elution, adjusting the mobile phase is often the first and most effective step.
Problem: Poor separation between this compound and another compound, often another cobalamin like cyanocobalamin (B1173554).
Solutions:
-
Change the Organic Modifier: If you are using methanol (B129727), try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.[1]
-
Adjust the Mobile Phase pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Small changes in pH can significantly impact the separation of cobalamins. For instance, a mobile phase buffer at pH 6.0 has been shown to provide optimal peak symmetry for some cobalamins.[4]
-
Modify the Buffer Concentration: Buffer concentration can affect peak shape and retention. Generally, a concentration between 5 mM and 100 mM is recommended.[5]
-
Implement a Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can improve separation. A shallow gradient, where the concentration of the organic solvent is increased slowly, can enhance the resolution of closely eluting peaks.[3][6]
Guide 2: Optimizing the Stationary Phase (Column)
If mobile phase adjustments are insufficient, changing the column chemistry may be necessary.
Problem: Persistent co-elution of this compound despite mobile phase optimization.
Solutions:
-
Switch Column Chemistry: If you are using a standard C18 column, consider a different stationary phase. An Ascentis® RP-amide column has been shown to be effective in separating various cobalamins, including hydroxocobalamin (B81358) (this compound), cyanocobalamin, and nitrosylcobalamin.[4] Other options include bifunctional or phenyl columns that offer different selectivity.[1]
-
Evaluate Column Health: A decline in column performance can lead to peak broadening and co-elution. Check for signs of a dirty frit or a void in the column. Flushing with a strong solvent or replacing the column may be necessary.[3]
Quantitative Data Summary
The following tables summarize chromatographic conditions from various studies that have successfully separated this compound (hydroxocobalamin) from other cobalamins.
Table 1: HPLC Methods for Cobalamin Separation
| Cobalamin | Column | Mobile Phase | Elution Time (min) | Reference |
| Hydroxocobalamin (OH-Cbl) | Ascentis® RP-amide (150 mm x 4.6 mm, 5 µm) | Gradient of methanol and acetate (B1210297) buffer (pH 6.0) | 11.3 | [4] |
| Cyanocobalamin (CN-Cbl) | Ascentis® RP-amide (150 mm x 4.6 mm, 5 µm) | Gradient of methanol and acetate buffer (pH 6.0) | 12.1 | [4] |
| Nitrosylcobalamin (NO-Cbl) | Ascentis® RP-amide (150 mm x 4.6 mm, 5 µm) | Gradient of methanol and acetate buffer (pH 6.0) | 14.4 | [4] |
| Hydroxocobalamin (OH-Cbl) | Discovery RP-amide C16 | Gradient of potassium dihydrogenphosphate buffer and acetonitrile | 6.7 | [7] |
| Cyanocobalamin (CN-Cbl) | Discovery RP-amide C16 | Gradient of potassium dihydrogenphosphate buffer and acetonitrile | 13.2 | [7] |
| Adenosylcobalamin (Ado-Cbl) | Discovery RP-amide C16 | Gradient of potassium dihydrogenphosphate buffer and acetonitrile | 15.8 | [7] |
| Methylcobalamin (Me-Cbl) | Discovery RP-amide C16 | Gradient of potassium dihydrogenphosphate buffer and acetonitrile | 24.8 | [7] |
Detailed Experimental Protocols
Protocol 1: Separation of Cobalamins using an Ascentis® RP-amide Column
This method was developed for the separation of hydroxocobalamin (OH-Cbl), cyanocobalamin (CN-Cbl), and nitrosylcobalamin (NO-Cbl).[4]
-
Column: Ascentis® RP-amide (150 mm x 4.6 mm, 5 µm particle size)
-
Column Temperature: 35 °C
-
Mobile Phase A: 440 mM glacial acetic acid, pH adjusted to 6.0 with 10 M sodium hydroxide (B78521) in HPLC-grade water.
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
100% A for 1.5 min
-
Linear gradient to 65% A at 12.0 min
-
Linear gradient to 100% B at 12.5 min
-
Return to 100% A at 17.0 min
-
Re-equilibrate for 15 min between injections
-
-
Detection: UV/Vis at 450 nm and 254 nm
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.
Caption: A step-by-step guide to troubleshooting this compound co-elution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cellular Uptake Kinetics: Aquacobalamin vs. Cyanocobalamin
A detailed examination of the cellular uptake and processing of two common supplemental forms of vitamin B12, aquacobalamin (B1421323) (also known as hydroxocobalamin, HOCbl) and cyanocobalamin (B1173554) (CNCbl), reveals significant differences in their kinetic profiles. Experimental evidence indicates a faster cellular accumulation and processing for this compound, suggesting a potential for a more rapid therapeutic response in clinical applications.
This guide provides a comprehensive comparison of the cellular uptake kinetics of this compound and cyanocobalamin, drawing upon key experimental data. It is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacology of vitamin B12.
Overview of Cellular Uptake
The cellular uptake of vitamin B12 is a complex, multi-step process. In the bloodstream, various forms of cobalamin are bound to the transport protein transcobalamin (TC).[1] The resulting TC-cobalamin complex then binds to a specific cell surface receptor, CD320, which triggers receptor-mediated endocytosis.[1][2][3][4][5] Following endocytosis, the complex is transported to lysosomes, where the TC protein is degraded, and free cobalamin is released into the cytoplasm.[1][6] Once in the cytoplasm, both this compound and cyanocobalamin are converted into the active coenzyme forms, methylcobalamin (B1676134) (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl).[1][7]
Comparative Uptake Kinetics: this compound Shows an Edge
A key study comparing the uptake and conversion of radiolabeled this compound and cyanocobalamin in HeLa cells demonstrated a kinetic advantage for this compound.[1][6][7] While long-term extrapolation suggested that both forms could achieve similar total uptake levels of over 90%, this compound exhibited a significantly faster initial rate of accumulation and processing.[1][6][7]
Key Kinetic Differences:
-
Faster Accumulation: More this compound was observed to accumulate within cells over a 4 to 48-hour period compared to cyanocobalamin.[1][6][7]
-
More Efficient Intracellular Processing: The "activating" intracellular processing of internalized this compound was found to be six-fold faster than that of cyanocobalamin.[1][6][7]
-
Lower Efflux: this compound exhibited a four-fold lower rate of detachment from the cell surface compared to cyanocobalamin, meaning less of the "excess" vitamin was refluxed back into the external medium.[1][6][7]
These factors contribute to a two-fold faster overall cellular accumulation and processing of this compound compared to cyanocobalamin.[1][6][7] This suggests that treatment with this compound may lead to an earlier therapeutic response in cases of vitamin B12 deficiency.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative kinetic study of this compound and cyanocobalamin cellular uptake.
| Kinetic Parameter | This compound (HOCbl) | Cyanocobalamin (CNCbl) | Fold Difference (HOCbl vs. CNCbl) | Reference |
| Intracellular Processing Rate | Faster | Slower | 6-fold faster | [1][6][7] |
| Cell Surface Detachment Rate | Lower | Higher | 4-fold lower | [1][6][7] |
| Overall Cellular Accumulation & Processing | Faster | Slower | 2-fold faster | [1][6][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized cellular uptake pathway for cobalamin and the experimental workflow used to determine the kinetic parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake of cobalamin: transcobalamin and the TCblR/CD320 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The binding properties of the human receptor for the cellular uptake of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aquacobalamin and Hydroxocobalamin Efficacy in Cell Culture
For researchers, scientists, and drug development professionals, selecting the optimal form of vitamin B12 is a critical decision in designing cell culture experiments and developing therapeutic agents. This guide provides an objective comparison of aquacobalamin (B1421323) and hydroxocobalamin, focusing on their performance in cell culture systems, supported by experimental data. While often used interchangeably, it is important to note that this compound is the aquated form of hydroxocobalamin, and they exist in equilibrium in aqueous solutions like cell culture media. For the purposes of this guide, they are considered functionally equivalent. The primary comparison in the available literature is often made with cyanocobalamin (B1173554) (CNCbl), the synthetic and most stable form of vitamin B12.
Executive Summary
Hydroxocobalamin (HOCbl), a natural form of vitamin B12, exhibits superior cellular uptake and more rapid conversion to the active coenzyme forms compared to the commonly used cyanocobalamin (CNCbl).[1][2][3] Studies in HeLa cells have demonstrated that while both forms are taken up by the cells, HOCbl accumulation is significantly faster in the initial 48 hours.[1][2][3] Furthermore, the intracellular processing of HOCbl is approximately six-fold faster than that of CNCbl, leading to a more immediate availability of the active coenzymes, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl).[1][2][3] This accelerated processing can be advantageous in studies where a rapid cellular response to vitamin B12 is critical.
Comparative Efficacy: Data from Cell Culture Studies
The following table summarizes the key quantitative data from a comparative study on the kinetics of cobalamin uptake and conversion in HeLa cells.
| Parameter | This compound/Hydroxocobalamin (HOCbl) | Cyanocobalamin (CNCbl) | Key Findings | Reference |
| Cellular Accumulation (4-48h) | Higher | Lower | More HOCbl was accumulated over 4–48 h. | [1][2][3] |
| Predicted Final Uptake | >90% | >90% | Extrapolation indicated similar total uptake over a longer duration. | [1][2][3] |
| Intracellular Processing Speed | 6-fold faster | Slower | "Activating" intracellular processing of internalized HOCbl was six-fold faster. | [1][2][3] |
| Detachment Rate from Cell Surface | Lower (1 part) | Higher (4 parts) | CNCbl has a 4-fold higher detachment rate from the cell surface. | [1][2][3] |
| Overall Cellular Accumulation & Processing | 2-fold faster | Slower | Resulted in a two-fold faster cellular accumulation and processing of HOCbl. | [1][2][3] |
| Initial Coenzyme Synthesized | Methylcobalamin (MeCbl) | Methylcobalamin (MeCbl) | MeCbl synthesis initially exceeded that of AdoCbl for both forms. | [1][2] |
| Predicted Final Coenzyme Levels | MeCbl ≈ AdoCbl ≈ 40%; HOCbl ≈ 20% | MeCbl ≈ AdoCbl ≈ 40%; HOCbl ≈ 20% | The predicted final distribution of cobalamin forms is similar. | [1][2][3] |
Cellular Uptake and Metabolism Signaling Pathway
The cellular uptake and processing of cobalamins is a multi-step process. The cobalamin, bound to transcobalamin (TC), enters the cell via receptor-mediated endocytosis. Inside the cell, it is released from the lysosome and undergoes processing to its active coenzyme forms, methylcobalamin in the cytoplasm and adenosylcobalamin in the mitochondria.
References
A Comparative Guide to HPLC Methods for the Simultaneous Analysis of Aquacobalamin and Methylcobalamin
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of different forms of vitamin B12, such as aquacobalamin (B1421323) (the hydrated form of hydroxocobalamin) and methylcobalamin (B1676134) (MeCbl), is crucial. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides an objective comparison of various HPLC-based methods, supported by experimental data, to aid in the selection and validation of an appropriate analytical approach.
Comparison of Validated HPLC and UPLC Methods
The selection of an HPLC method for cobalamin analysis is often a trade-off between speed, sensitivity, and the complexity of the instrumentation. While traditional HPLC methods with UV detection are common, modern techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offer significantly improved performance.
| Parameter | Method 1: UPLC-MS[1] | Method 2: HPLC-MS/MS[2] | Method 3: HPLC-DAD[3] | Method 4: RP-HPLC[4] |
| Instrumentation | Waters Acquity UPLC with Photodiode Array and MS | Online SPE-HPLC-MS/MS | Agilent HPLC/DAD/MS | RP-HPLC with UV-Vis detector |
| Column | Waters Acquity BEH C18 (1.0x50 mm) | Poroshell 120 EC C18 analytical column | Poroshell Ascentis Si (250x4.6mm, 5µm) | Phenomenex Luna® 5 μm C18 (2) (150 × 4.6 mm) |
| Mobile Phase | A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile (B52724) (Gradient) | Not specified | Not specified | Methanol (B129727) and 0.02 M phosphoric acid (35:65, v/v) (Isocratic) |
| Flow Rate | 0.320 mL/min | Not specified | 0.8 ml/min | 0.5 mL/min |
| Detection | Photodiode Array (254 nm) and Mass Spectrometry | Tandem Mass Spectrometry | Diode Array Detector (DAD) and Mass Spectrometry | UV-Vis Detector (270 nm) |
| Run Time | 3.5 min | Not specified | Not specified | 10 min |
| LOD | 250 pM | 0.01 ng/ml (MeCbl), 0.01 ng/ml (OHCbl) | Not specified | Not specified |
| LOQ | 500 pM | 0.05 ng/ml for all four cobalamins | Not specified | Not specified |
| Linearity Range | 500 pM - 50 µM | 0.05 - 5 ng/ml | 6E-05 to 1E-03 µmoles (Hydroxocobalamin) | Not specified |
| Precision (%RSD) | Not specified | <15% | Not specified | Not specified |
| Accuracy/Recovery | Not specified | 85-115% | Data confirms accuracy | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols for the compared methods.
Method 1: UPLC-MS for Physiological Cobalamins[1]
-
Sample Preparation: Cobalamin standards were dissolved in a minimal amount of methanol and then diluted with phosphate-buffered saline (PBS) containing fetal bovine serum (FBS) to final concentrations ranging from 100 µM to 100 pM.
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18, 1.0x50 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) (v/v) in deionized H₂O
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 95% A and 5% B to 60% A and 40% B over 2.25 minutes.
-
Flow Rate: 0.320 mL/min
-
Injection Volume: 5 µL
-
-
Detection: A photodiode array detector at 254 nm was used for detection. Mass spectrometry was used for spectral data confirmation, showing major absorption peaks for hydroxocobalamin (B81358) at 350.8, 273.5, and 232.5 nm.
Method 2: Online SPE-HPLC-MS/MS for Cobalamins in Plasma[2]
-
Sample Preparation: This method utilizes online solid-phase extraction (SPE) for sample clean-up and enrichment.
-
Chromatographic Conditions:
-
Enrichment Column: Online SPE Shim-pack MAYI-ODS
-
Analytical Column: Poroshell 120 EC C18
-
-
Detection: Tandem mass spectrometry (MS/MS) was used for the sensitive and selective detection of four cobalamins.
-
Validation: The method was validated for linearity, with a range of 0.05 to 5 ng/ml and a lower limit of quantification (LLOQ) of 0.05 ng/ml for all four cobalamins.
Method 3: HPLC/DAD/MS for Methylcobalamin and Hydroxocobalamin[3]
-
Sample Preparation: Standard solutions were prepared by dissolving accurately weighed standards in methanol. Solutions were filtered through a 0.45µm cellulose (B213188) acetate (B1210297) membrane filter. All manipulations were performed in a dark room due to the light sensitivity of methylcobalamin.
-
Instrumentation: Agilent HPLC/DAD/MS system.
-
Column: Normal-phase Column Poroshell Ascentis Si, 250x4.6mm with a particle size of 5µm.
-
Flow Rate: 0.8 ml/min.
-
Detection: Diode Array Detector (DAD) and a Single Quadrupole mass selective detector with electrospray ionization. Hydroxocobalamin was quantified using a standard calibration curve with detection at 222 and 350 nm.
Method 4: Isocratic RP-HPLC for Cobalamin in Fish[4]
-
Sample Preparation: Samples underwent autoclaving and enzymatic treatment for extraction.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna® 5 μm C18 (2) 100 A LC-column (150 × 4.6 mm)
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 0.02 M phosphoric acid (pH 5.8) in a 35:65 (v/v) ratio.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 μL
-
-
Detection: A UV-Vis detector set at a wavelength of 270 nm.
Experimental Workflow and Logic
The general workflow for the HPLC analysis of this compound and methylcobalamin involves several key steps, from sample preparation to data analysis.
Caption: General workflow for HPLC-based analysis of cobalamins.
Alternative Analytical Approaches
While HPLC is a powerful tool, other methods are available for the analysis of vitamin B12. Microbiological assays have been traditionally used, especially for food matrices, but they are time-consuming and can lack specificity.[5] Immunoaffinity-based methods can be used for sample clean-up and concentration prior to HPLC analysis, which is particularly useful for samples with low concentrations of vitamin B12.[6] For enhanced sensitivity and specificity, coupling liquid chromatography with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to measure the cobalt atom within the cobalamin structure is another alternative.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Intracellular Processing of Aquacobalamin and Cyanocobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular processing of two common forms of vitamin B12, aquacobalamin (B1421323) (also known as hydroxocobalamin) and cyanocobalamin (B1173554). Understanding the distinct cellular fates of these compounds is critical for research applications and the development of effective therapeutic agents. This comparison is supported by experimental data, detailed methodologies, and visual representations of the metabolic pathways.
Executive Summary
This compound and cyanocobalamin, while both precursors to the active coenzyme forms of vitamin B12, exhibit significant differences in their intracellular processing. Experimental evidence demonstrates that this compound is processed and accumulated within cells more rapidly and efficiently than cyanocobalamin.[1][2][3][4] Key distinctions include a faster rate of intracellular activation and a lower rate of efflux from the cell surface for this compound.[1][2][3] These differences in cellular pharmacokinetics may influence the therapeutic efficacy and choice of cobalamin form for supplementation and drug development.
Comparative Intracellular Metabolism
Both this compound and cyanocobalamin are transported into the cell via receptor-mediated endocytosis after binding to the carrier protein transcobalamin II (TCII). Once inside the cell and released from the lysosome, they must be converted into the active coenzymes: methylcobalamin (B1676134) (MeCbl) in the cytoplasm and adenosylcobalamin (AdoCbl) in the mitochondria.[5][6][7][8]
The initial and rate-limiting step in the activation of cyanocobalamin is the removal of its cyanide group, a process known as decyanation.[9] This reaction is catalyzed by the MMACHC protein, which utilizes reducing equivalents.[9][10][11][12] In contrast, this compound, which has a hydroxyl group, can be more directly reduced to its active form.
Studies in HeLa cells have shown that the "activating" intracellular processing of internalized this compound is six-fold faster than that of cyanocobalamin.[1][2][3] This leads to a more rapid conversion of this compound to the usable cob(II)alamin intermediate.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences in the intracellular processing of this compound and cyanocobalamin based on in vitro and in vivo experimental data.
| Parameter | This compound (Hydroxocobalamin) | Cyanocobalamin | Key Findings |
| Intracellular Processing Speed | 6-fold faster "activating" intracellular processing.[1][2][3] | Slower processing due to the initial decyanation step.[9] | This compound is more rapidly converted to a metabolically active form. |
| Cellular Accumulation | 2-fold faster cellular accumulation.[1][2][3] | Lower cellular accumulation. | More this compound is retained within the cell for conversion. |
| Cell Surface Detachment Rate | Lower detachment rate from the cell surface. | 4-fold higher detachment rate from the cell surface compared to this compound.[1][2][3] | Cyanocobalamin is more likely to be expelled from the cell before processing. |
| Conversion to Active Coenzymes | Larger amounts are internalized and converted to active coenzyme forms.[4] | Conversion to active coenzymes requires more than 18 hours of incubation in some cell lines. | This compound provides a greater substrate pool for coenzyme synthesis. |
| In Vivo Tissue Distribution (Rats) | Higher accumulation in the liver.[13][14][15] | Higher accumulation in the kidneys.[13][14][15] | The two forms show different tissue retention profiles. |
Signaling Pathways and Experimental Workflows
Intracellular Processing Pathway
The following diagram illustrates the comparative intracellular pathways of this compound and cyanocobalamin, highlighting the key enzymatic steps and cellular compartments involved.
References
- 1. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The availability of therapeutic hydroxocobalamin to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMACHC gene: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Decyanation of vitamin B12 by a trafficking chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE MMACHC PROTEOME: HALLMARKS OF FUNCTIONAL COBALAMIN DEFICIENCY IN HUMANS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The vitamin B12 processing enzyme, mmachc, is essential for zebrafish survival, growth and retinal morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in Tissue Distribution of Cyano⁻B12 and Hydroxo⁻B12 One Week after Oral Intake: An Experimental Study in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tissue profile of metabolically active coenzyme forms of vitamin B12 differs in vitamin B12-depleted rats treated with hydroxo-B12 or cyano-B12 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Differences in Tissue Distribution of Cyano–B12 and Hydroxo–B12 One Week after Oral Intake: An Experimental Study in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity for Cobalamin Forms
This guide provides an objective comparison of antibody cross-reactivity for various forms of cobalamin (Vitamin B12), supported by experimental data and detailed protocols. The major forms of vitamin B12 include cyanocobalamin (B1173554) (CN-Cbl), the most stable and common form in supplements; hydroxocobalamin (B81358) (OH-Cbl); and the two bioactive coenzyme forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl)[1][2].
Understanding the specificity and cross-reactivity of antibodies is critical for researchers developing immunoassays for B12 quantification, as it directly impacts assay accuracy and the interpretation of results. An antibody's ability to recognize multiple forms of cobalamin can be advantageous for measuring total B12 levels, but problematic when quantification of a specific form is required.
Quantitative Data Summary: Antibody Cross-Reactivity
The binding affinity of a specific mouse monoclonal anti-Vitamin B12 antibody (Clone: VB12) to different cobalamin forms was determined using an indirect competitive ELISA (icELISA). The following table summarizes the cross-reactivity, with cyanocobalamin set as the reference at 100%.
| Cobalamin Form | Cross-Reactivity (%) |
| Cyanocobalamin | 100 |
| Methylcobalamin | 82.35 |
| Adenosylcobalamin | 70.00 |
| Hydroxocobalamin | 68.34 |
| Data sourced from Creative Diagnostics, Mouse Anti-Vitamin B12 Monoclonal Antibody, Clone VB12.[1] |
Another study utilizing a radioimmunoassay (RIA) reported cross-reactivity levels of 9.8% for dicyanide cobinamide and 8.1% for hydroxocobalamin relative to cyanocobalamin[3]. These differing results highlight that cross-reactivity is highly dependent on the specific antibody and the assay method used.
Experimental Methodologies
The assessment of antibody cross-reactivity relies on immunoassays that quantify the binding interaction between the antibody and different antigens. The most common methods include indirect competitive ELISA (icELISA), Radioimmunoassay (RIA), and Surface Plasmon Resonance (SPR).
Indirect Competitive ELISA (icELISA) Protocol
This is a common technique for determining the specificity and cross-reactivity of antibodies.[4] The assay measures the ability of a free analyte (a specific cobalamin form) to compete with a plate-bound antigen (a cobalamin-protein conjugate) for binding to a limited amount of primary antibody.
Principle: Microplate wells are coated with a Vitamin B12-protein conjugate (e.g., B12-OVA). A constant amount of the primary anti-B12 antibody is incubated with varying concentrations of the free cobalamin form being tested (the competitor). This mixture is then added to the coated wells. The more free cobalamin present in the solution, the less antibody will be available to bind to the coated B12-OVA. The amount of bound primary antibody is then detected by a secondary, enzyme-linked antibody, and a substrate is added to produce a measurable colorimetric signal. The signal intensity is inversely proportional to the concentration of free cobalamin in the initial sample.
Experimental Procedure:
-
Coating: A 96-well microplate is coated with a Vitamin B12-protein conjugate (e.g., Vitamin B12 [OVA]) and incubated to allow for adsorption[1].
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking agent like Bovine Serum Albumin (BSA).
-
Competition: The anti-Vitamin B12 monoclonal antibody is pre-incubated with a standard solution of a specific cobalamin form (e.g., cyanocobalamin, methylcobalamin) or the test sample.
-
Incubation: The antibody-antigen mixture is added to the coated and blocked microplate wells. The plate is incubated to allow the antibody to bind to either the free cobalamin or the plate-coated cobalamin.
-
Washing: The plate is washed to remove unbound antibodies and antigen-antibody complexes.
-
Detection: An enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: After another wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product[5].
-
Measurement: The reaction is stopped, and the absorbance is read using a spectrophotometer. The concentration is determined by comparing the signal to a standard curve, and cross-reactivity is calculated relative to the reference analyte (cyanocobalamin).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to study biomolecular interactions in real-time.[6][7] It provides quantitative information on the kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D) of binding.
Principle: One interacting partner (the ligand, e.g., an anti-cobalamin antibody) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., a specific cobalamin form) is flowed over the surface in a continuous stream. Binding between the ligand and analyte causes a change in the refractive index at the surface, which is detected by the SPR instrument and is proportional to the mass of analyte bound. This interaction is recorded in a sensorgram, which plots response units against time.
Experimental Procedure:
-
Immobilization: The anti-cobalamin antibody (ligand) is covalently coupled to the surface of a sensor chip.
-
Binding (Association): A solution containing a specific cobalamin form (analyte) at a known concentration is injected and flows over the chip surface. The binding is observed in real-time as an increase in the SPR signal.
-
Equilibrium: The injection continues until the binding reaches a steady state.
-
Dissociation: The analyte solution is replaced with a buffer flow, and the dissociation of the cobalamin from the antibody is monitored as a decrease in the SPR signal.
-
Regeneration: A specific solution is injected to remove all bound analyte from the ligand, preparing the surface for the next cycle.
-
Analysis: The resulting sensorgrams are fitted to various binding models to calculate the kinetic rate constants (k_a, k_d) and the affinity constant (K_D)[8][9]. The experiment is repeated with different cobalamin forms to compare their binding kinetics and affinities directly.
Discussion and Comparison
The provided data indicates that the monoclonal antibody (clone VB12) was likely raised against cyanocobalamin or a cyanocobalamin-protein conjugate, as it shows the highest reactivity (100%) to this form[1]. The antibody exhibits significant cross-reactivity with the other major forms, binding to methylcobalamin, adenosylcobalamin, and hydroxocobalamin with progressively lower, yet still substantial, efficiency[1].
This broad reactivity suggests that such an antibody would be suitable for an immunoassay designed to measure total vitamin B12 levels. However, it would not be able to differentiate between the specific forms. For applications requiring the distinct quantification of methylcobalamin or adenosylcobalamin, a more specific antibody with minimal cross-reactivity would be necessary.
It is also important to note that some interactions may not be based on classic antigen-binding site recognition. For instance, studies have shown that hydroxocobalamin can associate non-specifically with certain monoclonal antibodies and Fc-fusion proteins, an interaction not observed with cyanocobalamin[10][11][12]. This highlights the need for careful validation when developing therapeutic proteins or assays involving different cobalamin forms.
Ultimately, the choice of antibody must be aligned with the specific research question. While a broadly cross-reactive antibody is useful for total B12 assessment, highly specific antibodies are required for functional studies that distinguish between the metabolically active forms of cobalamin. The experimental protocols outlined provide a framework for researchers to characterize and validate the performance of their own antibodies for their specific application.
References
- 1. Vitamin B12 Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 2. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcp.bmj.com [jcp.bmj.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Equilibrium and kinetic analyses of the interactions between vitamin B(12) binding proteins and cobalamins by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
In Vitro Formation of Aquacobalamin and Glutathionylcobalamin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro formation of two critical cobalamin (vitamin B12) derivatives: aquacobalamin (B1421323) (H₂OCbl⁺) and glutathionylcobalamin (B146606) (GSCbl). Understanding the kinetics, thermodynamics, and reaction pathways of their formation is crucial for research into vitamin B12 metabolism, the development of novel therapeutic agents, and the design of in vitro experimental models.
Executive Summary
This compound is a key intermediate in cobalamin metabolism, often considered the biologically active precursor for the formation of other derivatives. Its formation in vitro is typically achieved through the aquation of other cobalamins, such as cyanocobalamin (B1173554) or hydroxocobalamin (B81358), in aqueous solutions. Glutathionylcobalamin, on the other hand, is formed through the reaction of this compound with glutathione (B108866) (GSH). In vitro studies demonstrate that the formation of glutathionylcobalamin from this compound is a remarkably rapid and essentially irreversible process under physiological conditions. This suggests that in a cellular environment rich in glutathione, any free this compound would be swiftly converted to glutathionylcobalamin.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the formation of glutathionylcobalamin from this compound in vitro. Data for the direct kinetic formation of this compound from other precursors under comparable conditions is less prevalent in the literature, as it is often the starting reagent. However, it is established that this compound exists in equilibrium with hydroxocobalamin in aqueous solution.
| Parameter | Glutathionylcobalamin Formation from this compound | Notes |
| Equilibrium Constant (K) | ~5 x 10⁹ M⁻¹ (for reaction with thiolate form of GSH) | Indicates the reaction is highly favorable and essentially irreversible.[1] |
| Second-Order Rate Constant (k) | k₁ = 18.5 M⁻¹s⁻¹ k₂ = 28 ± 10 M⁻¹s⁻¹ k₃ = 163 ± 8 M⁻¹s⁻¹ | Rate constants for the reaction of this compound with the three macroscopic forms of glutathione.[1][2] |
| Half-life (t₁/₂) | 2.8 seconds | At ~5 mM glutathione concentration and 37°C, demonstrating rapid formation.[1] |
| Activation Enthalpy (ΔH‡) | 81.0 ± 0.5 kJ mol⁻¹ | Consistent with a dissociative interchange mechanism.[1][2] |
| Activation Entropy (ΔS‡) | 48 ± 2 J K⁻¹ mol⁻¹ | Consistent with a dissociative interchange mechanism.[1][2] |
Reaction Pathways and Mechanisms
The formation of glutathionylcobalamin from this compound proceeds via a ligand substitution reaction. In some contexts, this compound itself is an intermediate in the formation of glutathionylcobalamin from other precursors like nitrocobalamin (NO₂Cbl).[3][4]
Glutathionylcobalamin Formation from this compound
The primary pathway for glutathionylcobalamin formation in vitro involves the direct reaction of this compound with glutathione. The reaction is pH-dependent, as it involves the different protonated forms of glutathione.
Caption: Formation of Glutathionylcobalamin from this compound.
This compound as an Intermediate
In the presence of other cobalamin forms, such as nitrocobalamin, this compound can act as a transient intermediate leading to the formation of glutathionylcobalamin.
Caption: this compound as an intermediate in GSCbl formation.
Experimental Protocols
Preparation of this compound
This compound is typically prepared from commercially available hydroxocobalamin hydrochloride or cyanocobalamin.
From Hydroxocobalamin Hydrochloride:
-
Dissolve hydroxocobalamin hydrochloride in deionized water.
-
Adjust the pH to the desired value using a suitable buffer (e.g., acetate (B1210297) buffer for acidic pH, phosphate (B84403) buffer for neutral pH). This compound (H₂OCbl⁺) is the predominant species at pH < 7.8, while hydroxocobalamin (HOCbl) predominates at pH > 7.8.[3]
-
The concentration is determined spectrophotometrically by measuring the absorbance at the characteristic wavelengths.
From Cyanocobalamin: While less common for direct in vitro studies of this compound itself, conversion from cyanocobalamin is a key intracellular process. In vitro, this can be mimicked through reduction and subsequent aquation, though this is a more complex procedure.
In Vitro Formation of Glutathionylcobalamin
The formation of glutathionylcobalamin is studied by monitoring the spectral changes upon mixing this compound and glutathione solutions.
Materials:
-
This compound (prepared as above)
-
Reduced glutathione (GSH)
-
Appropriate buffers (e.g., acetate, phosphate) to maintain constant pH
-
UV-visible spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a stock solution of glutathione in the same buffer. Solutions of GSH should be freshly prepared to minimize oxidation.[5]
-
The reaction is initiated by mixing the this compound and glutathione solutions in a cuvette. The final concentrations are chosen to ensure pseudo-first-order conditions with respect to the limiting reagent (typically this compound).
-
The reaction is monitored by recording the change in absorbance over time at a wavelength where the spectral difference between this compound and glutathionylcobalamin is significant (e.g., 354 nm or 498 nm).[3][5]
-
Kinetic data is analyzed by fitting the absorbance versus time data to an appropriate rate equation to determine the observed rate constant (k_obs).
Experimental Workflow
Caption: Workflow for kinetic analysis of GSCbl formation.
Conclusion
The in vitro formation of glutathionylcobalamin from this compound is a well-characterized, rapid, and thermodynamically favorable process. This has significant implications for the biological fate of this compound in cellular environments where glutathione is abundant. For researchers, this means that in many in vitro models of cellular processes, glutathionylcobalamin is likely the predominant non-alkylcobalamin species, even if this compound is the initially introduced form. The experimental protocols and kinetic data presented in this guide provide a solid foundation for designing and interpreting studies involving these important vitamin B12 derivatives.
References
- 1. Studies on the formation of glutathionylcobalamin: any free intracellular this compound is likely to be rapidly and irreversibly converted to glutathionylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brasch-group.com [brasch-group.com]
A Kinetic Showdown: Comparing the Reactivity of Aquacobalamin with Various Thiols
For Immediate Release
IVANOVO, Russia – A detailed comparative analysis of the reaction kinetics between aquacobalamin (B1421323) (H₂O-Cbl), a vital form of vitamin B₁₂, and a range of biologically significant thiols reveals crucial insights into their interaction. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes available experimental data to provide a clear comparison of reaction rates, outlines the experimental methodologies used for these kinetic analyses, and visually represents the underlying reaction mechanisms and workflows.
The reaction between this compound and thiols is a fundamental process in understanding the intracellular trafficking and metabolism of vitamin B₁₂. Thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and N-acetylcysteine (NAC), play pivotal roles in cellular redox homeostasis and can act as ligands for the cobalt center in cobalamins. The kinetics of these ligand substitution reactions are critical for elucidating the mechanisms of action of B₁₂-dependent enzymes and the development of new cobalamin-based therapeutics.
Quantitative Kinetic Comparison
The following table summarizes the second-order rate constants for the reaction of this compound with various thiols. The data has been compiled from multiple studies, and it is important to note the different experimental conditions under which these rates were determined.
| Thiol | Rate Constant (k, M⁻¹s⁻¹) | pH | Temperature (°C) | Ionic Strength (M) | Reference |
| Glutathione (GSH) | 12.00 ± 0.25 | 4.00 | 25.0 | 1.00 (NaCF₃SO₃) | [1] |
| Glutathione (GSH) | 18.5 | 4.50 | 25.0 | 0.50 (KNO₃) | [1] |
| Cysteamine (B1669678) | Data not available in a comparable format | 7.2 | Room Temp. | Not specified | [2] |
| Mercaptopropionylglycine | Data not available in a comparable format | 7.2 | Room Temp. | Not specified | [2] |
| Cysteine (Cys) | Proceeds via coordination, quantitative data not available in cited abstracts | - | - | - | [3][4] |
| N-Acetylcysteine (NAC) | Quantitative data for direct reaction not available | - | - | - | |
| Dithiothreitol (DTT) | Quantitative data for direct reaction not available | - | - | - |
Note: The studies on cysteamine and mercaptopropionylglycine presented data graphically, from which precise rate constants could not be extracted without the full dataset. The reaction with cysteine is noted to proceed via a distinct coordination mechanism followed by a slower reduction of the cobalt center.
Experimental Protocols
The kinetic data presented above were primarily obtained using UV-visible spectrophotometry, a technique that allows for the monitoring of changes in the absorbance spectrum of the cobalamin as the aquo ligand is replaced by the thiol.
General Kinetic Measurement Protocol (based on the reaction with Glutathione)
A common experimental setup for determining the kinetics of the this compound-thiol reaction is as follows:
-
Solution Preparation :
-
A stock solution of this compound (H₂OCbl⁺) is prepared in purified water.
-
Stock solutions of the thiol (e.g., glutathione) are prepared in a suitable buffer at the desired pH (e.g., 0.020 M sodium acetate (B1210297) for pH 4.00).[1] The ionic strength of the solution is kept constant using a non-coordinating salt like sodium triflate (NaCF₃SO₃) or potassium nitrate (B79036) (KNO₃).[1]
-
-
Kinetic Runs :
-
The reactions are typically carried out under pseudo-first-order conditions, with the thiol concentration in large excess over the this compound concentration.
-
The reaction is initiated by adding a small aliquot of the concentrated this compound solution to the thermostatted thiol solution in a cuvette.
-
The change in absorbance is monitored over time at a specific wavelength where the difference in absorbance between the reactant (this compound) and the product (thiolatocobalamin) is maximal. For the reaction with GSH, a wavelength of 354 nm is often used, which corresponds to a maximum absorbance of this compound.[1]
-
-
Data Analysis :
-
The observed pseudo-first-order rate constants (k_obs) are obtained by fitting the absorbance versus time data to a single exponential equation.
-
To determine the second-order rate constant (k), the k_obs values are plotted against the concentration of the thiol. The slope of this linear plot gives the value of k.
-
Reaction Mechanism and Experimental Workflow
The reaction of this compound with thiols is generally understood to be a ligand substitution reaction where the water molecule in the β-axial position of the cobalt center is replaced by the thiol.
Caption: Ligand substitution reaction of this compound with a thiol.
The experimental workflow for the kinetic analysis of this reaction can be visualized as a series of sequential steps, from reagent preparation to data analysis.
Caption: Workflow for kinetic analysis of this compound-thiol reactions.
Conclusion
References
A Head-to-Head Comparison of Aquacobalamin and Cyanocobalamin for the Treatment of Vitamin B12 Deficiency
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Key Cobalamin Analogues
The effective management of vitamin B12 deficiency is critical for preventing irreversible neurological damage and resolving hematological abnormalities. While various forms of vitamin B12 are available for supplementation, aquacobalamin (B1421323) (as hydroxocobalamin) and cyanocobalamin (B1173554) remain two of the most frequently utilized parenteral options. This guide provides a comprehensive side-by-side comparison of their performance in rescuing B12 deficiency, supported by experimental data, detailed methodologies, and visual representations of their metabolic pathways and experimental workflows.
Executive Summary
Both this compound and cyanocobalamin are effective in treating vitamin B12 deficiency by replenishing cobalamin stores and correcting associated metabolic and hematological disturbances. However, significant differences exist in their pharmacokinetic profiles and intracellular processing. This compound, the naturally occurring form, demonstrates superior retention in the body and a more rapid conversion to the active coenzyme forms of vitamin B12. In contrast, cyanocobalamin, a synthetic and more stable compound, is more rapidly excreted. Clinical guidelines often recommend this compound (hydroxocobalamin) for patients with severe deficiency, particularly those with neurological symptoms, due to its favorable pharmacokinetic properties.
Pharmacokinetic Profile: A Tale of Two Cobalamins
The differential handling of this compound and cyanocobalamin by the body is a key factor in their clinical application. This compound exhibits a stronger binding affinity to plasma proteins, leading to a longer half-life and greater retention in the tissues.
| Parameter | This compound (Hydroxocobalamin) | Cyanocobalamin | Key Findings |
| Serum B12 Levels | Results in significantly higher and more sustained serum vitamin B12 levels after injection.[1] | Leads to lower and more transient increases in serum B12 levels.[1] | A single intramuscular injection of 500 or 1000 µg of hydroxocobalamin (B81358) resulted in 1.8 to 4.1 times higher mean serum vitamin B12 levels at 5 hours post-injection and remained higher for up to 4 weeks compared to identical doses of cyanocobalamin.[1] |
| Urinary Excretion | Lower urinary excretion, indicating greater tissue retention. | Higher and more rapid urinary excretion. | Following a single intramuscular injection of 500 µg or 1000 µg, an average of only 16% and 27% of hydroxocobalamin was excreted in the urine within 72 hours, compared to 60% and 69% of cyanocobalamin, respectively.[1] |
Efficacy in Correcting Metabolic Abnormalities
A primary function of vitamin B12 is its role as a cofactor for enzymes involved in homocysteine and methylmalonic acid metabolism. Elevated levels of these metabolites are hallmark indicators of B12 deficiency.
| Metabolic Marker | This compound (Hydroxocobalamin) | Cyanocobalamin | Key Findings |
| Homocysteine Reduction | Effective in reducing elevated homocysteine levels. | Equally effective in reducing elevated homocysteine levels. | In a 16-week clinical trial with end-stage renal disease patients, both intravenous hydroxocobalamin and cyanocobalamin (1 mg weekly for 8 weeks) reduced plasma total homocysteine concentrations by a similar margin of 33%.[2] |
Hematological Response
While both forms are known to be effective in reversing the hematological manifestations of B12 deficiency, such as megaloblastic anemia, direct quantitative comparisons from recent head-to-head trials are limited. Older studies and clinical experience confirm that both lead to a satisfactory hematological response.
| Hematological Parameter | This compound (Hydroxocobalamin) | Cyanocobalamin |
| Hemoglobin | Effective in increasing hemoglobin levels. | Effective in increasing hemoglobin levels. |
| Mean Corpuscular Volume (MCV) | Normalizes macrocytosis. | Normalizes macrocytosis. |
Intracellular Metabolism and Conversion to Active Coenzymes
Upon entering the cell, both this compound and cyanocobalamin must be converted into the active coenzyme forms: methylcobalamin (B1676134) and adenosylcobalamin. This multi-step process, however, exhibits differences in efficiency between the two analogues.
Studies have shown that the "activating" intracellular processing of internalized this compound is six-fold faster than that of cyanocobalamin.[3][4] This suggests a potentially earlier onset of the therapeutic effects with this compound.[3][4]
Experimental Protocols
The following provides a generalized methodology for a clinical trial comparing the efficacy of intramuscular this compound and cyanocobalamin in patients with vitamin B12 deficiency.
1. Study Design: A randomized, double-blind, parallel-group clinical trial.
2. Patient Population: Adult patients with newly diagnosed vitamin B12 deficiency (serum B12 < 200 pg/mL) and associated clinical and/or laboratory findings (e.g., macrocytic anemia, elevated homocysteine or methylmalonic acid).
3. Intervention:
- Group A: Intramuscular injection of 1000 µg of hydroxocobalamin.
- Group B: Intramuscular injection of 1000 µg of cyanocobalamin.
- Dosing Schedule: A typical loading dose regimen would be injections on days 1, 3, 7, 14, 21, and 28, followed by maintenance therapy.
4. Outcome Measures:
- Primary Endpoint: Change in serum vitamin B12 levels from baseline to the end of the loading dose period.
- Secondary Endpoints:
- Change in hematological parameters (hemoglobin, hematocrit, MCV, reticulocyte count) at specified intervals.
- Change in serum homocysteine and methylmalonic acid levels.
- Assessment of clinical symptoms, including neurological and quality of life scores.
- Urinary excretion of cobalamins over a 72-hour period post-injection.
5. Laboratory Analysis:
- Serum B12, homocysteine, and methylmalonic acid levels are measured using validated immunoassays or mass spectrometry.
- Complete blood counts are performed using automated hematology analyzers.
start [label="Patient Screening\n(B12 < 200 pg/mL)"];
randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
group_a [label="Group A:\nIntramuscular\nHydroxocobalamin (1000 µg)"];
group_b [label="Group B:\nIntramuscular\nCyanocobalamin (1000 µg)"];
loading_dose [label="Loading Dose\n(e.g., Days 1, 3, 7, 14, 21, 28)"];
maintenance_dose [label="Maintenance Therapy"];
follow_up [label="Follow-up Assessments\n(Bloodwork, Clinical Evaluation)"];
data_analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> randomization;
randomization -> group_a;
randomization -> group_b;
group_a -> loading_dose;
group_b -> loading_dose;
loading_dose -> maintenance_dose;
maintenance_dose -> follow_up;
follow_up -> data_analysis;
}
Clinical Recommendations and Considerations
Current clinical guidelines, particularly in Europe, often favor hydroxocobalamin for the initial treatment of vitamin B12 deficiency, especially when neurological symptoms are present.[5][6] The rationale for this preference is its superior retention, which may ensure a more consistent supply of cobalamin to the tissues.[5][6] For maintenance therapy, the longer interval between injections required for hydroxocobalamin (typically every 2-3 months) compared to cyanocobalamin (monthly) can improve patient convenience and adherence.[5][[“]]
Cyanocobalamin remains a viable and effective option, particularly where cost and stability are primary considerations.
Conclusion
In the management of vitamin B12 deficiency, both this compound and cyanocobalamin are proven to be effective. However, for researchers, scientists, and drug development professionals, the nuanced differences in their pharmacokinetics and intracellular processing are critical considerations. This compound's superior retention and faster conversion to active coenzymes may offer a therapeutic advantage, particularly in the initial, critical phase of treatment. Cyanocobalamin, while more rapidly excreted, is a stable and cost-effective alternative. The choice between these two forms of vitamin B12 should be guided by the clinical context, including the severity of the deficiency, the presence of neurological symptoms, and considerations for long-term patient management. Future head-to-head clinical trials with detailed reporting of hematological and neurological outcomes will be invaluable in further refining treatment protocols.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Comparative effects of hydroxocobalamin and cyanocobalamin on plasma homocysteine concentrations in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
A Comparative Analysis of the Antioxidant Properties of Aquacobalamin, Vitamin C, and Vitamin E
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the antioxidant properties of aquacobalamin (B1421323) (a form of vitamin B12) in comparison to the well-established antioxidants, vitamin C (ascorbic acid) and vitamin E, reveals distinct mechanisms and varying efficacies across different in vitro antioxidant assays. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and methodologies, to aid in the strategic selection of antioxidant agents for further investigation.
This compound, a natural form of vitamin B12, has demonstrated notable antioxidant capabilities, particularly in its reaction with superoxide (B77818) radicals. Concurrently, vitamins C and E are recognized as primary dietary antioxidants, each with specific roles in mitigating oxidative stress. This comparison aims to delineate their respective antioxidant profiles through a review of data from standardized assays.
Quantitative Comparison of Antioxidant Activities
To facilitate a direct comparison of the antioxidant potential of these vitamins, the following table summarizes their performance in various in vitro assays. The data for a closely related cobalamin, cyanocobalamin (B1173554), is presented alongside ascorbic acid to provide a quantitative benchmark. It is important to note that while cyanocobalamin and this compound are both forms of vitamin B12, their antioxidant activities may differ.
| Antioxidant Assay | Cyanocobalamin | Ascorbic Acid (Vitamin C) | Vitamin E (as α-tocopherol) |
| DPPH Radical Scavenging (EC50, mM) | 3.751[1] | 1.514[1] | Data not directly comparable |
| Ferric Reducing Antioxidant Power (FRAP) | Similar to Ascorbic Acid[1] | Similar to Cyanocobalamin[1] | Data not directly comparable |
| Fe2+ Chelating Activity (EC50, mM) | 3.849[1] | > Cyanocobalamin[1] | Data not available |
| Nitric Oxide (NO•) Scavenging (EC50, mM) | 1.812[1] | > Cyanocobalamin[1] | Data not available |
| Inhibition of Lipid Peroxidation (EC50, mM) | 1.787[1] | > Cyanocobalamin[1] | Potent inhibitor[2][3] |
| Superoxide (O2•−) Scavenging | High reactivity (approaching SOD)[4][5] | Scavenges superoxide | Scavenges lipid peroxyl radicals |
Note: A lower EC50 value indicates a higher antioxidant activity. Data for Vitamin E is often presented in different units or contexts, making direct numerical comparison in this format challenging.
Mechanistic Insights into Antioxidant Action
This compound: The antioxidant activity of this compound is multifaceted. It has been shown to react with superoxide at rates approaching that of the enzyme superoxide dismutase (SOD), a key endogenous antioxidant.[4][5] This suggests a direct and highly efficient radical scavenging mechanism. Furthermore, this compound is involved in the metabolism of glutathione, another critical component of the cellular antioxidant defense system.[6][7] Its interaction with nitric oxide is also a key aspect of its biological activity.
Vitamin C (Ascorbic Acid): As a water-soluble antioxidant, ascorbic acid readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS). It is a potent scavenger of free radicals in aqueous environments and can regenerate the antioxidant form of vitamin E.
Vitamin E (α-tocopherol): This lipid-soluble vitamin is a primary defender against lipid peroxidation within cellular membranes. It acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, thus preventing the propagation of oxidative damage to lipids.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in evaluating these antioxidants, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), antioxidant solutions of varying concentrations, and a control (methanol).
-
Procedure:
-
Add a fixed volume of the antioxidant solution to a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against antioxidant concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), antioxidant solutions, and a standard (e.g., FeSO₄).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the antioxidant solution to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at a specific wavelength (typically 593 nm).
-
A standard curve is prepared using known concentrations of FeSO₄, and the antioxidant capacity of the sample is expressed as ferric reducing equivalents.
-
Nitric Oxide (NO•) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge nitric oxide radicals generated from a nitric oxide donor.
-
Reagents: Sodium nitroprusside (a nitric oxide donor), Griess reagent (for colorimetric detection of nitrite), antioxidant solutions, and a control.
-
Procedure:
-
Incubate the antioxidant solution with sodium nitroprusside in a phosphate (B84403) buffer at room temperature for a specified time.
-
After incubation, add Griess reagent to the mixture.
-
Measure the absorbance of the resulting chromophore at a specific wavelength (typically 546 nm).
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control.
-
The EC50 value is determined from a dose-response curve.
-
Inhibition of Lipid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological sample like tissue homogenate.
-
Reagents: Tissue homogenate (e.g., from liver or brain), pro-oxidant to induce lipid peroxidation (e.g., Fe²⁺-ascorbate), antioxidant solutions, thiobarbituric acid (TBA) reagent.
-
Procedure:
-
Incubate the tissue homogenate with the pro-oxidant and the antioxidant solution at 37°C.
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Add TBA reagent and heat the mixture (e.g., in a boiling water bath) to develop a colored product (thiobarbituric acid reactive substances - TBARS).
-
Measure the absorbance of the colored supernatant at a specific wavelength (typically 532 nm).
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.
-
The EC50 value is determined from a dose-response curve.
-
Conclusion
The evaluation of this compound alongside vitamins C and E highlights the diverse strategies employed by different antioxidant molecules. While vitamin C provides broad-spectrum radical scavenging in the aqueous phase and vitamin E is the primary protector of lipid membranes, this compound exhibits a potent, enzyme-like activity against superoxide. The choice of an appropriate antioxidant for research and development will depend on the specific cellular compartment and the type of oxidative stress being targeted. The quantitative data and protocols provided in this guide serve as a valuable resource for making informed decisions in the field of antioxidant research.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin B(12) and redox homeostasis: cob(II)alamin reacts with superoxide at rates approaching superoxide dismutase (SOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an this compound intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins - PMC [pmc.ncbi.nlm.nih.gov]
validating the conversion of aquacobalamin to active coenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aquacobalamin's conversion to its active coenzyme forms, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), relative to the widely used synthetic alternative, cyanocobalamin (B1173554). The information presented herein is supported by experimental data from both in vitro and in vivo studies, offering valuable insights for research and development in the field of vitamin B12 metabolism and supplementation.
Executive Summary
This compound (B1421323) (hydroxocobalamin), a natural form of vitamin B12, demonstrates a more efficient conversion to the active coenzyme forms, particularly adenosylcobalamin, compared to cyanocobalamin. In vitro studies indicate a faster cellular uptake and processing of this compound. Furthermore, in vivo animal studies reveal that this compound supplementation leads to higher levels of active coenzymes in key tissues like the liver and kidneys, while a significant portion of cyanocobalamin may remain in its inactive form. These findings suggest that this compound may be a more metabolically advantageous precursor for ensuring adequate levels of the functional vitamin B12 coenzymes.
In Vitro Cellular Kinetics: this compound vs. Cyanocobalamin
A study utilizing HeLa cells provides a quantitative comparison of the cellular uptake and conversion of this compound (HOCbl) and cyanocobalamin (CNCbl).
Key Findings:
-
Faster Processing: The intracellular processing of HOCbl was found to be six-fold faster than that of CNCbl.[1][2][3]
-
Rapid Accumulation: Cellular accumulation of HOCbl was two-fold faster compared to CNCbl.[1][2][3]
-
Coenzyme Synthesis: While both forms are converted to MeCbl and AdoCbl, the initial synthesis favors MeCbl. Over time, the synthesis of AdoCbl accelerates, with predicted final intracellular levels of MeCbl and AdoCbl being approximately 40% each.[1][2][3]
Table 1: In Vitro Comparison of this compound and Cyanocobalamin in HeLa Cells
| Parameter | This compound (HOCbl) | Cyanocobalamin (CNCbl) | Reference |
| Intracellular Processing Rate | 6-fold faster | Baseline | [1][2][3] |
| Cellular Accumulation Rate | 2-fold faster | Baseline | [1][2][3] |
| Initial Coenzyme Synthesized | Predominantly Methylcobalamin | Predominantly Methylcobalamin | [1][2][3] |
| Predicted Final Coenzyme Levels | ~40% MeCbl, ~40% AdoCbl | ~40% MeCbl, ~40% AdoCbl | [1][2][3] |
In Vivo Bioavailability and Coenzyme Conversion: Animal Studies
In vivo studies in rats provide further evidence for the differential metabolism of this compound and cyanocobalamin, with a focus on tissue distribution and, critically, the conversion to the active coenzymes AdoCbl and MeCbl.
Key Findings:
-
Tissue Distribution: Following oral administration in rats, HOCbl shows greater accumulation in the liver and spleen, while CNCbl is found in higher concentrations in the kidneys.[4][5]
-
Superior Coenzyme Conversion: Dietary HOCbl results in significantly higher levels of the active coenzyme AdoCbl in the kidneys compared to a diet supplemented with CNCbl. A substantial portion of the administered CNCbl remains unconverted in the kidneys.[4][5]
-
Overall Coenzyme Supply: Dietary CN-B12 led to a higher increase in plasma B12 levels but provided less than half the amount of active coenzymes in tissues compared to dietary HO-B12.[4][5]
Table 2: In Vivo Comparison of this compound and Cyanocobalamin in Rats
| Parameter | This compound (HO-B12) | Cyanocobalamin (CN-B12) | Reference |
| Primary Tissue Accumulation | Liver, Spleen | Kidneys | [4][5] |
| Conversion to AdoCbl in Kidneys | Largely converted | More than half remained as CNCbl | [4][5] |
| Relative Tissue Coenzyme Supply | Higher | Lower | [4][5] |
Signaling Pathways and Experimental Workflows
Caption: Intracellular conversion of this compound and cyanocobalamin to active coenzymes.
Caption: Workflow for in vivo validation of cobalamin conversion in a rat model.
Experimental Protocols
In Vitro Cellular Uptake and Conversion Assay (HeLa Cells)
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Radiolabeling: this compound and cyanocobalamin are radiolabeled, for instance with 57Co, to enable tracking and quantification.
-
Incubation: Cultured HeLa cells are incubated with the radiolabeled cobalamins for various time points (e.g., 4, 12, 24, 48 hours).
-
Cell Lysis and Extraction: At each time point, cells are harvested, washed, and lysed. Intracellular cobalamins are extracted using methods designed to preserve their native forms.
-
Quantification: The total cellular uptake of radiolabeled cobalamin is determined by gamma counting.
-
HPLC Analysis: The different forms of cobalamin (this compound, cyanocobalamin, methylcobalamin, and adenosylcobalamin) in the cell extracts are separated and quantified using High-Performance Liquid Chromatography (HPLC).
In Vivo Animal Study (Rat Model)
-
Animal Model: Wistar rats are typically used and may be rendered vitamin B12 deficient by feeding them a B12-deficient diet for a specified period. A control group is maintained on a B12-replete diet.
-
Supplementation: Rats are administered either this compound or cyanocobalamin, often orally via gavage.
-
Tissue Collection: After a defined period, the animals are euthanized, and various tissues, including the liver, kidneys, spleen, and brain, are harvested.
-
Cobalamin Extraction from Tissues: Tissues are homogenized, and cobalamins are extracted. This process may involve enzymatic digestion to release protein-bound cobalamins.
-
HPLC-MS/MS Analysis: The different forms of cobalamin in the tissue extracts are separated by HPLC and quantified using tandem mass spectrometry (MS/MS) for high sensitivity and specificity. This allows for the determination of the levels of the administered form and its conversion products (AdoCbl and MeCbl).[6][7]
Conclusion
The presented experimental data from both in vitro and in vivo models consistently indicate that this compound is a more efficiently utilized precursor for the synthesis of the active vitamin B12 coenzymes, adenosylcobalamin and methylcobalamin, when compared to cyanocobalamin. For researchers and professionals in drug development, this suggests that this compound may be a superior choice for supplementation and therapeutic applications where the goal is to effectively increase intracellular levels of active vitamin B12. Further research is warranted to explore the clinical implications of these findings in human subjects.
References
- 1. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The tissue profile of metabolically active coenzyme forms of vitamin B12 differs in vitamin B12-depleted rats treated with hydroxo-B12 or cyano-B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tissue profile of metabolically active coenzyme forms of vitamin B12 differs in vitamin B12-depleted rats treated with hydroxo-B12 or cyano-B12 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
comparative assessment of aquacobalamin extraction protocols
For Researchers, Scientists, and Drug Development Professionals
Aquacobalamin (B1421323), a natural form of vitamin B12, is a crucial compound in various biological processes and a focal point in pharmaceutical and nutritional research. The effective isolation and purification of this compound are paramount for accurate quantification and further application. This guide provides a comparative assessment of common extraction protocols, offering insights into their methodologies, performance, and suitability for different research needs.
The choice of an extraction method significantly impacts the yield, purity, and the chemical form of the recovered cobalamin.[1] For instance, the use of cyanide in extraction converts all vitamin B12 forms into the more stable cyanocobalamin (B1173554), which is ideal for quantifying total vitamin B12 but prevents the identification of the native forms like this compound.[1][2] Conversely, aqueous extraction methods are better suited for identifying the true forms of vitamin B12 present in a sample.[1]
Performance Comparison of Extraction Protocols
The following table summarizes the key performance indicators of different this compound extraction protocols based on published experimental data. This allows for a direct comparison of their effectiveness in terms of yield and purity.
| Extraction Protocol | Source Material | Key Reagents/Conditions | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Aqueous Extraction | Spirulina platensis | Triple distilled water, autoclaving at 121°C for 10 min.[3] | Correlation in quantification with microbiological and chemiluminescence assays.[1] | Sufficient for identifying the true form of vitamin B12.[1] | Preserves the native form of cobalamin.[1] | May result in lower yield compared to harsher methods. |
| Cyanide Conversion | Spirulina platensis | Potassium cyanide (KCN), boiling at 98°C for 30 min.[3] | Good correlation in quantifying total vitamin B12.[1] | High, as all forms are converted to stable cyanocobalamin.[1] | High stability and yield of total vitamin B12.[1] | Converts all cobalamin forms to cyanocobalamin, preventing identification of the original form.[1] |
| Solvent Extraction (Ethanol) | Spirulina platensis | 80% ethanol, boiling at 80°C for 20 min.[3] | Showed high values, possibly due to co-eluting metabolites.[1] | Potentially lower due to co-extraction of interfering compounds.[1] | Simple and widely available solvent. | Potential for co-extraction of impurities, leading to overestimated yields.[1] |
| Enzymatic Digestion | Food products | Pepsin, amylase, pH 4.0, 37°C for 3 hours.[4] | Efficiently releases bound Vitamin B12.[4] | High, especially when followed by immunoaffinity chromatography.[4] | Effective for complex matrices where B12 is protein-bound.[5] | Requires specific enzymes and incubation conditions. |
| KCN-Acetate Buffer with Autoclaving | Dairy products and bacterial cultures | KCN-acetate buffer (pH 4.5), autoclaving at 121°C for 25 min.[6] | 98.6% to 103.2% recovery.[6] | High, suitable for HPLC analysis.[6] | Rapid and effective for complete recovery from sample matrices.[6] | Involves the use of toxic cyanide. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
1. Aqueous Extraction Protocol
This method is designed to extract the native forms of vitamin B12.
-
Sample Preparation: Freeze-dried biomass of the source material (e.g., Spirulina platensis) is suspended in triple distilled water.[3]
-
Extraction: The suspension is autoclaved at 121°C for 10 minutes.[3]
-
Purification: The resulting homogenate is centrifuged at 1000 g for 10 minutes. The supernatant is collected, and the pH is adjusted to 6.0 for subsequent analysis.[3]
2. Cyanide Conversion Protocol for Total Vitamin B12 Quantification
This protocol converts all cobalamin forms to the stable cyanocobalamin for total B12 analysis.
-
Sample Preparation: The sample is mixed in a KCN-acetate extraction buffer with a pH of 4.5.[6]
-
Extraction: The mixture is autoclaved at 121°C for 25 minutes.[6]
-
Purification: After cooling, the extract is centrifuged to remove solid debris.[6] The supernatant is then ready for analysis, often by HPLC.
3. Enzymatic Digestion for Protein-Bound Cobalamin
This method is particularly useful for food matrices where vitamin B12 is bound to proteins.
-
Sample Preparation: The food sample is homogenized in a 50 mM sodium acetate (B1210297) buffer at pH 4.0.[4]
-
Enzymatic Treatment: Pepsin is added, and the mixture is incubated at 37°C for 3 hours to digest the proteins and release the bound vitamin B12.[4] For starchy samples, α-amylase may also be added.[5]
-
Heat Inactivation and Cyanide Conversion: Sodium cyanide is added, and the sample is heated at 100°C for 35 minutes to inactivate the enzymes and convert all cobalamins to cyanocobalamin.[4]
-
Purification: The extract is then purified, often using immunoaffinity columns, prior to analysis.[4]
Visualizing the Workflow
The following diagrams illustrate the general workflows for this compound extraction.
Caption: General experimental workflow for this compound extraction.
Caption: Decision tree for selecting an appropriate extraction protocol.
References
- 1. scispace.com [scispace.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. A rapid HPLC method for the extraction and quantification of vitamin B12 in dairy products and cultures of Propionibacterium freudenreichii | Dairy Science and Technology [dairy-journal.org]
Safety Operating Guide
Safe Disposal of Aquacobalamin: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of aquacobalamin (B1421323), ensuring compliance with standard laboratory safety protocols. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Core Disposal Principles
This compound, also known as Vitamin B12a, is generally regarded as safe with low toxicity.[1] However, as with all laboratory chemicals, it must be disposed of responsibly to prevent environmental contamination. Discharge into the environment should be avoided, and this compound waste should not be disposed of via sewer systems or regular trash.[2]
Quantitative Disposal and Hazard Data
| Parameter | Guideline | Citations |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture. | [3] |
| Sewer Disposal | Do not discharge to sewer systems. Prevent the chemical from entering drains. | [2] |
| Landfill Disposal | Unused chemical product should be disposed of by a licensed chemical destruction plant or through controlled incineration. Not suitable for standard sanitary landfill. | [2] |
| Environmental Precautions | Discharge into the environment must be avoided. Prevent further spillage or leakage if it is safe to do so. | [2] |
Step-by-Step Disposal Procedures
The appropriate disposal procedure depends on the form of the this compound waste. Always handle waste materials while wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-impermeable gloves.[2]
Procedure 1: Unused or Expired this compound (Solid)
-
Labeling: If the material is in its original container, ensure the label is intact and legible. If you are transferring it to a new waste container, create a new label that clearly reads "HAZARDOUS WASTE," identifies the contents as "this compound," and includes the date.
-
Containment: Store the unused or expired this compound in its original container or a suitable, tightly closed, and properly labeled waste container.[2][4]
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[4] Use secondary containment for all hazardous liquid wastes.[5]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] The material will likely be disposed of via controlled incineration or a licensed chemical destruction facility.[2]
Procedure 2: Contaminated Labware and Debris
This includes items such as pipette tips, gloves, bench paper, and other solid waste contaminated with this compound.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a suitable plastic bag.[4]
-
Labeling: Label the container or bag clearly as "HAZARDOUS WASTE" and list the contents (e.g., "Debris contaminated with this compound").
-
Storage: Keep the waste container closed except when adding waste.[5] Store it in your laboratory's designated satellite accumulation area.
-
Disposal: Once the container is full, arrange for disposal through your institution's EHS office.
Procedure 3: Empty this compound Containers
-
Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., water).[2] The first rinseate is considered hazardous waste and must be collected.[5]
-
Rinseate Collection: Collect the first rinseate in a designated hazardous waste container labeled "Aqueous Waste with trace this compound." Manage this liquid waste as described in Procedure 1.
-
Container Preparation: After triple rinsing and air-drying, deface or remove the original label to prevent misuse.[5]
-
Final Disposal: The rinsed and dried glass container can be placed in the appropriate glass disposal box.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]
Experimental Protocols
No experimental protocols for the specific degradation or neutralization of this compound for disposal purposes were identified in the reviewed literature. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management vendor.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Logistics for Handling Aquacobalamin
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Aquacobalamin, a form of vitamin B12. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid or powdered form, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| PPE Category | Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | To be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing. |
| Skin Protection | Disposable nitrile or latex gloves | Gloves should be inspected before use and changed regularly, or immediately if contaminated. For prolonged or repeated contact, heavier-duty gloves may be necessary. |
| Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | A NIOSH-approved respirator may be necessary if handling large quantities, if dust is generated, or in a poorly ventilated area. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe handling in a laboratory setting.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and comply with regulations. Unused this compound and materials contaminated with it should be treated as chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills of powdered this compound, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite (B1170534) or a spill pillow to contain the spill. For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.
-
Clean the Area: Carefully scoop up the absorbed liquid or the covered solid and place it in a labeled hazardous waste container. Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including paper towels and absorbent pads, must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to the laboratory supervisor or safety officer.
By adhering to these safety and logistical protocols, laboratories can effectively manage the risks associated with handling this compound, fostering a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
